molecular formula C15H11ClN2O B193635 7-Chloro-4-(4-hydroxyanilino)quinoline CAS No. 81099-86-7

7-Chloro-4-(4-hydroxyanilino)quinoline

Cat. No.: B193635
CAS No.: 81099-86-7
M. Wt: 270.71 g/mol
InChI Key: FFAVTICKABAMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-(4-hydroxyanilino)quinoline (CAS 81099-86-7) is an organic compound with the molecular formula C15H11ClN2O and a molecular weight of 270.71 g/mol . This chemical is characterized by its high melting point of 258-258.5 °C and is practically insoluble in water (0.024 g/L at 25 °C) . Researchers should handle this material with appropriate precautions, as it is classified as a skin irritant (H315), can cause serious eye damage (H318), and may cause specific target organ toxicity upon single exposure (H335) . This compound is a significant chemical intermediate in the synthesis and study of 4-aminoquinoline derivatives . The 7-chloro-4-aminoquinoline nucleus is a key pharmacophore present in a range of pharmacologically active substances, making this compound a valuable building block in medicinal chemistry and drug design . It is closely related to the hydrolysis product of chloroquine and hydroxychloroquine, which have been the subject of extensive research, including computational studies for potential antiviral applications . As such, this compound serves as a critical precursor for developing novel heterocyclic compounds with potential biological activities . Disclaimer: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAVTICKABAMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279366
Record name 4-[(7-chloroquinolin-4-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81099-86-7
Record name 81099-86-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(7-chloroquinolin-4-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-4-(4-HYDROXYANILINO)QUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Chloro-4-(4-hydroxyanilino)quinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and biological activities of 7-chloro-4-(4-hydroxyanilino)quinoline. This compound belongs to the 4-aminoquinoline class, a scaffold of significant interest in medicinal chemistry due to its proven therapeutic applications, notably in the treatment of malaria and its emerging potential in oncology and neuroprotection.

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a key intermediate, 4,7-dichloroquinoline, with 4-aminophenol. The chlorine atom at the C-4 position of the quinoline ring is significantly more reactive towards nucleophilic attack than the chlorine at the C-7 position, allowing for regioselective substitution.

Synthesis of the Precursor: 4,7-Dichloroquinoline

A common method for the synthesis of 4,7-dichloroquinoline is the Gould-Jacobs reaction, followed by chlorination.

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline [1]

  • Step 1: Condensation. m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, typically on a steam bath, to facilitate the condensation reaction and removal of ethanol.

  • Step 2: Cyclization. The product from the first step is added to a high-boiling point solvent, such as Dowtherm A, and heated to induce cyclization, forming 7-chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester.

  • Step 3: Saponification and Decarboxylation. The ester is then saponified using a strong base like sodium hydroxide, followed by acidification to yield 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. This intermediate is subsequently decarboxylated by heating in a high-boiling point solvent to give 7-chloro-4-hydroxyquinoline.

  • Step 4: Chlorination. The final step involves the chlorination of 7-chloro-4-hydroxyquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4,7-dichloroquinoline. The product is typically purified by recrystallization.

Final Synthesis of this compound

The synthesis of the title compound is achieved by the reaction of 4,7-dichloroquinoline with 4-aminophenol.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar 4-aminoquinoline derivatives.[2][3][4]

  • Materials:

    • 4,7-dichloroquinoline (1.0 eq)

    • 4-aminophenol (1.0-1.2 eq)

    • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))

    • Optional: Acid catalyst (e.g., a catalytic amount of HCl) or a base (e.g., triethylamine or potassium carbonate) to scavenge the HCl byproduct.

  • Procedure:

    • In a round-bottom flask, dissolve 4,7-dichloroquinoline and 4-aminophenol in the chosen solvent.

    • If using a catalyst or base, add it to the mixture.

    • Heat the reaction mixture to reflux (typically between 80-150 °C, depending on the solvent) and maintain for 4-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

    • If the product remains in solution, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) or by recrystallization from an appropriate solvent (e.g., ethanol).

Synthesis Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis m_chloroaniline m-Chloroaniline step1 Condensation m_chloroaniline->step1 diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate diethyl_ethoxymethylenemalonate->step1 intermediate1 Ethyl α-carbethoxy-β- m-chloroanilinoacrylate step1->intermediate1 step2 Cyclization (High Temp) intermediate1->step2 intermediate2 7-Chloro-4-hydroxy-3- quinolinecarboxylic acid ethyl ester step2->intermediate2 step3 Saponification & Decarboxylation intermediate2->step3 intermediate3 7-Chloro-4-hydroxyquinoline step3->intermediate3 step4 Chlorination (POCl₃) intermediate3->step4 dichloroquinoline 4,7-Dichloroquinoline step4->dichloroquinoline aminophenol 4-Aminophenol step5 Nucleophilic Aromatic Substitution (SNAr) aminophenol->step5 purification Purification (Chromatography/Recrystallization) step5->purification final_product This compound purification->final_product dichloroquinoline_ref 4,7-Dichloroquinoline dichloroquinoline_ref->step5

Caption: Synthesis workflow for this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from databases, specific experimental data such as melting point and detailed spectral analyses are not widely published for this exact compound. The spectral data provided are based on predictions and analysis of closely related 4-aminoquinoline derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₁₁ClN₂O[5][6]
Molecular Weight 270.71 g/mol [5][6]
IUPAC Name 4-[(7-chloroquinolin-4-yl)amino]phenol[5]
CAS Number 81099-87-7[5]
Appearance Predicted to be a solid at room temperature.
Melting Point Not experimentally determined. Related 4-aminoquinoline derivatives have melting points in the range of 100-250 °C.[7]
Solubility Predicted to be poorly soluble in water and soluble in organic solvents like DMSO and ethanol.
Predicted XlogP 2.0[8]

Table 2: Spectral Data for this compound (Predicted/Analog-Based)

Spectral DataPredicted/Expected ObservationsReference(s) for Analogs
¹H NMR Aromatic protons on the quinoline and phenol rings are expected in the range of δ 6.5-8.5 ppm. The N-H and O-H protons would likely appear as broad singlets. Key signals would include doublets for the protons at positions 2, 3, 5, and 8 of the quinoline ring and an AA'BB' system for the 4-hydroxyphenyl group.[9][10]
¹³C NMR Aromatic carbons would be expected in the range of δ 100-160 ppm. The carbon bearing the chlorine (C7) and the carbon attached to the amino group (C4) would be key identifiable signals.[9][11]
FTIR (KBr, cm⁻¹) Expected characteristic peaks include: N-H stretching (around 3300-3400), O-H stretching (broad, around 3200-3600), C=C and C=N stretching in the aromatic rings (around 1500-1650), and C-Cl stretching (around 700-800).[12][13]
Mass Spectrometry (MS) The molecular ion peak (M+) would be expected at m/z 270, with an isotopic peak (M+2) at m/z 272 with approximately one-third the intensity of the M+ peak, characteristic of a compound containing one chlorine atom.[2][14]

Biological Properties and Signaling Pathways

Derivatives of 7-chloro-4-aminoquinoline are known for a wide range of biological activities, most notably as antimalarial and anticancer agents. Recent studies have also highlighted their potential in treating neurodegenerative diseases.

Anticancer Activity and the PI3K/Akt Signaling Pathway

Several 4-aminoquinoline derivatives have demonstrated significant anticancer activity.[15] One of the proposed mechanisms of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[15] This pathway is a critical regulator of cell proliferation, growth, and survival, and its overactivation is a hallmark of many cancers.[16][17][18][19] By inhibiting this pathway, this compound could potentially induce cell cycle arrest and apoptosis in cancer cells.

PI3K/Akt Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bad->Apoptosis TargetCompound This compound TargetCompound->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by the compound.

Neuroprotective Potential via the NR4A2 Signaling Pathway

Recent research has identified certain 4-amino-7-chloroquinoline derivatives as agonists of the nuclear receptor NR4A2 (also known as Nurr1).[20] NR4A2 is a key transcription factor involved in the development, maintenance, and survival of dopaminergic neurons, which are progressively lost in Parkinson's disease.[21][22] Activation of NR4A2 can lead to the expression of neuroprotective genes and has anti-inflammatory effects in the brain.[20][23] This suggests a potential therapeutic application for compounds like this compound in neurodegenerative disorders.

NR4A2 Neuroprotective Signaling Pathway Diagram

G TargetCompound This compound NR4A2 NR4A2 (Nurr1) (in nucleus) TargetCompound->NR4A2 Activation NeuroprotectiveGenes Neuroprotective Gene Expression (e.g., BDNF) NR4A2->NeuroprotectiveGenes NFkB NF-κB NR4A2->NFkB Inhibition CREB CREB CREB->NR4A2 Upregulation NeuronalSurvival Neuronal Survival & Function NeuroprotectiveGenes->NeuronalSurvival Inflammation Neuroinflammation NFkB->Inflammation

Caption: Agonistic effect on the NR4A2 neuroprotective pathway.

Antimalarial Activity

The 4-aminoquinoline scaffold is the basis for the widely used antimalarial drug chloroquine. The mechanism of action involves the accumulation of the drug in the acidic food vacuole of the malaria parasite. Here, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. The accumulation of free heme leads to oxidative stress and parasite death.[24][25][26] It is highly probable that this compound shares this fundamental mechanism of antimalarial activity.

Conclusion

This compound is a versatile molecule with a straightforward synthesis from readily available starting materials. Its structural similarity to known bioactive compounds suggests a high potential for therapeutic applications, particularly in the fields of oncology, neurodegenerative diseases, and infectious diseases. Further research is warranted to fully elucidate its pharmacological profile, including detailed in vitro and in vivo studies to confirm its mechanisms of action and therapeutic efficacy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers engaged in the exploration and development of novel quinoline-based therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure of 7-Chloro-4-(4-hydroxyanilino)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of 7-Chloro-4-(4-hydroxyanilino)quinoline. This compound, belonging to the 4-anilinoquinoline class, is a crucial scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₁ClN₂O.[1] Its structure features a 7-chloroquinoline core linked to a 4-hydroxyaniline moiety via an amino bridge at the 4-position of the quinoline ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₁ClN₂O[1]
Molecular Weight270.71 g/mol [1]
IUPAC Name4-[(7-chloroquinolin-4-yl)amino]phenol
CAS Number81099-86-7[2][3][4]
SMILESOc1ccc(Nc2ccnc3cc(Cl)ccc23)cc1[1]
InChIInChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18)[1]

Due to the absence of publicly available crystallographic data for this compound, precise, experimentally determined bond lengths and angles cannot be provided. However, computational modeling and data from structurally similar compounds can offer valuable insights into its three-dimensional conformation.

Spectroscopic Data

Table 2: Spectroscopic Data for the Analogue 4-[(7-chloroquinolin-4-yl)amino]acetophenone

Spectroscopic Technique Observed Peaks / Signals Reference
¹H NMR (DMSO-d₆) δ 2.59 (s, 3H, CH₃), 6.53 (d, 1H, H₃), 7.61 (d, 2H, H₃´,₅´), 7.81 (dd, 1H, H₆), 8.08 (d, 2H, H₂´,₆´), 9.34 (broad s, 1H, H₅), 10.92 (broad s, 1H, NH)[5]
¹³C NMR (DMSO-d₆) δ 27.23 (CH₃), 112.85, 124.11, 127.30, 128.03, 130.53, 134.99, 138.08, 142.89 (Aromatic-C), 197.25 (C=O)[5]
IR (KBr, cm⁻¹) 3440, 1678, 1623, 1588, 1098[5]
UV-vis (DMSO, nm) 261, 362[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of 4,7-dichloroquinoline with 4-aminophenol. The chlorine atom at the C4 position of the quinoline ring is significantly more labile than the one at the C7 position, allowing for regioselective substitution.

Experimental Protocol

The following is a representative protocol adapted from the synthesis of the structurally similar 4-[(7-chloroquinolin-4-yl)amino]acetophenone.[5][6]

Materials:

  • 4,7-dichloroquinoline

  • 4-aminophenol

  • Absolute Ethanol

  • Diethyl ether

Procedure:

  • In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,7-dichloroquinoline (1.0 equivalent) in absolute ethanol.

  • To this solution, add 4-aminophenol (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) with constant stirring for 9 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, this compound, is expected to precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol followed by diethyl ether to remove any unreacted starting materials and impurities.

  • The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-methanol mixture.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up and Purification cluster_product Final Product 4,7-dichloroquinoline 4,7-dichloroquinoline Reaction_Vessel Reaction in Absolute Ethanol 4,7-dichloroquinoline->Reaction_Vessel 4-aminophenol 4-aminophenol 4-aminophenol->Reaction_Vessel Reflux Reflux (80-85 °C) 9 hours Reaction_Vessel->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Ethanol and Diethyl Ether Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

The 7-chloro-4-aminoquinoline scaffold is a well-established pharmacophore, most notably recognized in the antimalarial drug chloroquine. More broadly, 4-anilinoquinolines have garnered significant attention as kinase inhibitors in cancer therapy.

Antimalarial Activity

The presumed mechanism of action of 4-aminoquinolines against Plasmodium falciparum involves their accumulation in the parasite's acidic food vacuole. Here, they are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion. Free heme is toxic to the parasite, and its polymerization into hemozoin is a critical survival mechanism. 4-aminoquinolines are believed to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.

G Antimalarial Mechanism of 4-Aminoquinolines Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity 4-Aminoquinoline This compound 4-Aminoquinoline->Heme Inhibition of Polymerization

Caption: Proposed mechanism of antimalarial action for 4-aminoquinoline derivatives.

Anticancer Activity

4-Anilinoquinolines are known to function as ATP-competitive inhibitors of various protein kinases, some of which are implicated in cancer progression. Notably, this class of compounds has been shown to target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key players in cell proliferation, survival, and differentiation. Dysregulation of the EGFR/HER2 signaling pathways is a hallmark of several cancers. By inhibiting these kinases, 4-anilinoquinolines can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.

G EGFR/HER2 Signaling Pathway Inhibition by 4-Anilinoquinolines Growth_Factor Growth Factor EGFR_HER2 EGFR/HER2 Receptor Growth_Factor->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Anilinoquinoline This compound Anilinoquinoline->EGFR_HER2 Inhibition

Caption: Inhibition of EGFR/HER2 signaling by 4-anilinoquinoline derivatives.

Experimental Workflow for In Vitro Cytotoxicity Evaluation

The following provides a generalized workflow for assessing the cytotoxic effects of this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol for MTT Assay

Materials:

  • Cancer cell line of interest (e.g., A549 - human lung carcinoma, L929 - murine fibroblast)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the contents of each well and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.

G Experimental Workflow for In Vitro Cytotoxicity (MTT Assay) Cell_Seeding Seed cells in 96-well plate Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat with serial dilutions of This compound Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Formazan_Formation Incubate for 4h MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals with DMSO Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 value Absorbance_Reading->Data_Analysis

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

This compound represents a molecule of significant interest to the drug discovery and development community. Its structural framework provides a versatile platform for the design of potent antimalarial and anticancer agents. While a complete experimental dataset for this specific molecule is not fully available, the information presented in this guide, based on its own properties and those of closely related analogs, provides a robust foundation for researchers to build upon. Further investigation into its specific molecular interactions and biological activities is warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of 7-Chloro-4-(4-hydroxyanilino)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This technical guide provides a comprehensive overview of the mechanism of action of 7-Chloro-4-(4-hydroxyanilino)quinoline and its derivatives, focusing on its anticancer properties. This document collates and presents key findings on its molecular targets, effects on cellular pathways, and quantitative efficacy data. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate further research and drug development in this area.

Core Mechanism of Action

Derivatives of this compound exert their anticancer effects through a multi-pronged approach, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2][3] While much of the detailed mechanistic work has been conducted on its derivatives, the core 7-chloro-4-aminoquinoline structure is fundamental to their biological activity.[4][5]

Induction of Apoptosis

A primary mechanism of action for 7-chloroquinoline derivatives is the induction of programmed cell death, or apoptosis.[3][6] Studies have demonstrated that these compounds can trigger apoptosis in various cancer cell lines.[7] For instance, certain derivatives have been shown to induce apoptosis in human A549 and MCF-7 cell lines.[6][8] The apoptotic process is often initiated through the intrinsic pathway, characterized by changes in the mitochondrial membrane potential.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, 7-chloroquinoline derivatives have been observed to cause cell cycle arrest at different phases.[2] Treatment of cancer cells with these compounds can lead to an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle.[2][8] For example, some derivatives cause G0/G1 phase arrest in MCF-7 cells, while others lead to G2/M arrest in a p53-dependent manner in HepG2 cells.[3][7][8]

Inhibition of Signaling Pathways

Several key signaling pathways implicated in cancer pathogenesis are targeted by 7-chloroquinoline derivatives.

  • PI3K/mTOR Pathway: Molecular docking studies have suggested a high affinity of certain 7-chloroquinoline derivatives for PI3K/mTOR targets.[7] Inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway disrupts downstream cascades that are critical for cell survival, proliferation, and growth.[2]

  • EGFR Inhibition: The 4-anilinoquinoline scaffold is known to be a potent inhibitor of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that is often overexpressed in solid tumors.[9] Specifically, 4-anilinoquinoline-3-carbonitriles have been shown to be effective inhibitors of EGFR kinase.[10]

Quantitative Data

The cytotoxic activity of this compound derivatives has been quantified using IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values against a variety of cancer cell lines.[1][2]

Compound/DerivativeCell LineIC50 / GI50 (µM)Reference
7-chloroquinoline-benzimidazole hybrid 5dRaji4.3[4]
7-chloroquinoline-benzimidazole hybrid 5dHuT780.4[4]
7-chloroquinoline-benzimidazole hybrid 5dCCRF-CEM8.2[4]
7-chloroquinoline-benzimidazole hybrid 5dTHP10.6[4]
7-chloro-(4-thioalkylquinoline) sulfinyl derivativeCCRF-CEM0.55 - 2.74[1]
QTCA-1MDA-MB-231 (24h)20.60[7]
QTCA-1MDA-MB-231 (48h)20.42[7]
QTCA-1MDA-MB-231 (72h)19.91[7]
Compound 7e (4(1H)-quinolone derivative)HepG2< 1.0[3]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[5]
Compound 6 (7-chloroquinolinyl-thiazolyl hydrazone)MCF-715.41[8]
Compound 12 (7-chloroquinolinyl-thiazolyl hydrazone)MCF-712.99[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability.[2]

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[2]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2]

Cell Cycle Analysis (Flow Cytometry)

Cell cycle distribution is analyzed by flow cytometry after staining the cellular DNA with propidium iodide (PI).[2]

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24 hours. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).[2]

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[2]

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis is detected by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.[6]

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified time.

  • Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[6]

Visualizations

Diagrams of key signaling pathways and experimental workflows are provided below using the DOT language.

PI3K_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Compound 7-Chloro-4-(4-hydroxyanilino) quinoline Derivative Compound->PI3K Inhibition mTORC1 mTORC1 Compound->mTORC1 Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Inhibition of the PI3K/mTOR signaling pathway.

Apoptosis_Induction_Workflow Start Start: Cancer Cell Culture Treatment Treat with 7-Chloroquinoline Derivative Start->Treatment Incubation Incubate for Specified Time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Analysis Analyze by Flow Cytometry Stain->Analysis Result Quantify Apoptotic Cells: Early vs. Late Apoptosis Analysis->Result

Caption: Experimental workflow for apoptosis detection.

Cell_Cycle_Arrest_Pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Compound 7-Chloroquinoline Derivative G1_Arrest G1 Arrest Compound->G1_Arrest G2M_Arrest G2/M Arrest Compound->G2M_Arrest

Caption: Induction of cell cycle arrest by 7-chloroquinoline derivatives.

References

The Multifaceted Biological Activities of 7-Chloro-4-Aminoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Historically recognized for its profound antimalarial efficacy, this chemical motif has since been explored for its potential in treating a range of other diseases, including cancer and viral infections. This technical guide provides an in-depth overview of the biological activities of 7-chloro-4-aminoquinoline derivatives, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathways and experimental workflows.

Antimalarial Activity

The hallmark of 7-chloro-4-aminoquinoline derivatives is their potent activity against Plasmodium species, the causative agents of malaria. Chloroquine, the most well-known derivative, has been a cornerstone of antimalarial therapy for decades. The primary mechanism of antimalarial action for these compounds is the inhibition of hemozoin formation in the parasite's digestive vacuole.

Mechanism of Action: Inhibition of Hemozoin Biocrystallization

Inside the erythrocyte, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. 7-Chloro-4-aminoquinoline derivatives are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization of heme. The resulting accumulation of free heme leads to oxidative stress and parasite death.

Hemozoin_Inhibition Mechanism of Hemozoin Inhibition cluster_parasite Plasmodium falciparum Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Oxidative Stress Oxidative Stress Heme->Oxidative Stress Derivative 7-Chloro-4-aminoquinoline Derivative Derivative->Heme Binding & Capping Vacuole Parasite Digestive Vacuole (Acidic) Parasite Death Parasite Death Oxidative Stress->Parasite Death Anticancer_Signaling Anticancer Signaling Pathways cluster_autophagy Autophagy Inhibition cluster_pi3k PI3K/Akt/mTOR Pathway Derivative 7-Chloro-4-aminoquinoline Derivative Lysosome Lysosome Derivative->Lysosome Raises pH PI3K PI3K Derivative->PI3K Inhibition Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth &\nProliferation Cell Growth & Proliferation mTOR->Cell Growth &\nProliferation mTOR->Apoptosis Inhibition of pro-survival signals Antiviral_Mechanism Antiviral Mechanism of Action cluster_cell Virus Virus Receptor Cellular Receptor Virus->Receptor Attachment Cell Host Cell Endosome Endosome Receptor->Endosome Endocytosis Replication Viral Replication Endosome->Replication Uncoating Progeny Progeny Virions Replication->Progeny Release Release Progeny->Release Derivative 7-Chloro-4-aminoquinoline Derivative Derivative->Receptor Alters glycosylation Derivative->Endosome Raises pH (Inhibits fusion) Derivative->Replication Inhibits polymerase Antiviral_Screening_Workflow Antiviral Screening Workflow Start Start Compound Compound Library Start->Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity AntiviralAssay Primary Antiviral Assay (e.g., CPE reduction, plaque assay) Cytotoxicity->AntiviralAssay Non-toxic concentrations Hit Hit Identification AntiviralAssay->Hit DoseResponse Dose-Response Curve (EC50 determination) Hit->DoseResponse Mechanism Mechanism of Action Studies (e.g., time-of-addition assay) DoseResponse->Mechanism End End Mechanism->End

An In-depth Technical Guide to 7-Chloro-4-(4-hydroxyanilino)quinoline: A Core Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-chloro-4-(4-hydroxyanilino)quinoline, a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably the 4-aminoquinoline class of antimalarial drugs such as Amodiaquine. This document details the physicochemical properties, synthesis, and characterization of this compound. Furthermore, it elucidates the mechanism of action of drugs derived from this intermediate and provides detailed experimental protocols and workflows relevant to its synthesis and application in drug development.

Introduction

This compound is a quinoline derivative of significant interest in medicinal chemistry.[1][2] Its structure, featuring a 7-chloroquinoline core linked to a 4-aminophenol moiety, serves as a crucial scaffold for the development of bioactive molecules. The primary application of this intermediate lies in the synthesis of antimalarial drugs, where it forms the backbone of compounds designed to combat Plasmodium falciparum and other malaria-causing parasites.[3] Understanding the properties and synthesis of this intermediate is therefore essential for the development of new and effective therapeutics.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is critical for its handling, synthesis, and formulation into final drug products.

Physical Properties
PropertyValueReference
Molecular Formula C₁₅H₁₁ClN₂O[1][4][5]
Molecular Weight 270.71 g/mol [1][4]
Appearance Typically an off-white to light yellow powder or crystalline solid[6]
Melting Point Data not precisely available for this specific intermediate. For the related precursor, 7-chloro-4-hydroxyquinoline, the melting point is approximately 150-160°C.[6]
Solubility Poorly soluble in water. Soluble in some organic solvents like ethanol and dichloromethane.[6]
pKa The phenolic -OH group imparts acidic properties, with an estimated pKa around 9-10 for the phenolic proton in the related 7-chloro-4-hydroxyquinoline.[6]
Chemical Properties
PropertyValueReference
IUPAC Name 4-[(7-chloroquinolin-4-yl)amino]phenol[1]
CAS Number 81099-86-7[1]
InChI InChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18)[4]
SMILES c1cc2c(ccnc2cc1Cl)Nc3ccc(cc3)O[4]
Hazard Classification Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation.[1]

Synthesis of this compound

The synthesis of this compound is a key step in the production of Amodiaquine and other related drugs. It is typically achieved through a nucleophilic aromatic substitution reaction.

Reaction Scheme

The synthesis involves the reaction of 4,7-dichloroquinoline with 4-aminophenol. The chlorine atom at the 4-position of the quinoline ring is more susceptible to nucleophilic attack than the chlorine at the 7-position, leading to a regioselective substitution.

G cluster_reactants Reactants cluster_product Product 4_7_dichloroquinoline 4,7-Dichloroquinoline intermediate This compound 4_7_dichloroquinoline->intermediate + 4_aminophenol 4-Aminophenol 4_aminophenol->intermediate

Synthesis of the target intermediate.
Experimental Protocol

This protocol is adapted from the initial step in the synthesis of Amodiaquine.

Materials:

  • 4,7-Dichloroquinoline

  • 4-Aminophenol

  • Acetic Acid

Procedure:

  • In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 equivalent) and 4-aminophenol (1.05 equivalents).

  • Add acetic acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for a period of 1 to 4 hours, with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture containing this compound can be directly used for the subsequent synthesis step (e.g., the Mannich reaction to form Amodiaquine) or cooled to room temperature for isolation and purification.

Yield: The specific yield for this intermediate step is not explicitly reported in the available literature for the overall synthesis of Amodiaquine. However, the overall yield for the synthesis of Amodiaquine dihydrochloride dihydrate from 4,7-dichloroquinoline is high, suggesting that this initial step proceeds with good efficiency.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected to show characteristic signals for the aromatic protons on both the quinoline and aniline rings, as well as signals for the amine and hydroxyl protons.

  • ¹³C NMR: Would provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of the precursor 7-chloro-4-hydroxyquinoline shows characteristic peaks corresponding to O-H and N-H stretching, C=C and C=N stretching of the quinoline ring, and C-Cl stretching.[2]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]+ would be at m/z 270.71.[1][4][5]

Application as a Pharmaceutical Intermediate: The Case of Amodiaquine

This compound is a direct precursor to the antimalarial drug Amodiaquine. The synthesis is completed via a Mannich reaction.

Synthesis of Amodiaquine

G cluster_reactants Reactants cluster_product Product intermediate This compound amodiaquine Amodiaquine intermediate->amodiaquine + formaldehyde Formaldehyde formaldehyde->amodiaquine diethylamine Diethylamine diethylamine->amodiaquine

Synthesis of Amodiaquine.
Mechanism of Action of Amodiaquine

Amodiaquine, and other 4-aminoquinoline drugs, primarily exert their antimalarial effect by interfering with the detoxification of heme in the malaria parasite.[3][7]

Signaling Pathway of Amodiaquine's Antimalarial Action:

G cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Amodiaquine Amodiaquine Amodiaquine->Heme Inhibits Polymerization

Amodiaquine's mechanism of action.

In addition to its antimalarial properties, Amodiaquine has been investigated for its potential in cancer therapy. It has been shown to induce ribosome biogenesis stress and stabilize p53, independent of its autophagy-inhibitory activity.[8] It can also inhibit cathepsin B, a lysosomal protease, which may have implications for its antiviral and anticancer effects.[9]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a pharmaceutical intermediate like this compound.

G Start Start Reaction_Setup Reaction Setup: - 4,7-Dichloroquinoline - 4-Aminophenol - Acetic Acid Start->Reaction_Setup Heating_Reflux Heating under Reflux (110-120°C, 1-4h) Reaction_Setup->Heating_Reflux Reaction_Monitoring Monitor by TLC Heating_Reflux->Reaction_Monitoring Workup Aqueous Work-up & Extraction Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Characterization Characterization: - NMR - IR - MS - Melting Point Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

General synthesis workflow.

Conclusion

This compound is a fundamentally important pharmaceutical intermediate. Its straightforward synthesis and the significant biological activity of its derivatives, particularly in the realm of antimalarial drugs, underscore its continued relevance in drug discovery and development. This guide has provided a detailed technical overview to aid researchers in their work with this versatile compound. Further research into the specific reaction kinetics and optimization of the synthesis of this intermediate could lead to more efficient and cost-effective production of life-saving medications.

References

Spectroscopic Profile of 7-Chloro-4-(4-hydroxyanilino)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-Chloro-4-(4-hydroxyanilino)quinoline, a molecule of interest in medicinal chemistry due to its quinoline core. This document compiles available predicted data for its mass spectrum and outlines the expected characteristics of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Detailed, generalized experimental protocols for these analytical techniques are also provided to aid researchers in their own characterization efforts.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted to exhibit signals corresponding to the distinct protons and carbons of its 7-chloroquinoline and 4-hydroxyaniline moieties.

¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically 6.5-9.0 ppm).

  • 7-Chloroquinoline Protons: The protons on the quinoline ring system will likely appear as doublets and double doublets, characteristic of substituted aromatic systems. The proton at position 2 of the quinoline ring is expected to be the most downfield due to the influence of the adjacent nitrogen atom. The protons at positions 3, 5, 6, and 8 will have distinct chemical shifts and coupling patterns determined by their electronic environment and neighboring protons.

  • 4-Hydroxyaniline Protons: The protons on the p-substituted benzene ring are expected to appear as two doublets, characteristic of an AA'BB' system, due to the symmetry of the ring.

  • N-H and O-H Protons: The amine (N-H) and hydroxyl (O-H) protons will likely appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, and they may undergo deuterium exchange upon addition of D₂O.

¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule.

  • Quinoline Carbons: The carbon atoms of the 7-chloroquinoline ring will resonate in the aromatic region (approximately 100-160 ppm). The carbon atom attached to the chlorine (C-7) and the carbons adjacent to the nitrogen (C-2, C-4, C-8a) will have characteristic chemical shifts.

  • Aniline Carbons: The carbons of the 4-hydroxyaniline ring will also appear in the aromatic region. The carbon bearing the hydroxyl group (C-4') and the carbon attached to the amino group (C-1') will have distinct downfield shifts.

  • The number of unique carbon signals will confirm the overall structure of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (phenol)3550 - 3200Strong, broad
N-H stretch (amine)3500 - 3300Medium
C-H stretch (aromatic)3100 - 3000Medium
C=N stretch (quinoline)1620 - 1580Medium
C=C stretch (aromatic)1600 - 1450Medium to strong
C-O stretch (phenol)1260 - 1180Strong
C-N stretch (amine)1340 - 1250Medium
C-Cl stretch850 - 550Strong
Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. Predicted mass spectrometry data for this compound is available.[1]

Adductm/z (Predicted)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺271.06328157.6
[M+Na]⁺293.04522167.5
[M-H]⁻269.04872162.8
[M+NH₄]⁺288.08982173.7
[M+K]⁺309.01916160.4
[M+H-H₂O]⁺253.05326150.0
[M+HCOO]⁻315.05420175.2
[M+CH₃COO]⁻329.06985169.6

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of organic compounds like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.[2] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

    • Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR, a standard single-pulse experiment is typically used. A sufficient number of scans (e.g., 8-16) should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Analyze the positions (wavenumber), shapes, and intensities of the absorption bands in the spectrum to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent system that is compatible with ESI-MS, often a mixture of water and an organic solvent with a small amount of acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) to promote ionization.[3]

    • Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the instrument.[3]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and abundant ion signal.

    • Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to determine the molecular weight of the compound.

    • Compare the measured accurate mass to the calculated exact mass of the proposed structure to confirm the elemental composition.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) Purification->NMR_Prep IR_Prep Sample Preparation (ATR) Purification->IR_Prep MS_Prep Sample Preparation (Dilution & Filtration) Purification->MS_Prep NMR_Acq ¹H & ¹³C NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc Interpretation Combined Spectral Data Interpretation NMR_Proc->Interpretation IR_Acq FT-IR Data Acquisition IR_Prep->IR_Acq IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc IR_Proc->Interpretation MS_Acq ESI-MS Data Acquisition MS_Prep->MS_Acq MS_Proc Data Processing (Mass Determination) MS_Acq->MS_Proc MS_Proc->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-4-(4-hydroxyanilino)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-(4-hydroxyanilino)quinoline is a quinoline derivative of significant interest in medicinal chemistry, structurally related to the antimalarial drug amodiaquine. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with information from closely related analogs due to the limited specific data on the title compound. This document details generalized experimental protocols for the determination of these properties and explores the established mechanisms of action and degradation pathways relevant to this class of compounds.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities. This compound, a member of the 4-aminoquinoline class, has garnered attention for its potential pharmacological applications. The presence of the 7-chloro substituent and the 4-hydroxyanilino moiety are key determinants of its chemical behavior and biological activity.

Accurate characterization of solubility and stability is a critical prerequisite in the drug development pipeline. Solubility influences bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation products that may impact safety and efficacy. This guide aims to consolidate the current knowledge of these properties for this compound, providing a valuable resource for researchers in the field.

Physicochemical Properties

Quantitative experimental data on the solubility and stability of this compound is not extensively available in the public domain. However, its physicochemical properties can be predicted and contextualized by examining its own computed data and the experimental data of its close structural analog, amodiaquine.

PropertyThis compoundAmodiaquineReference
Molecular Formula C₁₅H₁₁ClN₂OC₂₀H₂₂ClN₃O[1][2]
Molecular Weight 270.71 g/mol 355.9 g/mol [1][2]
CAS Number 81099-86-786-42-0[1][2]
Computed LogP Not available3.7[2]
Aqueous Solubility Predicted to be poorly soluble8.80e-03 g/L; 24.9 µg/mL at pH 7.4[2]
Appearance Likely a solid powderYellow crystalline powder[3]

Note: The aqueous solubility of this compound is inferred from the general characteristics of quinoline derivatives, which tend to have limited water solubility.[4][5]

Solubility

The aqueous solubility of quinoline derivatives is often limited due to their hydrophobic aromatic core.[4] However, the presence of ionizable groups, such as the amino and hydroxyl groups in this compound, can impart pH-dependent solubility. In acidic conditions, the quinoline nitrogen can be protonated, forming a more soluble salt. The compound is expected to exhibit better solubility in organic solvents like ethanol and dichloromethane.[4]

Experimental Protocol for Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound, based on standard methodologies.[6][7][8]

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a constant temperature.

Materials:

  • Test compound (finely powdered)

  • Solvent of interest (e.g., purified water, buffers of various pH, organic solvents)

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Validated analytical method (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to solvent prep2 Seal vials prep1->prep2 equil Agitate in thermostatic shaker (24-48h) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant sep2->sep3 ana1 Dilute filtrate sep3->ana1 ana2 Quantify by HPLC/LC-MS ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: A generalized workflow for the experimental determination of compound solubility.

Stability

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be affected by various environmental factors such as temperature, humidity, light, and pH.[9] Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.

Expected Degradation Pathways

Quinoline derivatives can undergo degradation through several mechanisms:

  • Hydrolysis: The amino linkage could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The phenol group and the quinoline ring system can be prone to oxidation, potentially leading to the formation of quinone-imine species, especially for analogs like amodiaquine.

  • Photodegradation: Aromatic systems are often susceptible to degradation upon exposure to light.

Experimental Protocol for Forced Degradation Studies

The following is a generalized protocol for conducting forced degradation studies as recommended by ICH guidelines.[9][10]

Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the stability-indicating nature of analytical methods.

Conditions:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60 °C).

  • Oxidation: 3% to 30% H₂O₂ at room temperature.

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-100 °C).

  • Photostability: The drug substance is exposed to a combination of visible and UV light, as specified in ICH Q1B guidelines.

Procedure:

  • Sample Preparation: Prepare solutions of the test compound in the respective stress media (acid, base, H₂O₂) and a control solution in a neutral solvent. For thermal and photostability, use the solid compound.

  • Stress Application: Expose the samples to the specified stress conditions for a defined period (e.g., up to 14 days for hydrolysis, 24 hours for oxidation). The goal is to achieve 5-20% degradation.

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze the stressed samples and the control sample using a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis setup1 Prepare API solutions/solid samples stress1 Acid Hydrolysis setup1->stress1 stress2 Base Hydrolysis setup1->stress2 stress3 Oxidation (H2O2) setup1->stress3 stress4 Thermal (Dry Heat) setup1->stress4 stress5 Photolytic (UV/Vis) setup1->stress5 ana1 Neutralize (if applicable) stress1->ana1 stress2->ana1 stress3->ana1 stress4->ana1 stress5->ana1 ana2 Analyze by Stability-Indicating HPLC-MS ana1->ana2 ana3 Identify & Quantify Degradants ana2->ana3 ana4 Assess Mass Balance ana3->ana4

Caption: A generalized workflow for forced degradation studies.

Signaling Pathways and Mechanism of Action

The biological activity of this compound is likely influenced by pathways established for the 4-aminoquinoline class of compounds.

Antimalarial Action: Inhibition of Heme Polymerization

The primary mechanism of antimalarial action for 4-aminoquinolines is the disruption of heme detoxification in the malaria parasite's food vacuole.[4][11][12]

  • The parasite digests hemoglobin from the host's red blood cells, releasing large amounts of toxic free heme.

  • To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.

  • 4-aminoquinolines accumulate in the acidic food vacuole and are thought to bind to heme, preventing its polymerization into hemozoin.

  • The buildup of toxic free heme leads to oxidative stress and parasite death.

G cluster_parasite Malaria Parasite Food Vacuole hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Polymerization death Parasite Death heme->death Accumulation compound This compound inhibition Inhibition compound->inhibition inhibition->heme

Caption: Inhibition of heme polymerization by 4-aminoquinolines.

Potential Anticancer Signaling Pathways

Some quinoline derivatives have been investigated for their anticancer properties and have been shown to interact with various cellular signaling pathways. While not specifically demonstrated for this compound, related compounds have been implicated in:

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for cell survival and proliferation, and its deregulation is common in cancer. Some quinoline-based compounds act as inhibitors of kinases within this pathway, such as PI3K and mTOR.[13][14][15][16]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division. Certain quinoline derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[17][18][19]

Conclusion

While specific quantitative data on the solubility and stability of this compound are limited, this technical guide provides a framework for understanding these critical properties based on its chemical structure and data from analogous compounds. The provided generalized protocols offer a starting point for the experimental determination of its solubility and stability profiles. The established mechanism of action for 4-aminoquinolines in malaria provides a strong basis for its potential antiparasitic activity, and the exploration of its effects on cancer-related signaling pathways may open new avenues for therapeutic applications. Further research is warranted to generate specific experimental data for this promising compound to fully elucidate its potential in drug development.

References

Crystal Structure Analysis of 7-Chloro-4-Aminoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of 7-chloro-4-aminoquinolines, a critical class of compounds known for their therapeutic properties, most notably as antimalarial agents. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-activity relationships, optimizing drug formulation, and ensuring the stability and bioavailability of pharmaceutical products. This document outlines the experimental protocols for determining these crystal structures, presents key crystallographic data for prominent derivatives, and visualizes the intricate network of intermolecular forces that govern their crystal packing.

Introduction

The 7-chloro-4-aminoquinoline scaffold is the backbone of several essential medicines, including chloroquine, amodiaquine, and hydroxychloroquine.[1] The therapeutic efficacy and physicochemical properties of these active pharmaceutical ingredients (APIs) are intrinsically linked to their solid-state structure.[2] Crystal structure analysis, primarily through single-crystal X-ray diffraction, offers a definitive view of the molecular conformation, bond lengths, bond angles, and the supramolecular architecture established through non-covalent interactions such as hydrogen bonding and π-π stacking.[2][3] This information is crucial for identifying and characterizing different polymorphic forms, solvates, and hydrates, which can significantly impact a drug's performance.[2]

Experimental Protocols

The determination of the crystal structure of 7-chloro-4-aminoquinoline derivatives involves a multi-step process, from the synthesis of the target compound to the final refinement of the crystallographic model.

Synthesis of 7-Chloro-4-Aminoquinoline Derivatives

The synthesis of 7-chloro-4-aminoquinolines typically proceeds via a nucleophilic aromatic substitution reaction. A common precursor, 4,7-dichloroquinoline, is reacted with a desired amine-containing side chain.[4][5]

General Synthetic Procedure:

  • Reaction Setup: A mixture of 4,7-dichloroquinoline and the appropriate monoaminoalkane or diaminoalkane is prepared. The amine is often used in excess.[6]

  • Solvent and Conditions: The reaction can be carried out neat (without a solvent) or in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or absolute ethanol.[5][6] The mixture is typically heated to temperatures ranging from 120-180°C with constant stirring for several hours.[6][7] In some cases, a base like potassium carbonate or triethylamine is added to scavenge the HCl byproduct.[4]

  • Work-up and Purification: After cooling, the reaction mixture is taken up in a solvent like dichloromethane. The organic layer is washed sequentially with an aqueous basic solution (e.g., 5% NaHCO₃), water, and brine.[6] After drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure.[6][8] The crude product is then purified, often by precipitation or recrystallization from a suitable solvent system (e.g., hexane:chloroform or ethanol-methanol).[6][9]

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. Slow evaporation of a saturated solution is a commonly employed technique.

General Crystallization Procedure:

  • Solvent Selection: The purified 7-chloro-4-aminoquinoline derivative is dissolved in a suitable solvent or solvent mixture (e.g., isopropanol, ethanol, methanol-water).[2][10]

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals over hours to days.[10]

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

This is the definitive method for determining the atomic-level structure of a crystalline solid.

Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (e.g., 103 K) to minimize thermal vibrations.[3] X-ray diffraction data are collected as the crystal is rotated.

  • Data Processing: The collected diffraction intensities are processed to yield a set of structure factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Specialized software packages are used for this process. The positions and anisotropic displacement parameters of non-hydrogen atoms are refined. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Below is a graphical representation of the typical workflow for crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis_start 4,7-dichloroquinoline + Amine Side Chain reaction Nucleophilic Substitution synthesis_start->reaction purification Purification reaction->purification dissolution Dissolution in Solvent purification->dissolution Purified Compound evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection Data Collection crystal_formation->data_collection High-Quality Crystal structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Crystallographic Data (CIF)

A generalized workflow for the synthesis and X-ray crystallographic analysis.

Crystallographic Data of Selected 7-Chloro-4-Aminoquinolines

The following tables summarize the crystallographic data for several key 7-chloro-4-aminoquinoline derivatives. These data allow for a comparative analysis of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Chloroquine Diphosphate DihydrateC₁₈H₂₈N₃Cl²⁺ · (H₂PO₄⁻)₂ · 2H₂OMonoclinicP2₁/c9.19319.34015.01390103.40904[3]
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline MonohydrateC₁₄H₁₆ClN₃ · H₂OMonoclinicP2₁/c9.4737(11)17.650(2)8.5451(10)9090.156(2)904[2]
Amodiaquine (free base)C₂₀H₂₂ClN₃OMonoclinicP2₁/c13.064(3)11.231(2)13.085(3)90109.28(3)904[3]
Amodiaquine Dihydrochloride MonohydrateC₂₀H₂₄ClN₃O²⁺ · 2Cl⁻ · H₂OMonoclinicC2/c21.066(4)7.822(2)27.288(6)9098.78(3)908[3]

Analysis of Intermolecular Interactions

The crystal packing of 7-chloro-4-aminoquinolines is predominantly governed by a network of hydrogen bonds and π-π stacking interactions. These non-covalent forces dictate the formation of specific supramolecular synthons, which in turn determine the overall crystal architecture.

  • Hydrogen Bonding: In the hydrated and salt forms of these compounds, hydrogen bonds are extensive. For instance, in the monohydrate of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, the water molecule acts as a bridge, forming hydrogen bonds with the pyridinic nitrogen of the quinoline ring and the terminal nitrogen of the piperazine group, leading to one-dimensional chains.[2][10] In chloroquine diphosphate, strong charge-assisted hydrogen bonds are observed between the protonated quinoline and the dihydrogen phosphate ions.[3]

  • π-π Stacking: The aromatic quinoline ring system is prone to π-π stacking interactions. In many derivatives, these interactions lead to the formation of dimers or extended stacks.[2][9] For example, in the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, the chloro-benzene rings of adjacent quinoline units engage in strong π-π interactions, contributing significantly to the stability of the crystal lattice.[2]

The interplay of these intermolecular forces is visualized in the diagram below.

intermolecular_interactions cluster_hbond Hydrogen Bonding Network cluster_pistack π-π Stacking mol1 Quinoline (N-acceptor) mol2 Amino Side Chain (N-donor/acceptor) water Water/Anion (Donor/Acceptor) mol2->water N-H···O water->mol1 O-H···N quinoline1 Quinoline Ring 1 quinoline2 Quinoline Ring 2 (Parallel Displaced) quinoline1->quinoline2 Centroid-Centroid Interaction

Key intermolecular interactions in 7-chloro-4-aminoquinoline crystals.

Conclusion

The crystal structure analysis of 7-chloro-4-aminoquinolines provides invaluable insights into their solid-state properties. The detailed experimental protocols and comparative crystallographic data presented in this guide serve as a foundational resource for researchers in medicinal chemistry and pharmaceutical sciences. The elucidation of the supramolecular architecture, dominated by hydrogen bonding and π-π stacking, is crucial for understanding the stability and polymorphism of these important therapeutic agents. This knowledge underpins the rational design of new derivatives with improved efficacy and the development of robust and reliable pharmaceutical formulations.

References

Unveiling the Therapeutic Potential of 7-Chloro-4-Aminoquinolines: An In-Depth Technical Guide to Core Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-chloro-4-aminoquinoline scaffold, the backbone of the renowned antimalarial drug chloroquine, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable polypharmacology with therapeutic potential extending far beyond infectious diseases. This technical guide provides a comprehensive overview of the key molecular targets of 7-chloro-4-aminoquinoline derivatives, offering insights into their mechanisms of action in malaria, cancer, neurodegenerative diseases, and beyond. This document summarizes critical quantitative data, details essential experimental protocols for target validation, and visualizes complex signaling pathways to facilitate further research and drug development efforts in this promising chemical space.

Introduction

For decades, 7-chloro-4-aminoquinolines have been a cornerstone in the global fight against malaria.[1] However, the rise of drug resistance has necessitated a deeper understanding of their molecular interactions, leading to the discovery of a multitude of other therapeutic applications.[1] These compounds are known to accumulate in acidic organelles, a property that underpins their activity against various targets.[2] This guide delves into the established and emerging therapeutic targets of this versatile chemical class, providing the technical details necessary for researchers to explore and exploit their full potential.

Core Therapeutic Targets and Mechanisms of Action

The therapeutic effects of 7-chloro-4-aminoquinolines are mediated through interaction with a diverse range of molecular targets. The following sections detail the most significant of these, supported by quantitative data and methodologies for their investigation.

Antimalarial Activity: Inhibition of Hemozoin Formation

The primary antimalarial mechanism of 7-chloro-4-aminoquinolines involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[3] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an insoluble, inert crystal called hemozoin.[3] 7-chloro-4-aminoquinolines, being weak bases, accumulate in the acidic food vacuole of the parasite and bind to heme, preventing its polymerization into hemozoin. The resulting accumulation of free heme is toxic to the parasite, leading to its death.[4]

Quantitative Data: Antiplasmodial Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of various 7-chloro-4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound/DerivativeP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (CQS)3.27 - 25.1[5]
ChloroquineK1 (CQR)167.4[5]
Compound 7gK1 (CQR)13.57[5]
Compound 15aK1 (CQR)9.79[5]
Compound 15cK1 (CQR)11.52[5]

Experimental Protocol: In Vitro Hemozoin Inhibition Assay (Colorimetric Method)

This protocol is adapted from a simple colorimetric assay for high-throughput screening of β-hematin (synthetic hemozoin) formation inhibitors.[3]

Materials:

  • Hemin chloride

  • Dimethyl sulfoxide (DMSO)

  • 1 M Acetate buffer, pH 4.8

  • Tween 20

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Heme Solution Preparation: Dissolve hemin chloride in DMSO to a stock concentration. Immediately before use, dilute the stock solution in 1 M acetate buffer (pH 4.8) to a working concentration of 111.1 µM.[3]

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

  • Initiation of Polymerization: Add the heme solution to each well. Initiate the polymerization by adding Tween 20.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for β-hematin formation.

  • Measurement: After incubation, measure the absorbance at 405 nm using a microplate reader. The reduction in absorbance corresponds to the amount of heme that has been converted to β-hematin.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-drug control. The IC50 value is the concentration of the compound that inhibits β-hematin formation by 50%.

Experimental Workflow: Hemozoin Inhibition Assay

Hemozoin_Inhibition_Assay prep Prepare Heme Solution setup Set up 96-well Plate with Test Compounds prep->setup initiate Initiate Polymerization with Tween 20 setup->initiate incubate Incubate at 37°C initiate->incubate measure Measure Absorbance at 405 nm incubate->measure analyze Calculate % Inhibition and IC50 measure->analyze

Workflow for the in vitro hemozoin inhibition assay.
Anticancer Activity: Multifaceted Mechanisms

7-chloro-4-aminoquinolines exhibit potent anticancer activity through several mechanisms, primarily centered around their lysosomotropic properties.

Autophagy is a cellular recycling process that can promote cancer cell survival under stress. 7-chloro-4-aminoquinolines accumulate in lysosomes, raising their pH and impairing their function.[6] This blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a failure of the final degradation step of autophagy.[6][7] The inhibition of this pro-survival pathway can sensitize cancer cells to chemotherapy and radiation.[8][9]

Quantitative Data: Anticancer Activity

The following table summarizes the 50% growth inhibitory concentrations (GI50) of 7-chloro-4-aminoquinoline derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineGI50 (µM)Reference
ChloroquineMDA-MB-468 (Breast)24.36[1]
ChloroquineMCF-7 (Breast)20.72[1]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[1]
Compound 5dHuT78 (T-cell lymphoma)0.4 - 8[10]
Compound 8dHuT78 (T-cell lymphoma)0.4 - 8[10]
Compound 12dHuT78 (T-cell lymphoma)0.4 - 8[10]

Experimental Protocol: Autophagy Inhibition Assay (Western Blot for LC3-II and p62)

This protocol is a standard method to assess autophagic flux by measuring the levels of key autophagy-related proteins.[6]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds (7-chloro-4-aminoquinoline derivatives)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities. An accumulation of the lipidated form of LC3 (LC3-II) and an increase in p62 levels in treated cells compared to the control indicate an inhibition of autophagic flux.

Signaling Pathway: Autophagy Inhibition by 7-Chloro-4-Aminoquinolines

Autophagy_Inhibition cluster_cell Cancer Cell Autophagosome Autophagosome (containing LC3-II) Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome Cellular Components\n(Recycled) Cellular Components (Recycled) Autolysosome->Cellular Components\n(Recycled) CQ 7-Chloro-4-aminoquinoline CQ->Lysosome Raises pH, Inhibits Fusion

Inhibition of autophagosome-lysosome fusion by 7-chloro-4-aminoquinolines.

7-Chloro-4-aminoquinoline derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR pathway. The precise mechanisms are still under investigation but may involve indirect effects stemming from lysosomal dysfunction.

Some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[10] More recently, the induction of ferroptosis, an iron-dependent form of non-apoptotic cell death, has been suggested as a potential anticancer mechanism, although this is an emerging area of research.

Molecular docking studies have suggested that certain 7-chloro-4-aminoquinoline-benzimidazole hybrids can bind to the active site of tyrosine-protein kinase c-Src, a non-receptor tyrosine kinase often overexpressed in various cancers.[10]

Experimental Protocol: c-Src Kinase Inhibitor Screening Assay

A general protocol for screening c-Src kinase inhibitors often involves a fluorescence- or luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[11][12]

Materials:

  • Recombinant c-Src enzyme

  • c-Src specific polypeptide substrate

  • ATP

  • Assay buffer

  • Detection reagent (e.g., Kinase-Glo® MAX)

  • Test compounds

  • 96-well plate

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add the diluted c-Src enzyme to each well (except for the background control).

  • Reaction Initiation: Start the kinase reaction by adding a reaction mix containing the substrate and ATP.

  • Incubation: Incubate the plate at the recommended temperature and for the specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent. This reagent typically quenches the remaining ATP and converts the ADP produced into a detectable signal (e.g., light).

  • Measurement: Measure the fluorescence or luminescence signal using a plate reader.

  • Data Analysis: The signal is directly proportional to the amount of ADP generated and thus to the c-Src activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Neuroprotection: NR4A2 Agonism

Recent studies have identified 4-amino-7-chloroquinolines, such as amodiaquine and chloroquine, as agonists of the orphan nuclear receptor NR4A2 (Nurr1).[9][13] NR4A2 is a key transcription factor in the development and maintenance of midbrain dopamine neurons, which are progressively lost in Parkinson's disease. By activating NR4A2, these compounds may offer a neuroprotective strategy for such neurodegenerative disorders.[14]

Experimental Protocol: NR4A2 Reporter Gene Assay

This assay is used to assess the ability of compounds to activate the transcriptional activity of NR4A2.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmid for NR4A2

  • Reporter plasmid containing a luciferase gene under the control of an NR4A2 response element (e.g., NBRE-luc)

  • Transfection reagent

  • Test compounds

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NR4A2 expression plasmid and the NBRE-luc reporter plasmid.

  • Cell Treatment: After transfection, treat the cells with the test compounds at various concentrations.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: An increase in luciferase activity in the presence of the test compound indicates activation of NR4A2 transcriptional activity.

Immunomodulation: Toll-Like Receptor (TLR) Signaling

Certain 4-aminoquinolines and related structures have been shown to modulate the activity of Toll-like receptors (TLRs), key components of the innate immune system. For instance, some imidazoquinolines, which share structural similarities, are known agonists of TLR7 and TLR8. While the direct interaction of 7-chloro-4-aminoquinolines with all TLRs is not fully elucidated, their ability to alter endosomal pH suggests a potential to interfere with the signaling of endosomal TLRs (TLR3, TLR7, TLR8, and TLR9).

Signaling Pathway: General TLR Signaling

TLR_Signaling cluster_cell Immune Cell TLR Toll-like Receptor (e.g., TLR7/8 in endosome) MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines CQ 7-Chloro-4-aminoquinoline (potential modulator) CQ->TLR Alters Endosomal pH

Potential modulation of endosomal TLR signaling by 7-chloro-4-aminoquinolines.
Other Potential Targets

  • Botulinum Neurotoxin Serotype A (BoNT/A) Light Chain: Several 4-amino-7-chloroquinoline derivatives have been identified as inhibitors of the BoNT/A light chain, a zinc metalloprotease responsible for the neurotoxic effects of botulism.[15][16][17]

  • Mitochondrial Dysfunction: Some derivatives have been shown to induce mitochondrial dysfunction in parasites, leading to an increase in reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential.[18]

Conclusion and Future Directions

The 7-chloro-4-aminoquinoline scaffold represents a versatile platform for the development of novel therapeutics against a wide range of diseases. While its role in malaria is well-established, its potential in oncology, neuroprotection, and immunomodulation is rapidly gaining recognition. The polypharmacology of these compounds presents both opportunities and challenges. Future research should focus on designing derivatives with improved selectivity for specific targets to minimize off-target effects and enhance therapeutic efficacy. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of molecules. The continued exploration of 7-chloro-4-aminoquinolines and their derivatives holds significant promise for addressing unmet medical needs across various therapeutic areas.

References

The Structure-Activity Relationship of 7-Chloro-4-Aminoquinolines: A Deep Dive into Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-chloro-4-aminoquinoline scaffold is a cornerstone in the history of antimalarial drug discovery, with chloroquine being its most prominent member. Despite the rise of drug resistance, this chemical class continues to be a critical area of research for the development of new and effective therapeutic agents against Plasmodium falciparum and other malaria-causing parasites. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 7-chloro-4-aminoquinolines, focusing on the key structural modifications that influence their biological activity.

Core Principles of Antimalarial Activity

The primary mechanism of action for 7-chloro-4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[1][2] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. 7-chloro-4-aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole.[2] Here, they are believed to cap the growing faces of the hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.[2]

Several structural features are considered essential for the antimalarial activity of this class of compounds. The 7-chloro substituent on the quinoline ring is crucial for activity, and its replacement often leads to a significant decrease or complete loss of efficacy.[3] The 4-amino group serves as a key attachment point for a flexible side chain, which also plays a vital role in drug accumulation and interaction with heme.[3]

Structure-Activity Relationship Insights

The Quinoline Core: The Importance of the 7-Chloro Group

Modifications to the quinoline ring have been extensively studied to understand their impact on antimalarial activity. The presence of a halogen at the 7-position is a critical determinant of efficacy.[4] Studies have shown that replacing the 7-chloro group with other halogens, such as bromine or iodine, can maintain or even slightly enhance activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[5][6] However, substitution with a fluorine or a trifluoromethyl group generally leads to a decrease in activity, particularly against CQR strains.[5][6] The introduction of a methoxy group at the 7-position results in a significant loss of antimalarial potency.[5][6] These findings underscore the importance of the electronic and steric properties of the substituent at this position for optimal interaction with the biological target.

The Amino Side Chain: A Key to Overcoming Resistance

The nature of the diaminoalkane side chain attached at the 4-position of the quinoline ring is a major factor influencing the activity profile, especially against CQR strains. The length and basicity of this side chain are critical for drug accumulation in the parasite's digestive vacuole and for overcoming resistance mechanisms, which often involve the P. falciparum chloroquine-resistance transporter (PfCRT) protein.[7]

Shortening or lengthening the side chain of chloroquine has been shown to restore activity against CQR parasites.[5] Furthermore, introducing bulky or metabolically stable groups, such as tert-butyl or heterocyclic rings (e.g., piperazine), into the side chain can lead to a substantial increase in activity against resistant strains.[8] These modifications are thought to hinder the drug's efflux by the PfCRT transporter.

Quantitative Data on Structure-Activity Relationships

The following tables summarize the in vitro antimalarial activity (IC50 values) of various 7-chloro-4-aminoquinoline derivatives against different strains of P. falciparum. This data highlights the impact of structural modifications on potency.

Compound/DerivativeSide ChainP. falciparum StrainIC50 (nM)Reference
Chloroquine-HNCH(CH₃)(CH₂)₃N(C₂H₅)₂3D7 (CQS)15.6[9]
Chloroquine-HNCH(CH₃)(CH₂)₃N(C₂H₅)₂K1 (CQR)289.4[9]
Analogue 1-HN(CH₂)₂N(C₂H₅)₂CQS3-12[5][6]
Analogue 1-HN(CH₂)₂N(C₂H₅)₂CQR3-12[5][6]
Analogue 2-HN(CH₂)₃N(C₂H₅)₂CQS3-12[5][6]
Analogue 2-HN(CH₂)₃N(C₂H₅)₂CQR3-12[5][6]
7-SubstituentSide ChainP. falciparum StrainIC50 (nM)Reference
7-Iodo-HN(CH₂)₃N(C₂H₅)₂CQS3-12[5][6]
7-Iodo-HN(CH₂)₃N(C₂H₅)₂CQR3-12[5][6]
7-Bromo-HN(CH₂)₃N(C₂H₅)₂CQS3-12[5][6]
7-Bromo-HN(CH₂)₃N(C₂H₅)₂CQR3-12[5][6]
7-Fluoro-HN(CH₂)₃N(C₂H₅)₂CQS15-50[5][6]
7-Fluoro-HN(CH₂)₃N(C₂H₅)₂CQR18-500[5][6]
7-Trifluoromethyl-HN(CH₂)₃N(C₂H₅)₂CQS15-50[5][6]
7-Trifluoromethyl-HN(CH₂)₃N(C₂H₅)₂CQR18-500[5][6]
7-Methoxy-HN(CH₂)₃N(C₂H₅)₂CQS17-150[5][6]
7-Methoxy-HN(CH₂)₃N(C₂H₅)₂CQR90-3000[5][6]

Experimental Protocols

General Synthesis of 7-Chloro-4-Aminoquinoline Derivatives

A common method for the synthesis of 7-chloro-4-aminoquinoline derivatives involves the nucleophilic substitution of 4,7-dichloroquinoline with a desired amine side chain.[7][10]

Materials:

  • 4,7-dichloroquinoline

  • Appropriate mono- or diaminoalkane

  • Solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP))

  • Base (e.g., K₂CO₃, triethylamine) (optional)

  • Phenol (optional, as a catalyst)

Procedure:

  • A mixture of 4,7-dichloroquinoline and an excess of the desired amine is prepared in a suitable solvent.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is typically isolated by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) followed by washing with brine and water.[2]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the desired 7-chloro-4-aminoquinoline derivative.[10]

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum by quantifying the amount of parasitic DNA using the fluorescent dye SYBR Green I.[11]

Materials:

  • Synchronized ring-stage P. falciparum culture

  • Complete culture medium (e.g., RPMI 1640 with supplements)

  • 96-well microtiter plates

  • Test compounds and control drugs (e.g., chloroquine, artemisinin)

  • SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add a suspension of synchronized ring-stage parasites (e.g., 1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[11]

  • After incubation, add the SYBR Green I lysis buffer to each well and mix gently.

  • Incubate the plate in the dark at room temperature for 1-2 hours.[11]

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and performing a non-linear regression analysis.[11]

Hemozoin Inhibition Assay (Heme Polymerization Inhibitory Activity - HPIA)

This assay evaluates the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[1]

Materials:

  • Hematin solution (in 0.2 M NaOH)

  • Test compounds at various concentrations

  • Glacial acetic acid

  • Distilled water (negative control)

  • Chloroquine diphosphate (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a microtube or 96-well plate, add the hematin solution.

  • Add the test compound at various concentrations.

  • Initiate the polymerization reaction by adding glacial acetic acid.

  • Incubate the mixture overnight at 37°C.[1]

  • After incubation, centrifuge the plate to pellet the β-hematin.

  • Remove the supernatant and wash the pellet with DMSO.

  • Dissolve the final pellet in 0.1 M NaOH.

  • Read the optical density at 405 nm using a microplate reader.[1]

  • Calculate the percentage of inhibition relative to the negative control and determine the IC50 value.[1]

Visualizing Key Processes and Relationships

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and experimental workflows.

Mechanism_of_Action cluster_parasite Parasite Digestive Vacuole (Acidic) cluster_outcome Outcome Hemoglobin Hemoglobin FreeHeme Toxic Free Heme Hemoglobin->FreeHeme Digestion Hemozoin Hemozoin (Non-toxic) FreeHeme->Hemozoin Polymerization DrugHemeComplex Drug-Heme Complex FreeHeme->DrugHemeComplex Drug 7-Chloro-4-aminoquinoline Drug->FreeHeme DrugHemeComplex->Hemozoin Inhibition ToxicHemeBuildup Toxic Heme Buildup DrugHemeComplex->ToxicHemeBuildup ParasiteDeath Parasite Death ToxicHemeBuildup->ParasiteDeath

Caption: Mechanism of action of 7-chloro-4-aminoquinolines.

Antimalarial_Assay_Workflow Start Start: Synchronized Parasite Culture PlatePrep Prepare Serial Dilutions of Test Compound in 96-well Plate Start->PlatePrep AddParasites Add Parasite Suspension to Wells PlatePrep->AddParasites Incubation Incubate for 72 hours at 37°C AddParasites->Incubation LysisStaining Add SYBR Green I Lysis Buffer Incubation->LysisStaining Fluorescence Measure Fluorescence LysisStaining->Fluorescence Analysis Calculate IC50 Values Fluorescence->Analysis

Caption: Workflow for in vitro antiplasmodial activity assay.

Hemozoin_Inhibition_Workflow Start Start: Prepare Reagents MixReagents Mix Hematin, Test Compound, and Acetic Acid Start->MixReagents Incubation Incubate Overnight at 37°C MixReagents->Incubation CentrifugeWash Centrifuge and Wash Pellet with DMSO Incubation->CentrifugeWash Dissolve Dissolve Pellet in NaOH CentrifugeWash->Dissolve ReadAbsorbance Read Absorbance at 405 nm Dissolve->ReadAbsorbance Analysis Calculate % Inhibition and IC50 ReadAbsorbance->Analysis

Caption: Workflow for hemozoin inhibition assay.

Conclusion

The 7-chloro-4-aminoquinoline scaffold remains a fertile ground for the discovery of novel antimalarial agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of new derivatives that can overcome existing resistance mechanisms. Key takeaways for future drug development include the critical role of the 7-chloro group and the potential for modifying the 4-amino side chain to enhance activity against resistant strains. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to the fight against malaria.

References

Methodological & Application

Synthesis Protocol for 7-Chloro-4-(4-hydroxyanilino)quinoline: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Chloro-4-(4-hydroxyanilino)quinoline, a crucial intermediate in the development of various therapeutic agents. The synthesis is achieved through a nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and 4-aminophenol. This application note includes a step-by-step experimental procedure, characterization data, and a visual representation of the synthesis workflow.

Introduction

The 7-chloroquinoline scaffold is a key pharmacophore found in a variety of clinically significant drugs, most notably antimalarials such as chloroquine. The derivatization of this core structure, particularly at the 4-position, has been a fertile area of research for the discovery of new therapeutic agents with a broad range of activities. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, owing to the reactive hydroxyl group on the anilino moiety. This protocol details a reliable method for its preparation.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and characterization data for the synthesized this compound is provided below.

ParameterValue
Molecular Formula C₁₅H₁₁ClN₂O
Molecular Weight 270.71 g/mol
Appearance Solid
Melting Point Not available
Yield Not available

Table 1: Physicochemical Properties

AnalysisData
¹H NMR Data not available in the public domain.
¹³C NMR Data not available in the public domain.
Mass Spectrometry (MS) Data not available in the public domain.
Infrared (IR) Spectroscopy Data not available in the public domain.

Table 2: Spectroscopic Data

Synthesis Workflow

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, 4,7-dichloroquinoline, from m-chloroaniline. The second stage is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 4-aminophenol to yield the final product.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 4,7-dichloroquinoline cluster_1 Stage 2: Synthesis of this compound m_chloroaniline m-Chloroaniline intermediate1 Ethyl α-carbethoxy-β- (m-chloroanilino)acrylate m_chloroaniline->intermediate1 Ethyl ethoxymethylenemalonate, Heat intermediate2 7-Chloro-4-hydroxy-3- quinolinecarboxylic acid intermediate1->intermediate2 Dowtherm A, Heat intermediate3 7-Chloro-4-hydroxyquinoline intermediate2->intermediate3 Decarboxylation, Heat DCQ 4,7-Dichloroquinoline intermediate3->DCQ POCl₃ final_product This compound DCQ->final_product Nucleophilic Aromatic Substitution aminophenol 4-Aminophenol aminophenol->final_product

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 4,7-Dichloroquinoline

The synthesis of the intermediate 4,7-dichloroquinoline is a well-established multi-step process. A detailed procedure can be found in Organic Syntheses.[1] The key steps are outlined below:

  • Condensation: m-Chloroaniline is reacted with ethyl ethoxymethylenemalonate with heating to form ethyl α-carbethoxy-β-(m-chloroanilino)acrylate.

  • Cyclization: The acrylate intermediate is cyclized at high temperature in Dowtherm A to produce 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

  • Hydrolysis and Decarboxylation: The resulting carboxylic acid is hydrolyzed and subsequently decarboxylated by heating to yield 7-chloro-4-hydroxyquinoline.

  • Chlorination: The hydroxyl group at the 4-position is replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) to give the desired 4,7-dichloroquinoline.[1][2]

Stage 2: Synthesis of this compound

This procedure describes the nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and 4-aminophenol.

Materials:

  • 4,7-Dichloroquinoline

  • 4-Aminophenol

  • Suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (e.g., potassium carbonate, triethylamine) - optional, may be required to scavenge HCl produced.

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

Note: The following is a general procedure based on similar reactions. Optimization of solvent, temperature, and reaction time may be necessary.

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,7-dichloroquinoline (1.0 equivalent) in a suitable solvent.

  • Add 4-aminophenol (1.0-1.2 equivalents) to the solution. If a base is used, add it at this stage (1.0-2.0 equivalents).

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent should be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Workup:

  • If the reaction was performed in a water-miscible solvent, the reaction mixture can be poured into cold water to precipitate the product.

  • The precipitate is then collected by filtration, washed with water, and dried.

  • If an organic solvent was used, it can be washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent evaporated to yield the crude product.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • 4,7-dichloroquinoline and phosphorus oxychloride are corrosive and toxic. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This application note provides a comprehensive overview of the synthesis of this compound. The two-stage process, involving the initial synthesis of 4,7-dichloroquinoline followed by a nucleophilic aromatic substitution with 4-aminophenol, is a reliable method for obtaining this valuable intermediate. The provided protocol and workflow diagram offer a clear guide for researchers in the field of medicinal chemistry and drug development. Further optimization of the final reaction step may be required to achieve high yields and purity.

References

Application Notes and Protocols for Biological Screening of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound, and its derivatives represent a cornerstone in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These compounds have demonstrated significant potential as anticancer, antimicrobial, and antimalarial agents.[1][2] The versatility of the quinoline scaffold allows for structural modifications that can modulate its biological activity, making it a fertile ground for drug discovery.[2] This document provides detailed application notes and protocols for the biological screening of quinoline derivatives, focusing on key assays to determine their efficacy in these therapeutic areas. The protocols are designed to be robust and reproducible, providing a solid foundation for research and development professionals.

Anticancer Activity Screening

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of protein kinases like Pim-1.[1][2][3] The initial screening of these compounds typically involves evaluating their cytotoxicity against a panel of cancer cell lines.

Data Presentation: Cytotoxicity of Quinoline Derivatives (IC50)

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the cytotoxic activity of various quinoline derivatives against several cancer cell lines.

Compound Class/NameCancer Cell LineCell TypeIC50 (µM)Reference
Indeno[1,2-c]quinoline Derivative (19)HeLaCervical Cancer0.23[4]
Indeno[1,2-c]quinoline Derivative (19)SASOral Cancer0.84[4]
Indeno[1,2-c]quinoline Derivative (19)A549Lung Cancer0.89[4]
Fluorinated Quinoline (20)A549Lung Cancer0.03[4]
Pyrazolo-quinoline (65)A549Lung Cancer2.43[4]
Pyrazolo-quinoline (66)MCF-7Breast Cancer6.01[4]
7-chloro-4-quinolinylhydrazoneSF-295CNS Cancer0.314 - 4.65 (µg/cm³)[2]
7-chloro-4-quinolinylhydrazoneHCT-8Colon Cancer0.314 - 4.65 (µg/cm³)[2]
7-chloro-4-quinolinylhydrazoneHL-60Leukemia0.314 - 4.65 (µg/cm³)[2]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60Leukemia19.88 (µg/ml)[2]
Quinoline/pyrido[2,3-d]pyrimidin-4(3H)-one (4g)MCF-7Breast Cancer3.02[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Quinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.

Signaling Pathways and Mechanisms

anticancer_mechanisms cluster_quinoline Quinoline Derivative cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome Quinoline Quinoline Derivative Topoisomerase Topoisomerase I/II Quinoline->Topoisomerase Tubulin Tubulin Quinoline->Tubulin Pim1 Pim-1 Kinase Quinoline->Pim1 DNAReplication Inhibition of DNA Replication Topoisomerase->DNAReplication Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule Proliferation Inhibition of Cell Proliferation Pim1->Proliferation Apoptosis Apoptosis DNAReplication->Apoptosis Microtubule->Apoptosis Proliferation->Apoptosis

Antimicrobial Activity Screening

Quinoline derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Data Presentation: Antimicrobial Activity of Quinoline Derivatives (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Class/NameMicroorganismStrainMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybrid (7b)Staphylococcus aureus-2[6]
Quinoline-based hydroxyimidazolium hybrid (7a)Mycobacterium tuberculosisH37Rv20[6]
Quinoline-based hydroxyimidazolium hybrid (7b)Mycobacterium tuberculosisH37Rv10[6]
Quinoline-based hydroxyimidazolium hybrid (7c)Cryptococcus neoformans-15.6[6][7]
Quinoline-based hydroxyimidazolium hybrid (7d)Cryptococcus neoformans-15.6[6][7]
Novel Quinoline Derivative (6)Bacillus cereus-3.12 - 50[8]
Novel Quinoline Derivative (6)Staphylococcus aureus-3.12 - 50[8]
Novel Quinoline Derivative (6)Pseudomonas aeruginosa-3.12 - 50[8]
Novel Quinoline Derivative (6)Escherichia coli-3.12 - 50[8]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Staphylococcus aureusATCC259230.1904[9]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Escherichia coliATCC259226.09[9]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Candida albicansATCC102310.1904[9]
Experimental Protocol: Broth Microdilution Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Quinoline derivatives (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the quinoline derivative stock solution (at twice the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on. Discard 100 µL from the last column.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Antimalarial Activity Screening

Quinoline-based drugs like chloroquine and mefloquine have been pivotal in the fight against malaria. Screening new quinoline derivatives for activity against Plasmodium falciparum is a critical step in developing new antimalarial agents.

Data Presentation: Antiplasmodial Activity of Quinoline Derivatives (IC50)

The in vitro potency of quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum is a key indicator of their potential.

Compound Class/NameP. falciparum StrainIC50Reference
Quinolinyl thiourea derivative (1)CQR1.2 µM[1]
Amino-quinoline derivative (40a)Pf3D7 (CQS)0.25 µM[1]
4-morpholino...quinolin-6(7H)-one (40b)3D70.62 µg/mL[1]
Various Quinoline Derivatives-0.014 - 5.87 µg/mL[1]
Mefloquine Derivative (MQ-38)F32-TEM0.6 - 1.1 nM[10]
Mefloquine Derivative (MQ-39)F32-TEM0.6 - 1.1 nM[10]
4-aminoquinoline-pyrimidine hybridW2 (CQR)0.033 µM[11]
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This fluorescence-based assay measures parasite proliferation by quantifying the amount of parasitic DNA.

Materials:

  • P. falciparum cultures (e.g., 3D7 or W2 strains)

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine)

  • SYBR Green I dye

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human RBCs at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Setup: Prepare serial dilutions of the quinoline derivatives in a 96-well plate. Add parasitized RBCs (1% parasitemia, 2% hematocrit) to each well. Include parasite-free RBCs as a negative control and parasitized RBCs without any compound as a positive control.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Add SYBR Green I dye diluted in lysis buffer to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the percentage of parasite growth inhibition relative to the positive control. Determine the IC50 values from the dose-response curves.

Experimental Workflows and Logical Relationships

Visualizing the experimental workflow can aid in the planning and execution of high-throughput screening campaigns.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation cluster_optimization Optimization Lib Quinoline Derivative Library Primary Primary Screen (Single Concentration) Lib->Primary AssayDev Assay Development & Optimization AssayDev->Primary HitID Hit Identification Primary->HitID DoseResp Dose-Response (IC50/MIC Determination) HitID->DoseResp Secondary Secondary Assays (Orthogonal/Counter-screens) DoseResp->Secondary LeadOpt Lead Optimization Secondary->LeadOpt

References

Application Notes and Protocols for In Vitro Antiplasmodial Assay of 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vitro antiplasmodial assays of 4-aminoquinoline derivatives against Plasmodium falciparum. The methodologies described herein are based on widely accepted and validated assays, primarily the SYBR Green I-based fluorescence assay, to determine the 50% inhibitory concentration (IC50) of test compounds.

Introduction

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine being a prominent example.[1][2] However, the emergence of drug-resistant P. falciparum strains necessitates the continued development and evaluation of novel 4-aminoquinoline analogues.[1][2][3] In vitro antiplasmodial assays are the primary method for screening new compounds and determining their potency against various parasite strains.

The most common in vitro assays measure the inhibition of parasite growth over a specific period in the presence of the test compound. The SYBR Green I-based fluorescence assay is a popular method due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.[4][5] This assay relies on the fluorescent dye SYBR Green I, which intercalates with the parasite's DNA, providing a quantitative measure of parasite proliferation.[4][5] An alternative method is the parasite lactate dehydrogenase (pLDH) assay, which measures the activity of a parasite-specific enzyme.[6][7][8][9][10]

Mechanism of Action of 4-Aminoquinolines

The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin formation within the parasite's digestive vacuole.[1] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this toxic heme into an inert crystalline structure called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to the accumulation of toxic heme, which ultimately kills the parasite.[1]

Mechanism_of_Action_4_Aminoquinolines cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Toxic_Heme_Accumulation Toxic_Heme_Accumulation Heme->Toxic_Heme_Accumulation 4_Aminoquinoline 4_Aminoquinoline 4_Aminoquinoline->Heme Inhibits Polymerization Parasite_Death Parasite_Death Toxic_Heme_Accumulation->Parasite_Death

Caption: Mechanism of action of 4-aminoquinolines against Plasmodium falciparum.

Data Presentation: In Vitro Antiplasmodial Activity of 4-Aminoquinolines

The following table summarizes the in vitro antiplasmodial activity (IC50 values) of various 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound IDP. falciparum StrainResistanceIC50 (nM)Reference
Chloroquine3D7CQS1.0 (for compound 3e)[11]
ChloroquineK1CQR36.0 (for compound 3e)[11]
ChloroquineW2CQR-[11]
Compound 3aK1CQR> Chloroquine[11]
Compound 3cK1CQR< Chloroquine[11]
Compound 3dK1CQR< Chloroquine[11]
Compound 3eK1CQR1.0[11]
Compound 3fK1CQR< Chloroquine[11]
Compound 3gK1CQR< Chloroquine[11]
Compound 13D7CQSComparable to Chloroquine[12]
Compound 23D7CQSComparable to Chloroquine[12]
Compound 33D7CQSComparable to Chloroquine[12]
Compound 43D7CQSComparable to Chloroquine[12]
Compound 1K1CQRMuch higher than Chloroquine[12]
Compound 2K1CQRMuch higher than Chloroquine[12]
Compound 3K1CQRMuch higher than Chloroquine[12]
Compound 4K1CQRMuch higher than Chloroquine[12]
Compound 5K1CQRMuch higher than Chloroquine[12]
Compound 1Dd2CQRMuch higher than Chloroquine[12]
Compound 2Dd2CQRMuch higher than Chloroquine[12]
Compound 3Dd2CQRMuch higher than Chloroquine[12]
Compound 4Dd2CQRMuch higher than Chloroquine[12]
Compound 5Dd2CQRMuch higher than Chloroquine[12]

Note: "-" indicates data not specified in the provided references. The table presents a selection of available data and is not exhaustive.

Experimental Protocols

The following protocols provide a detailed methodology for the in vitro antiplasmodial assay using the SYBR Green I-based fluorescence method.

Materials and Reagents
  • Plasmodium falciparum culture (e.g., 3D7, K1, W2 strains)

  • Human erythrocytes (blood group O+)

  • Complete Culture Medium (CCM): RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% (v/v) heat-inactivated human serum or 0.5% (w/v) Albumax I.[13][14][15]

  • Test compounds (4-aminoquinolines) and control drugs (e.g., Chloroquine, Artemisinin)

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100

  • 96-well black, flat-bottom microtiter plates

  • Humidified, modular incubation chamber

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Parasite Culture
  • Maintain continuous cultures of P. falciparum in human erythrocytes in Complete Culture Medium according to standard procedures.[13]

  • Incubate cultures at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.[14]

  • Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.

Preparation of Drug Plates
  • Prepare serial dilutions of the test and control compounds in an appropriate solvent (e.g., DMSO) and then in Complete Culture Medium.

  • Dispense the drug dilutions into the wells of a 96-well plate. Ensure that the final solvent concentration is non-toxic to the parasites (typically ≤ 0.5%).

  • Include control wells containing no drug (parasite growth control) and wells with uninfected erythrocytes (background control).

In Vitro Antiplasmodial Assay
  • Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2% in Complete Culture Medium.

  • Add the parasite culture to each well of the pre-dosed drug plate.

  • Incubate the plates for 72 hours at 37°C in a humidified, gassed chamber.[4]

  • After incubation, add the lysis buffer containing SYBR Green I (diluted to 2x the final concentration) to each well.[4]

  • Incubate the plates in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.

  • Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4]

Data Analysis
  • Subtract the background fluorescence values (uninfected erythrocytes) from the values of the experimental wells.

  • Express the fluorescence readings as a percentage of the untreated control (100% parasite growth).

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Experimental_Workflow_Antiplasmodial_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Parasite_Culture 1. P. falciparum Culture (Ring Stage Synchronized) Inoculation 3. Inoculate Plates with Parasite Culture Parasite_Culture->Inoculation Drug_Plate_Prep 2. Prepare Drug Plates (Serial Dilutions) Drug_Plate_Prep->Inoculation Incubation 4. Incubate for 72h (37°C, Gas Mixture) Inoculation->Incubation Lysis_Staining 5. Add Lysis Buffer with SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading 6. Read Fluorescence (Ex: 485nm, Em: 530nm) Lysis_Staining->Fluorescence_Reading Data_Processing 7. Background Subtraction & Normalization Fluorescence_Reading->Data_Processing IC50_Calculation 8. Calculate IC50 Values (Dose-Response Curve) Data_Processing->IC50_Calculation

Caption: Experimental workflow for the in vitro antiplasmodial assay.

References

Cytotoxicity of 7-Chloroquinoline Compounds: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of 7-chloroquinoline compounds. The 7-chloroquinoline scaffold is a key pharmacophore in medicinal chemistry, most notably as the core of the antimalarial drug chloroquine.[1] There is growing interest in developing 7-chloroquinoline derivatives as potential anticancer agents due to their demonstrated ability to induce cell death in various cancer cell lines.[1][2] These compounds exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, modulation of autophagy, and cell cycle arrest.[1][3]

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the in vitro evaluation of this promising class of compounds.

Data Presentation: Summary of Cytotoxicity Data

The cytotoxic effects of 7-chloroquinoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of a biological function, such as cell growth. The following tables summarize the IC50 values for various 7-chloroquinoline derivatives against several human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of 7-Chloroquinoline Derivatives in Breast and Colon Cancer Cell Lines

CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)
Derivative 882.60 ± 0.5727.19 ± 0.77
Derivative 977.70 ± 10.9065.82 ± 2.24
Derivative 1054.46 ± 2.4046.36 ± 7.79
Derivative 1189.70 ± 6.60100.68 ± 2.18
Derivative 1379.38 ± 5.4352.41 ± 2.35
Derivative 1480.30 ± 6.9095.42 ± 5.63
Derivative 1583.86 ± 1.1690.44 ± 8.42
Derivative 1686.40 ± 0.5094.33 ± 5.11
Doxorubicin79.30 ± 1.1980.30 ± 2.10

Data sourced from Oliveira, et al. (2021).

Table 2: Cytotoxicity (IC50, µM) of 7-Chloro-(4-thioalkylquinoline) Derivatives

CompoundCCRF-CEM (Leukemia)HCT116 (Colon)HCT116p53-/- (Colon)U2OS (Osteosarcoma)
Sulfinyl Derivatives
47-50 0.55 - 2.74---
53, 54 0.55 - 2.74---
57 0.55 - 2.74---
59 0.55 - 2.74--4.95 - 5.81
60 0.55 - 2.74--4.95 - 5.81
Sulfonyl N-oxide Derivatives
63 0.55 - 2.74--4.95 - 5.81
65-70 0.55 - 2.74---
72 0.55 - 2.74---
73 0.55 - 2.741.99 - 4.92.244.95 - 5.81
74 0.55 - 2.741.99 - 4.93.234.95 - 5.81
79 0.55 - 2.741.99 - 4.94.984.95 - 5.81
81 -1.99 - 4.94.76-
82 0.55 - 2.741.99 - 4.9-4.95 - 5.81

Note: A dash (-) indicates that data was not provided in the source. Data from this table is derived from a study on 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives.[4] The CCRF-CEM cell line was found to be the most sensitive to these compounds.[5]

Experimental Protocols

A sequential series of assays is recommended to comprehensively evaluate the cytotoxicity of 7-chloroquinoline derivatives, starting with an assessment of cell viability, followed by characterization of membrane integrity and the mode of cell death.

G cluster_workflow Experimental Workflow Initial_Screening Initial Screening: Treatment with 7-Chloroquinoline Derivatives Cell_Viability MTT Assay (Cell Viability) Initial_Screening->Cell_Viability Membrane_Integrity LDH Assay (Membrane Integrity) Initial_Screening->Membrane_Integrity Apoptosis_Assay Annexin V/PI Staining (Apoptosis Assay) Initial_Screening->Apoptosis_Assay Data_Analysis Data Analysis and IC50 Determination Cell_Viability->Data_Analysis Membrane_Integrity->Data_Analysis Apoptosis_Assay->Data_Analysis

Workflow for cytotoxicity assessment.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-Chloroquinoline derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-chloroquinoline derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 values from the dose-response curves.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.

Materials:

  • Treated cells and culture supernatants from the primary assay

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Sample Preparation: Following treatment with the 7-chloroquinoline derivatives, centrifuge the 96-well plate.

  • Supernatant Transfer: Carefully transfer the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Stop Solution: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Materials:

  • Human cancer cell lines

  • 7-Chloroquinoline derivatives

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the 7-chloroquinoline derivatives for the specified time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[6]

Signaling Pathways

The cytotoxic effects of 7-chloroquinoline derivatives are mediated by complex signaling pathways, primarily involving the induction of apoptosis and modulation of autophagy. Some derivatives have also been shown to cause cell cycle arrest.[3][7]

Apoptosis Induction

7-chloroquinoline derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] A generalized pathway involves the induction of cellular stress, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins. This results in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.[5]

G cluster_pathway Generalized Apoptotic Signaling Pathway Compound 7-Chloroquinoline Derivative Cellular_Stress Cellular Stress (e.g., DNA damage, ROS generation) Compound->Cellular_Stress Pro_Apoptotic Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) Cellular_Stress->Pro_Apoptotic Anti_Apoptotic Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Cellular_Stress->Anti_Apoptotic MOMP Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic->MOMP Anti_Apoptotic->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Generalized apoptotic signaling pathway.

Autophagy Modulation

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death. Chloroquine and its derivatives are known to inhibit the late stage of autophagy by preventing the fusion of autophagosomes with lysosomes.[8][9] This blockade of the autophagic flux can lead to the accumulation of autophagosomes and contribute to cytotoxicity.[9][10] However, some novel 7-chloroquinoline analogs have been found to induce autophagy, which in some contexts, also leads to apoptotic cell death. The interplay between autophagy and apoptosis in response to 7-chloroquinoline treatment is complex and appears to be cell-type and compound-specific.

G cluster_autophagy Autophagy Modulation by 7-Chloroquinoline Derivatives Compound 7-Chloroquinoline Derivative Autolysosome_Formation Autolysosome Formation (Fusion) Compound->Autolysosome_Formation Inhibition Autophagosome_Formation Autophagosome Formation Autophagosome_Formation->Autolysosome_Formation Lysosome Lysosome Lysosome->Autolysosome_Formation Degradation Degradation of Cellular Components Autolysosome_Formation->Degradation Cytotoxicity Cytotoxicity Autolysosome_Formation->Cytotoxicity Accumulation of Autophagosomes Cell_Survival Cell Survival Degradation->Cell_Survival

Autophagy inhibition by 7-chloroquinolines.

Conclusion

7-Chloroquinoline derivatives represent a promising class of compounds for cancer research. The protocols and data presented in this document provide a framework for the systematic evaluation of their cytotoxic properties. A thorough understanding of their mechanisms of action, including their effects on apoptosis and autophagy, is crucial for the development of novel and effective anticancer therapies. Further investigation into the specific molecular targets and the role of reactive oxygen species generation will provide deeper insights into the full therapeutic potential of this versatile chemical scaffold.

References

Application Notes and Protocols for the Development of Novel Antimalarials from the 4-Aminoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel antimalarial agents derived from the 4-aminoquinoline scaffold. This document outlines the rationale, key experimental protocols, and data interpretation strategies essential for identifying and advancing new drug candidates.

Introduction

The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs, with chloroquine being the most famous example.[1] Despite the emergence of widespread chloroquine resistance, the 4-aminoquinoline scaffold remains a valuable starting point for the development of new antimalarials.[2] Modifications to the side chain and the quinoline ring can lead to compounds with potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.[3] The primary mechanism of action for many 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole, leading to the accumulation of toxic free heme.[4]

This guide provides detailed protocols for the synthesis of novel 4-aminoquinoline analogs and their evaluation through a cascade of in vitro and in vivo assays.

Data Presentation

The following tables summarize key quantitative data for representative 4-aminoquinoline compounds, providing a framework for comparing the activity, selectivity, and efficacy of newly synthesized analogs.

Table 1: In Vitro Antiplasmodial Activity of 4-Aminoquinoline Analogs

CompoundP. falciparum 3D7 (CQS) IC₅₀ (nM)P. falciparum K1 (CQR) IC₅₀ (nM)P. falciparum W2 (CQR) IC₅₀ (nM)Resistance Index (RI) (K1/3D7)
Chloroquine7.9255-32.3
Amodiaquine----
Compound 1m ----
Compound 1o ----
Compound 2c ----
Compound 2j ----
Compound 3d --47-
Compound 3e 1.0---
Compound 9a <500<500--

Resistance Index (RI) is a measure of cross-resistance with chloroquine. Data compiled from multiple sources.[1][2][3][5]

Table 2: Cytotoxicity and Selectivity Index of 4-Aminoquinoline Analogs

CompoundVERO Cells CC₅₀ (µM)Selectivity Index (SI) (CC₅₀ VERO / IC₅₀ K1)
Chloroquine>25.3>0.1
Compound 4r <25.34216.6
Compound 4s <24.61757

Selectivity Index (SI) indicates the compound's selectivity for the parasite over mammalian cells. Data compiled from multiple sources.[4]

Table 3: In Vivo Antimalarial Efficacy in P. berghei Infected Mice

CompoundDose (mg/kg/day)Route% Parasitemia Reduction (Day 4/5)
Chloroquine10p.o.100
Amodiaquine---
Compound 1m ---
Compound 1o ---
Compound 2c ---
Compound 2j ---
Compound 3d 5p.o.47 (Day 7)
Compound 9a 100p.o.100 (Day 4)

p.o. = oral administration Data compiled from multiple sources.[1][2][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and development of novel 4-aminoquinoline antimalarials.

Protocol 1: General Synthesis of 4-Aminoquinoline Analogs

This protocol describes a common method for synthesizing 4-aminoquinoline derivatives through the condensation of a substituted 4-chloroquinoline with a desired amine side chain.[6]

Materials:

  • 4,7-dichloroquinoline

  • Appropriate primary or secondary amine

  • N-methyl-2-pyrrolidone (NMP)

  • Potassium carbonate (K₂CO₃)

  • Triethylamine

  • Ethanol

  • Lithium aluminum hydride (LiAlH₄) (for amine synthesis if needed)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Amine Side Chain (if not commercially available):

    • A common method involves the reaction of a cyanobenzylbromide with a dialkylamine in ethanol to yield a (dialkylaminomethyl)benzonitrile.

    • This is followed by the reduction of the nitrile group using LiAlH₄ in diethyl ether to produce the corresponding benzylamine derivative.[6]

  • Condensation Reaction:

    • In a round-bottom flask, dissolve the appropriate amine and potassium carbonate in N-methyl-2-pyrrolidone (NMP).

    • Add 4,7-dichloroquinoline and triethylamine to the mixture.[6]

    • Heat the reaction mixture at a specified temperature (e.g., 80-130°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization:

    • Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Assess the purity of the final compound by high-performance liquid chromatography (HPLC).

cluster_synthesis Synthesis of 4-Aminoquinoline Analog 4,7-dichloroquinoline 4,7-dichloroquinoline Condensation Condensation (NMP, K2CO3, Et3N) 4,7-dichloroquinoline->Condensation Amine Amine Side Chain Amine->Condensation Purification Purification (Column Chromatography) Condensation->Purification Product 4-Aminoquinoline Analog Purification->Product

Caption: Synthetic workflow for 4-aminoquinoline analogs.

Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This fluorescence-based assay is a high-throughput method for determining the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum.[7]

Materials:

  • Asynchronous cultures of P. falciparum (e.g., 3D7, K1, W2 strains)

  • Human O+ erythrocytes

  • RPMI 1640 medium supplemented with human serum and hypoxanthine

  • Test compounds and control drugs (e.g., chloroquine, artemisinin) dissolved in DMSO

  • 96-well black, clear-bottom microtiter plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Parasite Culture: Maintain P. falciparum cultures in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[7]

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.5%.

    • In a 96-well plate, add 180 µL of parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well.[7]

    • Add 20 µL of the drug dilutions to the respective wells. Include negative (no drug) and positive controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.[7]

  • Lysis and Staining:

    • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence of non-parasitized red blood cells.

    • Calculate the percentage of parasite growth inhibition for each concentration relative to the drug-free control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration using a nonlinear regression model.

cluster_invitro In Vitro Antiplasmodial Assay Workflow start Start culture Parasite Culture (P. falciparum) start->culture plate Plate Parasites & Add Compounds culture->plate incubate Incubate (72h) plate->incubate lyse Lyse Cells & Stain with SYBR Green I incubate->lyse read Read Fluorescence lyse->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the in vitro antiplasmodial assay.

Protocol 3: In Vivo Antimalarial Efficacy Test (Peter's 4-Day Suppressive Test)

This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.[8]

Materials:

  • Swiss albino or C57/BL6 mice

  • Plasmodium berghei ANKA strain

  • Test compound and control drug (e.g., chloroquine)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in water)

  • Syringes and gavage needles

  • Microscope slides

  • Giemsa stain

Procedure:

  • Infection: Inoculate mice intraperitoneally with 1x10⁵ P. berghei-infected red blood cells.[8]

  • Drug Administration:

    • Randomly divide the infected mice into groups (n=5).

    • Administer the test compound orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection.[8][9]

    • Include a vehicle control group and a positive control group (e.g., chloroquine at 10 mg/kg).

  • Parasitemia Monitoring:

    • On day 4 or 5 post-infection, collect a drop of blood from the tail vein of each mouse and prepare a thin blood smear.[8]

    • Stain the smears with Giemsa stain.

  • Microscopic Analysis:

    • Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 total red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of chemosuppression using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

cluster_invivo In Vivo Efficacy Test Workflow start_vivo Start infect Infect Mice (P. berghei) start_vivo->infect treat Treat with Compound (4 days) infect->treat smear Prepare Blood Smears (Day 4/5) treat->smear stain Stain with Giemsa smear->stain count Count Parasitemia stain->count analyze_vivo Analyze Data (% Suppression) count->analyze_vivo end_vivo End analyze_vivo->end_vivo

Caption: Workflow for the in vivo antimalarial efficacy test.

Protocol 4: Heme Polymerization Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin), the detoxification product of heme in the parasite.[10]

Materials:

  • Hemin chloride

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • 96-well microtiter plates

  • Buffer to mimic the acidic food vacuole environment (e.g., 0.5 M sodium acetate, pH 4.8)

  • Spectrophotometer (plate reader)

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add a solution of hemin chloride (e.g., 50 µL of 4 mM in DMSO) to each well.[10]

    • Add the test compounds at various concentrations.

  • Initiation of Polymerization:

    • Initiate the polymerization by adding the acidic acetate buffer.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C or 60°C) for several hours to allow for β-hematin formation.

  • Washing and Solubilization:

    • After incubation, centrifuge the plate and carefully remove the supernatant.

    • Wash the pellet with DMSO to remove unreacted hemin.

    • Solubilize the β-hematin pellet in a basic solution (e.g., 0.1 M NaOH).

  • Data Acquisition: Measure the absorbance of the solubilized β-hematin at 405 nm using a plate reader.[10]

  • Data Analysis:

    • Calculate the percentage of heme polymerization inhibition for each concentration relative to the drug-free control.

    • Determine the IC₅₀ value for heme polymerization inhibition.

cluster_heme Heme Polymerization Inhibition Assay start_heme Start mix Mix Hemin, Compound, & Acidic Buffer start_heme->mix incubate_heme Incubate mix->incubate_heme wash Wash & Solubilize β-hematin incubate_heme->wash read_heme Read Absorbance (405 nm) wash->read_heme analyze_heme Analyze Data (Calculate IC50) read_heme->analyze_heme end_heme End analyze_heme->end_heme

Caption: Workflow for the heme polymerization inhibition assay.

Protocol 5: Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of compounds against mammalian cell lines to determine their selectivity.[11]

Materials:

  • Mammalian cell line (e.g., VERO, HepG2, HEK293)

  • Complete culture medium for the specific cell line

  • Test compounds

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.[12]

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition:

    • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of viability against the log of the drug concentration.

    • Calculate the Selectivity Index (SI) = CC₅₀ / IC₅₀.

cluster_cyto Cytotoxicity (MTT) Assay Workflow start_cyto Start seed Seed Mammalian Cells start_cyto->seed treat_cyto Treat with Compound seed->treat_cyto add_mtt Add MTT Reagent treat_cyto->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_cyto Read Absorbance (570 nm) solubilize->read_cyto analyze_cyto Analyze Data (Calculate CC50 & SI) read_cyto->analyze_cyto end_cyto End analyze_cyto->end_cyto

Caption: Workflow for the cytotoxicity (MTT) assay.

Conclusion

The development of novel 4-aminoquinoline-based antimalarials is a promising strategy to combat the global health threat of malaria, particularly in the face of increasing drug resistance. The protocols and guidelines presented in this document provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of new chemical entities. By systematically applying these methodologies, researchers can identify and optimize lead compounds with improved efficacy, selectivity, and resistance-breaking potential. Careful adherence to these protocols and thorough data analysis are critical for the successful advancement of the next generation of 4-aminoquinoline antimalarials.

References

Application Notes and Protocols for 7-Chloro-4-(4-hydroxyanilino)quinoline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-(4-hydroxyanilino)quinoline, also known as 4-((7-chloroquinolin-4-yl)amino)phenol, is a synthetic compound belonging to the 4-aminoquinoline class. This class of compounds, which includes the well-known antimalarial drug chloroquine, has garnered significant interest in oncology research for its potential anticancer activities. Derivatives of the 7-chloroquinoline scaffold have been shown to exert cytotoxic effects on a variety of cancer cell lines through mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.[1][2] These application notes provide a summary of the available data on the use of this compound in cancer cell lines and detailed protocols for its evaluation.

Data Presentation

While extensive research on a wide array of 7-chloroquinoline derivatives is available, specific quantitative data for this compound is emerging. The following table summarizes the cytotoxic activity of this compound in a human cancer cell line and a non-cancerous cell line. For a broader context, data for representative 7-chloroquinoline derivatives against various cancer cell lines are also included.

Table 1: Cytotoxic Activity of this compound and its Analogs

CompoundCell LineCell TypeAssayIC50 / GI50 (µM)Reference
This compound A549Human Lung AdenocarcinomaCytotoxicityLess toxic than Chloroquine (IC50 > 27 nM)[1]
This compound L929Murine FibroblastCytotoxicityLess toxic than Chloroquine[1]
7-chloro-4-aminoquinoline-benzimidazole hybrid (5d)Leukemia & Lymphoma cell linesHuman Leukemia & LymphomaCytotoxicity0.4 - 8[3]
7-chloro-(4-thioalkylquinoline) derivative (73)CCRF-CEMHuman T-cell LeukemiaCytotoxicity~2.0[4]
7-chloro-(4-thioalkylquinoline) derivative (74)CCRF-CEMHuman T-cell LeukemiaCytotoxicity~2.5[4]
7-chloroquinoline-pyrazoline hybrid (30)UACC-62Human MelanomaGrowth Inhibition0.05[5]
7-chloroquinoline-pyrazoline hybrid (30)KAKI-1Human Kidney CancerGrowth Inhibition0.68[5]

Note: The study on this compound indicated it was less toxic than chloroquine but did not provide a specific IC50 value from the publicly available text. The primary focus of that study was on its potential as a SARS-CoV-2 inhibitor.[1][6]

Mechanism of Action

Derivatives of 7-chloroquinoline have been reported to induce cancer cell death through multiple mechanisms:

  • Induction of Apoptosis: Many 7-chloroquinoline compounds trigger programmed cell death, a key mechanism for eliminating cancerous cells.[1][7]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G0/G1 or G2/M phases, thereby inhibiting cell proliferation.[1][7]

  • Inhibition of Signaling Pathways: The Phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell survival and growth, has been identified as a potential target for some quinoline derivatives.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound in cancer cell lines. These are based on standard methodologies reported for analogous compounds.[2][8][9]

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Microplate reader

Protocol:

  • Cell Plating: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control and a positive control.[2]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[2]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.[2]

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with the test compound.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 concentration for 24 hours.[2]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.[2]

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[2]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[2]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.[2]

  • Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at its IC50 and 2x IC50 concentrations for 24 hours.[9]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[9]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Healthy cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.[10][11]

Visualizations

Signaling Pathway

G cluster_0 This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival CellSurvival mTOR->CellSurvival Proliferation Proliferation mTOR->Proliferation

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 Assays cluster_2 Endpoints Start Cancer Cell Culture Treatment Treat with 7-Chloro-4- (4-hydroxyanilino)quinoline Start->Treatment MTS Cell Viability (MTS Assay) Treatment->MTS CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Detection (Annexin V/PI) Treatment->Apoptosis IC50 IC50 Value MTS->IC50 CycleArrest Cell Cycle Arrest CellCycle->CycleArrest ApoptoticCells % Apoptotic Cells Apoptosis->ApoptoticCells

Caption: Workflow for in vitro evaluation of anticancer activity.

Logical Relationship

G Compound 7-Chloro-4-quinoline Scaffold Cytotoxicity Cytotoxicity Compound->Cytotoxicity ApoptosisInduction Apoptosis Induction Compound->ApoptosisInduction CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest Outcome Anticancer Effect Cytotoxicity->Outcome ApoptosisInduction->Outcome CellCycleArrest->Outcome

Caption: Relationship between compound scaffold and anticancer effects.

References

Application Notes and Protocols for the Synthesis of 7-chloro-4-aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 7-chloro-4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] Most notably, it is the core of the renowned antimalarial drug, chloroquine.[3] The versatility of this scaffold has led to the development of derivatives with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] These compounds are typically synthesized via nucleophilic aromatic substitution (SNAr) at the C4 position of 4,7-dichloroquinoline with a variety of primary or secondary amines.

This document provides detailed experimental protocols for the synthesis, purification, and characterization of 7-chloro-4-aminoquinoline derivatives, intended for researchers, scientists, and professionals in drug development.

General Synthetic Workflow

The synthesis of 7-chloro-4-aminoquinoline derivatives generally follows a straightforward workflow, beginning with the coupling of 4,7-dichloroquinoline with a selected amine, followed by work-up, purification, and structural characterization.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactant_node reactant_node process_node process_node output_node output_node A 4,7-dichloroquinoline C Nucleophilic Aromatic Substitution (SNAr) A->C B Primary/Secondary Amine B->C D Reaction Work-up (Washing, Extraction) C->D Reaction Mixture E Crude Product Isolation D->E F Recrystallization or Column Chromatography E->F G Pure Derivative F->G H Characterization (NMR, MS, IR, m.p.) G->H

Caption: General experimental workflow for synthesis and analysis.

Experimental Protocols

The primary route for synthesis involves the reaction of 4,7-dichloroquinoline with an appropriate amine. Reaction conditions can be modified, for instance, by using ultrasound irradiation to enhance reaction rates.[5]

Protocol 1: General Synthesis of N-Substituted-7-chloro-4-aminoquinolines

This protocol describes a common method for reacting 4,7-dichloroquinoline with various monoamines.

Materials:

  • 4,7-dichloroquinoline

  • Appropriate mono- or diamine (e.g., butylamine, N,N-dimethylethane-1,2-diamine)

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Chloroform

Procedure:

  • A mixture of 4,7-dichloroquinoline (1.0 eq) and the desired amine (2.0 eq) is heated to 120–130 °C.[3]

  • The reaction is stirred continuously and maintained at this temperature for 6-8 hours.[3]

  • The progress of the reaction can be monitored using thin-layer chromatography (TLC) with a chloroform-methanol (9:1) solvent system.[3]

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is taken up in dichloromethane.

  • The organic layer is washed sequentially with 5% aqueous NaHCO₃, water, and finally brine.[3]

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The resulting residue is precipitated by adding a hexane:chloroform mixture (e.g., 80:20) to yield the final product.[3]

Protocol 2: Ultrasound-Assisted Synthesis

This protocol utilizes ultrasound irradiation for a rapid and efficient synthesis.[5]

Materials:

  • 4,7-dichloroquinoline

  • Appropriate amine (e.g., o-phenylenediamine, thiosemicarbazide)

  • Ethanol

  • Methyl Chloride (CH₃Cl)

  • 1N Sodium Hydroxide (NaOH)

  • Ice water

Procedure:

  • Mix 4,7-dichloroquinoline (1.0 eq, 0.01 mol) with the appropriate amine (1.0 eq, 0.01 mol) in ethanol (15 mL).[5]

  • Place the mixture in an ultrasonic bath and reflux for 30 minutes at ambient temperature.[5]

  • Monitor the reaction completion using TLC.

  • Add CH₃Cl (150 mL) as an organic solvent and wash the mixture with 1N NaOH (150 mL).[5]

  • Separate the organic layer.

  • Pour the resulting crude product into ice water to induce precipitation.[5]

  • Collect the solid product by filtration and dry.

Protocol 3: Multi-step Synthesis with Side-Chain Elaboration

For more complex derivatives, a multi-step synthesis may be required where the side chain is constructed before its attachment to the quinoline core.[6][7]

Procedure Overview:

  • Side-Chain Preparation: The amine side chain is synthesized first. This may involve protection of an amino group (e.g., with Boc/Cbz), conversion of a functional group (e.g., alcohol to mesylate), and subsequent reaction with another amine (e.g., N-methylpiperazine).[6][7]

  • Deprotection: The protecting group on the synthesized side chain is removed. For a Boc group, 20% HCl in dioxane is used; for a Cbz group, catalytic hydrogenation (H₂/Pd/C) is employed.[6][7]

  • Coupling: The deprotected amine side chain is then "fused" to 4,7-dichloroquinoline by heating in the presence of phenol at 140-155 °C for 4-6 hours.[6][7]

Data Presentation

Table 1: Summary of Reaction Conditions for Synthesis of 7-chloro-4-aminoquinoline Derivatives
Starting AmineReaction ConditionsSolventYieldReference
Butylamine120–130 °C, 6 hNeat-[3]
Ethane-1,2-diamine130 °C, 7 hNeat-[3]
o-PhenylenediamineUltrasound, 30 min, ambient temp.EthanolHigh[5]
ThiosemicarbazideUltrasound, 30 min, ambient temp.Ethanol85%[5]
3-Amino-1,2,4-triazoleUltrasound, 30 min, ambient temp.Ethanol82%[5]
Various aminesPhenol, 140–155 °C, 4–6 hPhenol-[6][7]
3-Aminobenzyl alcoholReflux, 4 hEthanol-[8]
Table 2: Characterization Data for Selected Derivatives
Compound NameMelting Point (°C)1H NMR (DMSO-d6) δ ppmMass Spec (m/z)Reference
N¹-(7-chloroquinolin-4-yl)benzene-1,2-diamine--269 [M]⁺[5]
2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide---[5]
7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine--245 [M]⁺[5]
{4-[(7-chloroquinolin-4-yl)amino]acetophenone}288-2902.62 (s, 3H), 7.04 (d, 1H), 7.66 (d, 2H), 7.89 (dd, 1H), 8.12 (d, 2H), 8.22 (d, 1H), 8.62 (d, 1H), 8.95 (d, 1H), 11.39 (s, 1H)297.00 [M+H]⁺[9]
{3-[(7-chloroquinolin-4-yl)amino]acetophenone}2942.62 (s, 3H), 6.87 (d, 1H), 7.75 (m, 2H), 7.90 (dd, 1H), 8.01 (t, 1H), 8.04 (s, 1H), 8.21 (d, 1H), 8.55 (d, 1H), 8.95 (d, 1H), 11.39 (s, 1H)296.95 [M+H]⁺[9]

Mechanism of Action: Antimalarial Activity

A primary mechanism of action for 4-aminoquinoline antimalarial drugs like chloroquine is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[6] The drug accumulates in this acidic compartment and forms a complex with heme (ferriprotoporphyrin IX), preventing its polymerization into innocuous hemozoin crystals. The buildup of free heme is toxic to the parasite.

G cluster_parasite Malaria Parasite Food Vacuole process_node process_node molecule_node molecule_node effect_node effect_node inhibit_edge inhibit_edge A Hemoglobin Digestion B Free Heme (toxic) A->B C Heme Polymerization B->C F Heme-Drug Complex B->F G Parasite Death B->G Oxidative Stress D Hemozoin (non-toxic) C->D E 7-Chloro-4-aminoquinoline Derivative E->B E->F F->C

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

References

Application Notes & Protocols: Analytical Methods for the Characterization of 7-Chloro-4-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Chloro-4-aminoquinoline is a crucial scaffold in medicinal chemistry, forming the core of several important pharmaceutical compounds, most notably antimalarial drugs like chloroquine.[1][2][3] Thorough analytical characterization is essential to ensure its identity, purity, and quality for use in research and drug development. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of 7-chloro-4-aminoquinoline and its derivatives.

Chromatographic Methods

Chromatographic techniques are fundamental for separating 7-chloro-4-aminoquinoline from impurities, related substances, or metabolites and for its quantification. High-Performance Liquid Chromatography (HPLC) is the most prevalent method due to its versatility and wide range of stationary phases and detection systems.[2]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of 4-aminoquinoline derivatives. The selection of the column and mobile phase is critical for achieving optimal separation.

ParameterMethod 1: C18 General PurityMethod 2: Phenyl Column for MetabolitesMethod 3: C8 for Fast Analysis
Compound 4,7-Dichloroquinoline (Related Precursor)Hydroxychloroquine & MetabolitesHydroxychloroquine Sulfate
Column Newcrom R1 (C18)[4]Phenyl Column[5]Agilent Zorbax C8 (250 x 4.6 mm)[6]
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid[4]Not specified, protein precipitation used[5]1-Pentane Sulfonic Acid & 0.02% OPA in Water:Methanol:ACN (800:100:100 v/v/v)[6]
Elution Mode Isocratic or Gradient[4]Isocratic[5]Isocratic[6]
Flow Rate Not specified (typically 0.8-1.0 mL/min)[7]Not specified1.0 mL/min[6]
Detection UV-Vis (Wavelength not specified)[4]Fluorescence[5]DAD at 254 nm[6]
Linearity Not specified50-4000 ng/mL (for HCQ)[5]25-300 µg/mL[6]
Internal Std. Not specifiedQuinine (QN)[5]Not applicable

This protocol provides a general method for determining the purity of a 7-chloro-4-aminoquinoline sample.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[7]

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in Water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

    • Filter and degas both phases prior to use.

  • Sample Preparation: Accurately weigh and dissolve the 7-chloro-4-aminoquinoline sample in the mobile phase (or a suitable solvent like methanol) to a final concentration of approximately 0.5 mg/mL.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.[6]

    • Elution: A gradient elution may be necessary to separate all impurities. A typical gradient could be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow Workflow for HPLC Purity and Impurity Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase (0.5 mg/mL) Sample->Dissolve Filter Filter Sample (0.45 µm syringe filter) Dissolve->Filter Inject Inject into HPLC System (C18 Column, UV 254 nm) Filter->Inject Run Run Gradient Elution Inject->Run Integrate Integrate Peak Areas Run->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Identify Identify Impurities (e.g., via MS coupling) Integrate->Identify

Caption: Workflow for HPLC Purity and Impurity Analysis.

Gas Chromatography (GC)

GC can be used for the analysis of 7-chloro-4-aminoquinoline, often requiring derivatization to improve volatility and thermal stability.

ParameterMethod Details
Compound Chloroquine (CQ)[8]
Derivatization Reaction with chloroformates to produce a pyrrolidine derivative[8]
Column 3% OV-17 on 80-100 mesh Supelcoport[8]
Detection Flame Ionization Detection (FID)[8]
Internal Std. 9-Bromophenanthrene[8]
Notes The method is selective for CQ in the presence of its metabolites[8]
GC-MS Data Available for 7-chloro-4-aminoquinoline in the NIST Mass Spectrometry Data Center[9]
  • Derivatization (if necessary): For compounds with low volatility like 7-chloro-4-aminoquinoline, derivatization is often required. A common approach is silylation.

    • Accurately weigh ~1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS).

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Analysis: Inject the derivatized sample. The resulting mass spectrum can be compared to library data (e.g., NIST) for identification.[9]

Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of 7-chloro-4-aminoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule.

TechniqueSourceInstrumentationNotes
¹H NMR PubChem / Wiley[9]Varian CFT-20Confirms the number and environment of protons.
¹³C NMR PubChem / Wiley[9]Not specifiedConfirms the number and type of carbon atoms.
¹H NMR Ferrer R, et al.[10]DMSO-d₆Chemical shifts reported for a related acetophenone derivative.[10]
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Weigh 5-10 mg of the 7-chloro-4-aminoquinoline sample.

    • Dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS), if quantitative analysis is needed.

  • Acquisition: Acquire ¹H, ¹³C, and potentially 2D spectra (e.g., COSY, HSQC) on an NMR spectrometer.

  • Analysis: Process the spectra and assign the chemical shifts to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and elemental composition.

TechniqueSourceKey Findings
GC-MS PubChem / NIST[9]Molecular ion peak observed at m/z 178.[9]
ESI-HRMS Ferrer R, et al.[10]Used to confirm the exact mass of synthesized derivatives.[10]
FAB-MS Kumar A, et al.[11]Used to confirm the structures of synthesized 4-aminoquinoline derivatives.[11]
ESI-MS Stocks PA, et al.[1]Used for characterization of synthesized variants.[1]
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

TechniqueSourceKey Features
FTIR (KBr Wafer) PubChem / Wiley[9][12]Provides a characteristic fingerprint spectrum for identification.[9][12]
ATR-IR PubChem / Sigma-Aldrich[13]Available for the related compound 7-chloro-4-hydroxyquinoline.[13]
IR (KBr) Ferrer R, et al.[10]Showed characteristic bands for N-H, C=O, and aromatic C=C/C=N stretches in derivatives.[10]
  • Preparation: Gently grind 1-2 mg of the 7-chloro-4-aminoquinoline sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Analyze the spectrum to identify characteristic absorption bands corresponding to functional groups (e.g., N-H stretch, C=N stretch, C-Cl stretch, aromatic C-H bends).

Solid-State Characterization

For a crystalline solid, understanding its solid-state properties is crucial for formulation and stability.

X-Ray Diffraction (XRD)

XRD is the definitive technique for determining the crystal structure and identifying polymorphic forms.

TechniqueApplicationSource
Single-Crystal XRD Determines the precise 3D arrangement of atoms in a crystal.[3][14]
Powder XRD (PXRD) Provides a characteristic fingerprint for a crystalline phase; used to distinguish between polymorphs and hydrates.[3][14]
Thermal Analysis

Thermal methods like DSC and TGA provide information on melting point, decomposition, and the presence of solvates.

TechniqueApplicationSource
Melting Point A basic indicator of purity. A sharp melting range is characteristic of a pure substance.[3][14][15]
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal transitions (e.g., melting, crystallization, polymorphic transitions).[16][17]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, useful for identifying solvates/hydrates and assessing thermal stability.[17]

Overall Analytical Characterization Strategy

A logical workflow ensures comprehensive characterization, starting with identity and purity and moving towards detailed structural and solid-state analysis.

Characterization_Workflow Overall Analytical Characterization Workflow cluster_id Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_solid Solid-State Properties NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV/DAD (Purity Assay) MS Mass Spectrometry (Confirm MW) FTIR FTIR Spectroscopy (Functional Groups) XRD XRD (Crystallinity, Polymorphism) HPLC->XRD If Crystalline Solid GC GC-FID/MS (Volatile Impurities) TLC TLC (Qualitative Check) DSC DSC (Melting Point, Phase Transitions) XRD->DSC TGA TGA (Solvates, Stability) XRD->TGA Sample 7-Chloro-4-aminoquinoline Sample Sample->NMR Structural ID Sample->MS Structural ID Sample->FTIR Structural ID Sample->HPLC Purity Check Sample->GC Purity Check Sample->TLC Purity Check

Caption: Overall Analytical Characterization Workflow.

References

Techniques for Measuring Metabolic Stability of 4-Aminoquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the metabolic stability of 4-aminoquinoline-based compounds, a critical step in the early stages of drug discovery and development. Understanding a compound's susceptibility to biotransformation is essential for predicting its pharmacokinetic profile, including its half-life, clearance rate, and potential for drug-drug interactions.[1][2] The following sections detail common in vitro assays, present comparative metabolic stability data for various 4-aminoquinoline analogs, and provide step-by-step experimental protocols.

Introduction to Metabolic Stability in Drug Discovery

Metabolic stability is a key determinant of a drug candidate's success, influencing its efficacy, safety, and dosing regimen.[2] Compounds with low metabolic stability are rapidly cleared from the body, potentially leading to insufficient therapeutic exposure. Conversely, highly stable compounds might accumulate and cause toxicity. Early assessment of metabolic stability allows for the selection and optimization of drug candidates with favorable pharmacokinetic properties.[3][4] The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[4][5]

Key In Vitro Metabolic Stability Assays

Two of the most common and predictive in vitro assays for determining metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that are rich in Phase I drug-metabolizing enzymes, such as cytochrome P450s.[4][5] It is a cost-effective and high-throughput method to assess the intrinsic clearance of a compound due to oxidative metabolism.[5] The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life (t½) and intrinsic clearance (CLint).[4]

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic pathways.[1][4] Hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors, offering a model that more closely mimics the in vivo environment.[6]

Metabolic Pathways of 4-Aminoquinolines

The metabolism of 4-aminoquinolines, such as the widely known antimalarial drug chloroquine (CQ), primarily involves N-dealkylation of the side chain.[3] Other observed metabolic transformations include N-oxidation of the quinoline ring and hydroxylation.[7] Understanding these pathways is crucial for designing new analogs with improved metabolic profiles.

cluster_0 Metabolic Pathways of 4-Aminoquinolines A 4-Aminoquinoline Parent Compound B N-Dealkylation A->B CYP450 Enzymes C N-Oxidation A->C CYP450 Enzymes D Hydroxylation A->D CYP450 Enzymes E Phase II Conjugation (e.g., Glucuronidation) B->E C->E D->E F Excretable Metabolites E->F

Caption: Major metabolic pathways for 4-aminoquinoline compounds.

Data Presentation: Metabolic Stability of 4-Aminoquinoline Analogs

The following tables summarize quantitative data on the metabolic stability of various 4-aminoquinoline compounds from published studies. This allows for a direct comparison of their intrinsic clearance and half-lives.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundIntrinsic Clearance (CLint, µL/min/mg protein)Half-life (t½, min)Reference
Chloroquine (CQ)2.0 ± 0.2133 ± 15.5[8]
Amodiaquine (AQ)431 ± 33.45.4 ± 0.42[8]
Compound 1256.2 ± 0.5541.1 ± 0.41[9]
Compound 2-40-51[8]
Compound 3-40-51[8]
Compound 44465.9 ± 43.995.0 ± 0.47[9]
Verapamil (Control)13417.2[8]
Warfarin (Control)0.0>240[8]

Table 2: In Vivo Pharmacokinetic Parameters in Mice

CompoundHalf-life (t½, h)Oral BioavailabilityReference
Compound 3d4-6Low[7]
Compound 3e4-6Low[7]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines the steps for determining the metabolic stability of a 4-aminoquinoline compound using pooled human liver microsomes.

cluster_1 Microsomal Stability Assay Workflow prep Prepare Reagents: - Test Compound Stock - Pooled Human Liver Microsomes - NADPH Regenerating System - Phosphate Buffer incubate Incubation: - Pre-warm microsomes and buffer - Add test compound - Initiate reaction with NADPH prep->incubate sample Time Point Sampling: - Aliquot at 0, 5, 15, 30, 45, 60 min - Quench reaction with cold acetonitrile incubate->sample analyze LC-MS/MS Analysis: - Separate parent compound and metabolites - Quantify remaining parent compound sample->analyze data Data Analysis: - Plot % remaining vs. time - Calculate t½ and CLint analyze->data cluster_2 Hepatocyte Stability Assay Workflow thaw Thaw and Prepare Hepatocytes: - Rapidly thaw cryopreserved hepatocytes - Determine cell viability and density plate Plate Cells and Add Compound: - Add hepatocyte suspension to plate - Add test compound thaw->plate incubate Incubate at 37°C with Shaking plate->incubate sample Time Point Sampling: - Aliquot at specified time points - Quench reaction with cold acetonitrile incubate->sample analyze LC-MS/MS Analysis: - Quantify remaining parent compound sample->analyze data Data Analysis: - Plot % remaining vs. time - Calculate t½ and CLint analyze->data

References

Application Notes and Protocols for Assessing In Vivo Efficacy of Quinoline Antimalarials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives represent a cornerstone in the history of antimalarial chemotherapy, with compounds like chloroquine and quinine having been used for decades. Despite the emergence of resistance, the quinoline scaffold remains a critical component in the development of new antimalarial agents. Assessing the in vivo efficacy of these compounds is a crucial step in the drug discovery pipeline, providing essential data on potency, efficacy, and potential for further development. These application notes provide detailed protocols for the most common murine models used to evaluate the in vivo efficacy of quinoline antimalarials.

Key In Vivo Efficacy Assays

The assessment of antimalarial drug efficacy in vivo typically involves rodent models infected with Plasmodium species such as Plasmodium berghei, Plasmodium yoelii, or Plasmodium chabaudi.[1][2][3] These models allow for the evaluation of a compound's ability to suppress, clear, or prevent parasitemia. The most common assays are the 4-day suppressive test (Peter's test), the curative test (Rane's test), and the prophylactic test.

Data Presentation: Comparative Efficacy of Standard Quinolines

The following tables summarize typical quantitative data obtained from in vivo efficacy studies of quinoline antimalarials. These values can vary based on the specific parasite and mouse strains used, as well as the route of administration.

CompoundParasite StrainMouse StrainRoute of AdministrationED50 (mg/kg/day)ED90 (mg/kg/day)Reference
ChloroquineP. berghei ANKANMRIs.c. or p.o.1.5 - 1.8Not Reported[4]
ChloroquineP. bergheiSwissi.p.~10-50 (single dose)Not Reported[5]
DDD107498P. bergheiNot Specifiedp.o.<1<1[6][7]

ED50: Effective dose required to suppress parasitemia by 50%. ED90: Effective dose required to suppress parasitemia by 90%. s.c.: subcutaneous, p.o.: oral, i.p.: intraperitoneal.

Experimental Protocols

The 4-Day Suppressive Test (Peter's Test)

This is the most widely used primary in vivo screen to assess the schizontocidal activity of a compound against early-stage malaria infection.[8][9][10]

Objective: To evaluate the ability of a test compound to suppress the proliferation of parasites during the early stages of infection.

Materials:

  • Animal Model: Swiss albino or NMRI mice (female, 6-8 weeks old, 18-22g).[4][11]

  • Parasite Strain: Chloroquine-sensitive Plasmodium berghei (ANKA strain is common).[4][9]

  • Test Compound: Quinoline antimalarial dissolved or suspended in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).

  • Standard Drug: Chloroquine phosphate (e.g., 10 mg/kg).[8][12]

  • Negative Control: Vehicle alone.

  • Giemsa stain.

  • Microscope with oil immersion lens.

Procedure:

  • Infection: Inoculate mice intraperitoneally (i.p.) with 0.2 mL of infected blood containing approximately 1 x 10^7 parasitized red blood cells (pRBCs).[9]

  • Grouping and Treatment: Randomly divide the mice into groups (n=5-6 per group):

    • Negative Control Group (Vehicle)

    • Positive Control Group (Chloroquine)

    • Test Groups (various doses of the quinoline compound)

  • Drug Administration: Administer the first dose of the test compound, standard drug, or vehicle orally (p.o.) or subcutaneously (s.c.) approximately 2-4 hours post-infection (Day 0).[8] Continue treatment once daily for four consecutive days (Day 0 to Day 3).[8]

  • Parasitemia Determination: On Day 4, prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of pRBCs out of at least 5,000 total RBCs under a microscope.[13][14]

  • Calculation of Percent Suppression: % Suppression = [(Parasitemia in Negative Control - Parasitemia in Test Group) / Parasitemia in Negative Control] x 100

  • Data Analysis: Determine the ED50 and ED90 values by plotting the log of the dose against the probit of the percent suppression.[4]

Curative Test (Rane's Test)

This assay evaluates the efficacy of a compound against an established infection.[15][16][17]

Objective: To determine the ability of a test compound to clear an existing malaria infection.

Materials: Same as for the 4-day suppressive test.

Procedure:

  • Infection: Inoculate mice as described in the 4-day suppressive test.

  • Establishment of Infection: Allow the infection to establish for 72 hours (Day 3).

  • Grouping and Treatment: On Day 3, group the mice and begin treatment with the test compound, standard drug, or vehicle. Continue treatment once daily for four or five consecutive days.[16][17]

  • Parasitemia Monitoring: Prepare thin blood smears daily from Day 3 until the end of the experiment to monitor the clearance of parasitemia.

  • Data Analysis: Record the day of parasite clearance and monitor for any recrudescence. Calculate the mean survival time for each group.

Prophylactic Test

This test assesses the ability of a compound to prevent the initiation of a malaria infection.[4][17][18]

Objective: To evaluate the prophylactic (preventive) activity of a test compound.

Materials: Same as for the 4-day suppressive test.

Procedure:

  • Grouping and Pre-treatment: Group the mice and administer the test compound, standard drug, or vehicle for a set period before infection. A common regimen is to dose the animals at -72h, -48h, and -24h relative to infection.[4]

  • Infection: On Day 0, infect the mice with P. berghei as previously described.

  • Parasitemia Monitoring: Starting from Day 3 post-infection, prepare daily thin blood smears to check for the presence of parasites.

  • Data Analysis: Determine the percentage of mice in each group that do not develop parasitemia. The absence or significant delay in the onset of parasitemia indicates prophylactic activity.

Visualization of Experimental Workflow and Mechanism

Experimental Workflow for In Vivo Efficacy Assessment

G cluster_setup Experimental Setup cluster_infection Infection cluster_assays Efficacy Assays cluster_analysis Data Analysis A Select Animal Model (e.g., Swiss Albino Mice) D Inoculate Mice with Parasites (Day 0) A->D B Prepare Parasite Inoculum (P. berghei) B->D C Prepare Test Compounds (Quinoline Derivatives) E 4-Day Suppressive Test (Treatment: Day 0-3) C->E F Curative Test (Rane's) (Treatment: Day 3-6) C->F G Prophylactic Test (Treatment: Pre-Infection) C->G D->E D->F D->G H Monitor Parasitemia (Blood Smears) E->H K Assess Survival Time E->K F->H F->K G->H I Calculate % Suppression H->I J Determine ED50 / ED90 I->J

Caption: Workflow for assessing the in vivo efficacy of quinoline antimalarials.

Proposed Mechanism of Action of Quinolines

G cluster_parasite Malaria Parasite Food Vacuole A Hemoglobin (from host RBC) B Heme (Toxic) A->B Digestion C Hemozoin (Non-toxic) B->C Heme Polymerization (Detoxification) E Quinoline-Heme Complex B->E Binding F Parasite Death B->F Toxicity D Quinoline Drug (e.g., Chloroquine) D->B Accumulates in Food Vacuole D->E E->F Prevents Detoxification, Leads to Heme Buildup

Caption: Mechanism of action of quinoline antimalarials in the parasite food vacuole.[19][20][21]

References

Target Identification Strategies for 7-Chloro-4-(4-hydroxyanilino)quinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for identifying the molecular targets of 7-Chloro-4-(4-hydroxyanilino)quinoline, a compound of interest for its potential therapeutic activities. The protocols outlined below are based on established chemical proteomics and biochemical approaches successfully employed for the target deconvolution of related quinoline-based molecules.

Introduction

This compound belongs to the 4-aminoquinoline class of compounds, a scaffold known for a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory effects.[1][2][3] Elucidating the specific molecular targets of this compound is crucial for understanding its mechanism of action, predicting potential therapeutic applications, and identifying any off-target effects. This document details experimental strategies to achieve this, focusing on affinity-based proteomics and enzymatic assays. While direct target identification studies for this compound are not extensively reported, research on analogous quinoline derivatives has identified potential protein targets such as aldehyde dehydrogenase 1 (ALDH1), quinone reductase 2 (QR2), and components of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][4]

Predicted Physicochemical Properties

A summary of the key computed properties for this compound is presented in the table below. These properties are essential for designing experiments, such as determining appropriate solvent systems and predicting membrane permeability.

PropertyValueReference
Molecular FormulaC15H11ClN2O[5][6]
Molecular Weight270.71 g/mol [5][6]
InChIKeyFFAVTICKABAMSV-UHFFFAOYSA-N[5]
SMILESc1cc2c(ccnc2cc1Cl)Nc3ccc(cc3)O[5]

Experimental Workflow for Target Identification

The overall strategy for identifying the protein targets of this compound involves the synthesis of a chemical probe, affinity purification of interacting proteins from cell lysates, and subsequent identification of these proteins by mass spectrometry. This is followed by validation of the identified targets.

workflow cluster_probe Probe Synthesis & Validation cluster_fishing Target Fishing cluster_identification Protein Identification cluster_validation Target Validation probe_synthesis Synthesis of an affinity probe derivative of this compound probe_validation Validate biological activity of the probe probe_synthesis->probe_validation incubation Incubate lysate with immobilized probe probe_validation->incubation cell_lysate Prepare cell or tissue lysate cell_lysate->incubation wash Wash away non-specific binders incubation->wash elution Elute specifically bound proteins wash->elution sds_page SDS-PAGE and in-gel digestion elution->sds_page ms_analysis LC-MS/MS analysis sds_page->ms_analysis bioinformatics Bioinformatic analysis and protein identification ms_analysis->bioinformatics biochemical_assays Biochemical/Enzymatic assays bioinformatics->biochemical_assays cellular_assays Cellular thermal shift assays (CETSA) bioinformatics->cellular_assays knockdown_studies siRNA/CRISPR knockdown studies bioinformatics->knockdown_studies

Caption: Overall experimental workflow for target identification.

Detailed Experimental Protocols

Protocol 1: Synthesis of an Affinity Probe

Objective: To chemically modify this compound to incorporate a linker arm and an affinity tag (e.g., biotin) for immobilization, while minimally affecting its biological activity.

Materials:

  • This compound

  • Linker with a reactive group (e.g., a short polyethylene glycol (PEG) linker with a terminal carboxylic acid or amine)

  • Biotin with a reactive group compatible with the linker

  • Appropriate solvents (e.g., DMF, DMSO)

  • Coupling reagents (e.g., EDC, NHS)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • Linker Attachment: The phenolic hydroxyl group on the 4-hydroxyanilino moiety is a potential site for linker attachment. React this compound with a bifunctional linker. The choice of linker and reaction conditions will depend on the desired length and flexibility.

  • Biotinylation: Couple the free end of the linker attached to the quinoline derivative with activated biotin (e.g., biotin-NHS ester).

  • Purification: Purify the resulting biotinylated probe using flash chromatography or preparative HPLC.

  • Characterization: Confirm the structure of the final probe using NMR and mass spectrometry.

  • Activity Validation: It is crucial to confirm that the synthesized probe retains the biological activity of the parent compound using a relevant assay (e.g., a cell viability assay if the parent compound shows cytotoxicity).

Protocol 2: Affinity Pull-Down Assay

Objective: To isolate proteins from a cell lysate that specifically bind to the immobilized this compound probe.

Materials:

  • Biotinylated this compound probe

  • Streptavidin-coated magnetic beads or agarose resin

  • Cell line of interest (e.g., a cancer cell line if investigating anticancer effects)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with a low concentration of non-ionic detergent)

  • Elution buffer (e.g., high salt buffer, low pH buffer, or a solution of the free parent compound)

  • SDS-PAGE reagents

Procedure:

  • Probe Immobilization: Incubate the biotinylated probe with streptavidin-coated beads to immobilize it.

  • Lysate Preparation: Culture and harvest cells. Lyse the cells on ice using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Binding: Incubate the cell lysate with the probe-immobilized beads. A control experiment using beads without the probe or with a non-binding biotinylated molecule should be run in parallel.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. Competitive elution with an excess of the free, unmodified this compound is often the most specific method.

  • Sample Preparation for MS: Eluted proteins can be separated by SDS-PAGE followed by in-gel digestion, or digested directly in-solution.

Protocol 3: Protein Identification by Mass Spectrometry

Objective: To identify the proteins isolated in the affinity pull-down assay.

Materials:

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

  • Protein identification software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Tryptic Digestion: The eluted proteins are digested with trypsin to generate peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the corresponding proteins. Proteins that are significantly enriched in the probe pull-down compared to the control are considered potential binding partners.

Potential Signaling Pathways for Investigation

Based on studies of related quinoline compounds, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_detox Cellular Detoxification & Stress Response PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth ALDH1 ALDH1 Detox Detoxification of Aldehydes ALDH1->Detox QR2 QR2 Quinone_Metabolism Quinone Metabolism QR2->Quinone_Metabolism ROS Reactive Oxygen Species (ROS) ROS->ALDH1 ROS->QR2 Quinoline This compound Quinoline->PI3K Inhibition? Quinoline->ALDH1 Binding? Quinoline->QR2 Binding/Inhibition?

Caption: Potential signaling pathways affected by quinoline derivatives.

Validation of Potential Targets

Once a list of potential protein targets is generated, it is essential to validate these interactions using orthogonal methods.

  • Enzymatic Assays: If an identified target is an enzyme (e.g., a kinase, dehydrogenase), the inhibitory effect of this compound on its activity should be quantified.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.

  • Genetic Approaches: Techniques such as siRNA or CRISPR/Cas9-mediated knockdown of the target protein can be used to determine if its depletion phenocopies the effects of the compound.

By following these application notes and protocols, researchers can systematically identify and validate the molecular targets of this compound, providing a solid foundation for further drug development and mechanistic studies.

References

Application of 7-Chloro-4-Aminoquinolines in Antimicrobial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloro-4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. Beyond its well-established role in malaria treatment, this chemical moiety has demonstrated a broad spectrum of antimicrobial activities. This document provides detailed application notes and experimental protocols for researchers investigating the potential of 7-chloro-4-aminoquinoline derivatives as novel antimicrobial agents. The information collated herein is intended to guide the design and execution of in vitro studies to evaluate their efficacy against a range of microbial pathogens.

Antimicrobial Spectrum

Derivatives of 7-chloro-4-aminoquinoline have been reported to exhibit activity against a variety of microorganisms, including:

  • Bacteria: Both Gram-positive and Gram-negative bacteria have shown susceptibility.[1][2]

  • Fungi: Antifungal activity has been observed against various fungal strains.[3][4]

  • Viruses: Certain derivatives have displayed inhibitory effects against viruses such as influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[5][6][7][8]

  • Parasites: This class of compounds is well-known for its potent activity against Plasmodium species, the causative agents of malaria.[5][9][10][11] Activity against other parasites, such as Leishmania amazonensis, has also been documented.[12]

Mechanism of Action

The primary and most well-elucidated mechanism of action for the antimalarial activity of 7-chloro-4-aminoquinolines is the inhibition of hemozoin formation .[5][11][13] In the acidic food vacuole of the Plasmodium parasite, toxic heme, a byproduct of hemoglobin digestion, is detoxified by polymerization into an insoluble crystalline substance called hemozoin. 7-chloro-4-aminoquinolines, being weak bases, accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[5]

For other antimicrobial activities, the mechanisms are less defined but may involve:

  • Intercalation with DNA: The planar quinoline ring system can intercalate between the base pairs of DNA, potentially disrupting replication and transcription.

  • Alteration of cellular pH: The basic nature of the amino side chain can lead to the alkalinization of acidic organelles, disrupting cellular processes.

  • Mitochondrial dysfunction: Some derivatives have been shown to induce the formation of reactive oxygen species (ROS) and reduce the mitochondrial membrane potential in parasites.[12]

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of various 7-chloro-4-aminoquinoline derivatives reported in the literature.

Table 1: Antibacterial Activity of 7-Chloro-4-Aminoquinoline Derivatives

Compound/DerivativeBacterial StrainTest MethodConcentration/DoseZone of Inhibition (mm) / MIC (µg/mL)Reference
Various derivativesBacillus subtilisDisc Diffusion25 µ g/disc 10-18[1][2]
50 µ g/disc 14-24[1][2]
Bacillus cereusDisc Diffusion25 µ g/disc 10-16[1][2]
50 µ g/disc 13-21[1][2]
Staphylococcus aureusDisc Diffusion25 µ g/disc 11-17[1][2]
50 µ g/disc 14-23[1][2]
Escherichia coliDisc Diffusion25 µ g/disc 10-15[1][2]
50 µ g/disc 12-20[1][2]
Pseudomonas aeruginosaDisc Diffusion25 µ g/disc 10-14[1][2]
50 µ g/disc 12-19[1][2]
Klebsiella pneumoniaeDisc Diffusion25 µ g/disc 11-16[1][2]
50 µ g/disc 13-22[1][2]
Ofloxacin (Standard)VariousDisc Diffusion5 µ g/disc 25-32[1][2]

Table 2: Antimalarial Activity of 7-Chloro-4-Aminoquinoline Derivatives against Plasmodium falciparum

Compound/DerivativeP. falciparum StrainIC50 (nM)Reference
TDR 588453D7 (CQ-sensitive)5.52 - 12[9]
Dd2 (CQ-resistant)20.3 - 89.8[9]
TDR 588463D7 (CQ-sensitive)< 12[9]
Dd2 (CQ-resistant)20.3 - 89.8[9]
Compound 5h3D7 (CQ-sensitive)Not specified[5][6][7][8]
Dd2 (CQ-resistant)Not specified[5][6][7][8]
Chloroquine3D7 (CQ-sensitive)< 12[9]

Table 3: Antiviral Activity of 7-Chloro-4-Aminoquinoline Derivatives

Compound/DerivativeVirusCell LineEC50 (µM)Reference
Compound 5hInfluenza A Virus (IAV)Not specifiedNot specified[5][6][7][8]
SARS-CoV-2Not specifiedNot specified[5][6][7][8]

Table 4: Antileishmanial Activity of 7-Chloro-4-Aminoquinoline Derivatives against Leishmania amazonensis

Compound/DerivativeLife StageIC50 (µM)Reference
Compound 2aPromastigotes52.5[12]
Intracellular amastigotes8.1[12]
Compound 2jPromastigotes21.1[12]
Compound 2cIntracellular amastigotes15.6[12]

Experimental Protocols

Antibacterial Susceptibility Testing: Kirby-Bauer Disc Diffusion Method

This method is used to determine the susceptibility of bacteria to the test compounds.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Test compound solutions of known concentration

  • Sterile blank paper discs (6 mm diameter)

  • Standard antibiotic discs (e.g., Ofloxacin) as positive control

  • Solvent (e.g., DMSO) as negative control

  • Sterile forceps

  • Incubator (37°C)

  • Ruler or calipers

Protocol:

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of MHA Plate: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° each time to ensure a confluent lawn of growth.

  • Disc Preparation and Application: Aseptically apply a known volume (e.g., 10 µL) of the test compound solution onto a sterile blank paper disc. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disc, along with positive and negative control discs, onto the inoculated agar surface. Ensure discs are firmly in contact with the agar and are spaced at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm). The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial inoculum prepared to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Test compound stock solution

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

  • Microplate reader or visual inspection

Protocol:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

In Vitro Antimalarial Activity Assay against Plasmodium falciparum

This protocol is used to assess the ability of compounds to inhibit the growth of malaria parasites in vitro.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strain) maintained in human O+ erythrocytes

  • Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with human serum or Albumax)

  • Sterile 96-well microtiter plates

  • Test compound solutions

  • SYBR Green I dye

  • Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Protocol:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage (e.g., using sorbitol treatment).

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

  • Inoculation: Add parasitized erythrocytes (1-2% parasitemia, 2% hematocrit) to each well. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • Growth Inhibition Measurement: After incubation, add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour. Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

β-Hematin (Hemozoin) Formation Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Materials:

  • Hemin chloride

  • Dimethyl sulfoxide (DMSO)

  • Sodium acetate buffer (pH 4.4)

  • Test compound solutions in DMSO

  • Chloroquine (positive control)

  • 96-well microtiter plate

  • Plate shaker

  • Centrifuge

  • 0.1 M NaOH

  • Microplate reader

Protocol:

  • Plate Setup: In a 96-well plate, add 50 µL of a hemin solution (e.g., 0.5 mg/mL in DMSO) to each well.

  • Compound Addition: Add 50 µL of the test compound dilutions (in DMSO) to the wells. Include positive (chloroquine) and negative (DMSO) controls.

  • Initiation of Polymerization: Add 100 µL of sodium acetate buffer to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 18-24 hours with shaking.

  • Washing and Solubilization: Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO. Repeat the wash step. After the final wash, dissolve the pellet in 100 µL of 0.1 M NaOH.

  • Absorbance Measurement: Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the negative control. Determine the IC50 value from a dose-response curve.

Visualizations

Signaling Pathway: Inhibition of Hemozoin Formation

Hemozoin_Inhibition cluster_parasite Plasmodium Food Vacuole (Acidic) cluster_drug Drug Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) AminoAcids Amino Acids Heme->AminoAcids releases Toxin Parasite Death Heme->Toxin Accumulation & Toxicity Quinoline 7-Chloro-4-aminoquinoline Quinoline->Inhibition Inhibition->Hemozoin Inhibits

Caption: Mechanism of antimalarial action of 7-chloro-4-aminoquinolines.

Experimental Workflow: Kirby-Bauer Disc Diffusion Assay

Kirby_Bauer_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate (Lawn Culture) A->B C Prepare & Apply Discs (Test, Positive, Negative) B->C D Incubate Plate (37°C, 18-24h) C->D E Measure Zone of Inhibition (mm) D->E F Interpret Results (Susceptible/Resistant) E->F

Caption: Workflow for the Kirby-Bauer disc diffusion susceptibility test.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow A Prepare Serial Dilutions of Compound in 96-well plate C Inoculate Wells A->C B Prepare Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Incubate Plate (37°C, 18-24h) C->D E Observe for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Troubleshooting & Optimization

Technical Support Center: 7-Chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-chloroquinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the 7-chloroquinoline core structure?

A1: The most common and historically significant methods for constructing the quinoline ring, adaptable for 7-chloroquinoline, are the Gould-Jacobs reaction, the Combes synthesis, and the Doebner-Miller reaction.[1] Each method utilizes different starting materials and reaction conditions, offering distinct advantages depending on the desired substitution pattern and available precursors.[1] Modern alternatives, such as microwave-assisted and ultrasound-assisted synthesis, can offer improved yields and shorter reaction times.[1][2]

Q2: How can I improve the overall yield of my 7-chloroquinoline synthesis?

A2: Improving the yield is a multi-faceted challenge that depends on the specific reaction. Key strategies include:

  • Temperature Optimization: High temperatures are often necessary for the cyclization step in reactions like the Gould-Jacobs, but excessive heat can lead to product degradation.[1] Microwave-assisted heating can significantly shorten reaction times and improve yields by providing rapid and uniform heating.[1][3]

  • Catalyst Choice: In the Combes synthesis, a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) can be more effective than traditional sulfuric acid.[1] For the Doebner-Miller reaction, the selection of an appropriate Lewis or Brønsted acid is critical.[1]

  • Control of Reagent Addition: In the Doebner-Miller synthesis, the slow and controlled addition of the aldehyde component (e.g., crotonaldehyde) with efficient stirring can markedly improve yields.[1]

  • Anhydrous Conditions: Many of these reactions are sensitive to moisture. Ensuring anhydrous conditions, especially when using strong acids or organometallic reagents, can prevent side reactions and improve the formation of the desired product.[1]

Q3: What are the typical impurities in 7-chloroquinoline synthesis, and how can they be minimized or removed?

A3: A common impurity is the formation of the undesired regioisomer, such as 5-chloroquinoline when 7-chloroquinoline is the target.[1] Minimizing isomer formation can be achieved by modifying reaction conditions. For example, an improved Doebner-Miller process using chloranil as an oxidant in a non-aqueous medium has been shown to improve the ratio of 7-chloro to 5-chloro isomers.[1] Purification is typically achieved through recrystallization or column chromatography.[1] For derivatives synthesized from 4,7-dichloroquinoline, controlling the pH during the workup is crucial for removing isomers.[1]

Q4: Are there modern alternatives to these classic named reactions?

A4: Yes, modern organic synthesis offers several alternatives. Ultrasound-assisted synthesis can accelerate reaction times for nucleophilic substitution on a pre-formed chloroquinoline ring.[1][2] The use of mixed lithium-magnesium reagents allows for functionalization at the C4 position under mild conditions, including in continuous flow systems. Additionally, multicomponent reactions (MCRs) are being developed to construct complex quinoline scaffolds in a single, efficient step.[1]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Incomplete Reaction or Starting Material Carryover:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[1]

  • Incomplete Cyclization (Gould-Jacobs Reaction): The thermal intramolecular cyclization is often the rate-limiting and most demanding step.

    • Solution: Increase the reaction temperature. Microwave heating to 250-300°C can be highly effective, but the reaction time must be optimized to prevent product degradation.[1][3] High-boiling solvents like diphenyl ether are commonly used in conventional heating to achieve the necessary high temperatures.[1]

  • Side Reactions and Polymerization: Undesired side reactions can consume starting materials and reduce the yield of the target product.

    • Solution: Adjusting the reaction temperature, changing the solvent, or modifying the concentration of reactants can help minimize side reactions. In the Doebner-Miller reaction, for instance, slow addition of the aldehyde can prevent polymerization.[1]

Problem 2: Formation of Undesired Isomers

Possible Cause and Solution:

  • Lack of Regioselectivity: The substitution pattern of the starting aniline can lead to the formation of multiple isomers.

    • Solution: Modifying the reaction conditions can favor the formation of the desired isomer. In the Doebner-Miller synthesis of 7-chloroquinaldine, using a non-aqueous acidic medium with chloranil as the oxidant improves the ratio of the 7-chloro to the 5-chloro isomer.[1] Careful purification by fractional crystallization or column chromatography is often necessary to separate the isomers.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Presence of Tarry Byproducts: High-temperature reactions can sometimes produce tarry substances that complicate purification.

    • Solution: Washing the crude product with a non-polar solvent can help remove some of the tar. If the product is a solid, recrystallization from an appropriate solvent system is a common and effective purification method. For complex mixtures, column chromatography on silica gel may be required.[1]

  • Product is an Oil: Sometimes the crude product is obtained as an oil instead of a solid, making it difficult to handle.

    • Solution: Try triturating the oil with a non-polar solvent like hexane or petroleum ether to induce crystallization. Seeding with a small crystal of the pure product, if available, can also initiate crystallization.

Data Presentation

Table 1: Effect of Temperature and Time on the Yield of a Model Gould-Jacobs Reaction

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12501101
230012437
3250201011
430020>2428
530052447

Note: Data sourced from a Biotage application note on a model Gould-Jacobs reaction, demonstrating the trade-off between cyclization and degradation with increasing temperature and time.[3][4]

Table 2: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction

MethodTemperature (°C)TimeYield (%)
Conventional Heating~25015-30 minVariable, often lower
Microwave Irradiation250-3001-20 minCan be significantly higher

Note: This table provides a general comparison. Actual yields are substrate-dependent.[1][3]

Table 3: Yields of Ultrasound-Assisted Synthesis of 7-Chloroquinoline Derivatives

CompoundReaction Time (min)Yield (%)
23078
33080
43081
53088
63083
73085
83089
94087

Note: Data from a study on the click synthesis of 7-chloroquinoline derivatives using ultrasound irradiation.[2][5]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate

Step 1: Condensation

  • Combine m-chloroaniline with a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.[1]

  • Heat the mixture at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]

Step 2: Cyclization

  • Add the intermediate anilinomethylenemalonate to a high-boiling point solvent such as diphenyl ether or paraffin oil.[1]

  • Heat the mixture to approximately 250°C. The cyclization is typically complete within 15-30 minutes at this temperature.[1]

  • Cool the reaction mixture and dilute with hexane or petroleum ether to precipitate the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.[1]

Step 3: Hydrolysis and Decarboxylation (Optional, to obtain 4-hydroxy-7-chloroquinoline)

  • Suspend the carboxylate product in a 10-20% aqueous sodium hydroxide solution.[1]

  • Heat the mixture to reflux for 2-4 hours to facilitate saponification.[1]

  • Cool the solution and carefully acidify with hydrochloric acid or sulfuric acid to precipitate the 4-hydroxy-7-chloroquinoline-3-carboxylic acid.[1]

  • Isolate the acid by filtration and heat it at its melting point (or in a high-boiling solvent) until carbon dioxide evolution ceases, yielding 4-hydroxy-7-chloroquinoline.[1]

Protocol 2: Improved Doebner-Miller Synthesis of 7-Chloroquinaldine
  • Prepare a non-aqueous acidic medium by bubbling HCl gas into an alcohol (e.g., 2-butanol) to a concentration of 1.5-8M.[1]

  • To this solution, add equimolar amounts of 3-chloroaniline and tetrachloro-1,4-quinone (chloranil).[1]

  • Heat the mixture to a moderate temperature (75-110°C) with vigorous stirring.[1]

  • Slowly add a slight excess of crotonaldehyde dropwise over a period of 0.5-2 hours.[1]

  • After the addition is complete, maintain the temperature for approximately 1 hour.[1]

  • Cool the reaction mixture to initiate crystallization of the 7-chloroquinaldine hydrochloride salt.[1]

Protocol 3: Ultrasound-Assisted Synthesis of N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine
  • In a round-bottom flask, mix 0.01 mol of 4,7-dichloroquinoline and 0.01 mol of o-phenylenediamine.[6]

  • Add 15 ml of ethanol to the mixture.[6]

  • Place the flask in an ultrasonic bath and reflux for 30 minutes at ambient temperature (Note: some protocols specify 90°C, this may require optimization).[6]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).[6]

  • After completion, add 150 ml of chloroform to the reaction mixture.[6]

  • Wash the organic layer with 150 ml of 1N NaOH solution to remove any unreacted starting materials and acidic byproducts.[6]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualization

Troubleshooting_Low_Yield start Low or No Yield Observed check_reaction 1. Review Reaction Parameters (Temp, Time, Catalyst) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction Analyze TLC/GC data check_purity 2. Verify Starting Material Purity (TLC, NMR) impure_sm Impure Starting Materials? check_purity->impure_sm check_workup 3. Analyze Workup & Purification loss_during_workup Product Loss During Workup? check_workup->loss_during_workup side_reactions Side Reactions / Polymerization? incomplete_reaction->side_reactions No solution_incomplete Action: - Increase reaction time/temperature - Consider microwave heating for cyclization incomplete_reaction->solution_incomplete Yes side_reactions->check_purity No solution_side_reactions Action: - Adjust temperature - Modify reagent concentration - Slow addition of reagents side_reactions->solution_side_reactions Yes impure_sm->check_workup No solution_impure_sm Action: - Purify starting materials (distillation, recrystallization) impure_sm->solution_impure_sm Yes solution_workup_loss Action: - Optimize extraction solvent - Adjust pH during extraction - Refine purification method loss_during_workup->solution_workup_loss Yes end_node Improved Yield loss_during_workup->end_node No, further investigation needed solution_incomplete->end_node solution_side_reactions->end_node solution_impure_sm->end_node solution_workup_loss->end_node

Caption: Troubleshooting workflow for low yield in 7-chloroquinoline synthesis.

Gould_Jacobs_Workflow start Start step1 Step 1: Condensation m-Chloroaniline + Diethyl ethoxymethylenemalonate Heat (100-120°C) start->step1 step2 Step 2: Cyclization Anilinomethylenemalonate intermediate in high-boiling solvent Heat (~250°C) step1->step2 step3 Step 3: Precipitation & Isolation Cool reaction mixture Add non-polar solvent (Hexane) step2->step3 product Product: Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate step3->product optional_hydrolysis {Optional: Hydrolysis | 10-20% NaOH (aq), Reflux} product->optional_hydrolysis optional_decarboxylation {Optional: Decarboxylation | Acidify (HCl) | Heat until CO2 evolution ceases} optional_hydrolysis->optional_decarboxylation final_product Final Product: 4-hydroxy-7-chloroquinoline optional_decarboxylation->final_product

Caption: Experimental workflow for the Gould-Jacobs synthesis of 7-chloroquinoline.

References

Technical Support Center: Purification of Crude 7-Chloro-4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude 7-chloro-4-aminoquinolines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude 7-chloro-4-aminoquinolines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Column Chromatography Problems

Q1: My 7-chloro-4-aminoquinoline derivative is streaking or tailing on the silica gel TLC plate and column. What can I do?

A1: Streaking or tailing of basic compounds like 7-chloro-4-aminoquinolines on silica gel is a common issue due to strong interactions with the acidic silanol groups.[1]

  • Solution 1: Add a Basic Modifier. Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.1-2.0%).[1][2] This will neutralize the acidic sites on the silica gel, reducing strong adsorption and improving peak shape.

  • Solution 2: Use an Alternative Stationary Phase. Consider using a different stationary phase that is less acidic. Neutral or basic alumina can be effective alternatives to silica gel.[1] Amine-functionalized silica is another option designed to minimize interactions with basic analytes.[1]

  • Solution 3: Check for Overloading. Applying too concentrated a sample can also lead to streaking.[3] Try diluting your sample before loading it onto the column.

Q2: My compound is very polar and remains at the baseline of the TLC plate, even with highly polar solvent systems. How can I purify it using column chromatography?

A2: If your 7-chloro-4-aminoquinoline derivative is highly polar, it may not move from the origin on a standard silica gel plate.

  • Solution 1: Use a Stronger Eluent System. For highly polar compounds, a mobile phase with a higher percentage of a very polar solvent like methanol is often required. A common system is a gradient of dichloromethane (DCM) and methanol.[1]

  • Solution 2: Consider Reversed-Phase Chromatography. In reversed-phase chromatography, the stationary phase (like C18-functionalized silica) is nonpolar, and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[2][4] This is often a good strategy for purifying polar compounds.

  • Solution 3: Add an Acid to the Mobile Phase (for Reversed-Phase). When using reversed-phase HPLC, adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase can improve peak shape for basic compounds by ensuring they are protonated.[5]

Q3: I am getting a low yield after column chromatography. Where could my product be going?

A3: Low recovery from column chromatography can be due to several factors.

  • Irreversible Adsorption: Your compound might be irreversibly binding to the silica gel.[1] Using a basic modifier in your eluent or switching to a less acidic stationary phase like alumina can help mitigate this.[1]

  • Co-elution with Impurities: If the separation is not optimal, your desired product may be co-eluting with impurities, leading you to discard mixed fractions and thus lowering the yield.[1] Fine-tuning the mobile phase composition based on thorough TLC analysis is crucial.

  • Product Degradation: Some compounds may be unstable on silica gel.[1][6] If you suspect degradation, you can try to perform the chromatography at a lower temperature or use a more inert stationary phase.

Issue 2: Recrystallization Problems

Q4: My crude 7-chloro-4-aminoquinoline derivative "oils out" instead of forming crystals during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the solution is too supersaturated.[4][7]

  • Solution 1: Adjust the Solvent System. Add a small amount of a solvent in which your compound is more soluble to the hot mixture to prevent premature precipitation.[4][7] Alternatively, select a lower-boiling point solvent.

  • Solution 2: Slow Down the Cooling Process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate, which favors the formation of a crystal lattice over an oil.[1][7]

  • Solution 3: Reduce the Concentration. The solution might be too concentrated. Re-heat the mixture and add more solvent until the oil redissolves, then cool slowly.[7]

  • Solution 4: Preliminary Purification. The presence of significant impurities can inhibit crystallization.[1][7] Performing a simple acid-base extraction to remove gross impurities before recrystallization can be beneficial.

Q5: No crystals are forming from my recrystallization solution, even after cooling.

A5: A lack of crystal formation is usually due to either the solution not being sufficiently saturated or the absence of nucleation sites.[7][8]

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[1][7][8]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[7][8]

  • Solution 2: Increase Concentration. If the solution is not saturated enough, you can evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[8]

  • Solution 3: Change the Solvent. The compound may be too soluble in the chosen solvent. A good recrystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold. You may need to experiment with different solvents or solvent mixtures.

Q6: The yield of my recrystallization is very low.

A6: A low yield can be due to several factors.

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[8] Use the minimum amount of hot solvent necessary to dissolve your crude product.

  • Premature Crystallization: If the product crystallizes too early while the solution is still warm, you may lose some of it during a hot filtration step intended to remove insoluble impurities.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize the precipitation of the product.

Issue 3: General Purity and Impurity Removal

Q7: What are the common impurities I should expect in my crude 7-chloro-4-aminoquinoline product?

A7: The impurities will largely depend on the synthetic route, but common ones include:

  • Unreacted Starting Materials: Such as 4,7-dichloroquinoline.[9]

  • Over-alkylation Products: If you are reacting 4,7-dichloroquinoline with a primary or secondary amine, the product can sometimes react further to give di- or tri-substituted products.[10]

  • Isomeric Impurities: The synthesis of 4,7-dichloroquinoline can sometimes produce the 4,5-dichloroquinoline isomer as a byproduct. This can lead to the formation of the corresponding isomeric 4-aminoquinoline derivative, which can be difficult to separate.[10][11]

  • Hydrolysis Products: The chlorine at the 4-position is susceptible to hydrolysis, which can lead to the formation of 4-hydroxy-7-chloroquinoline, especially at elevated temperatures in the presence of water.[10]

  • Byproducts from the Amine: Impurities present in the amine starting material can lead to related impurities in the final product.

Q8: How can I effectively remove unreacted 4,7-dichloroquinoline and other non-basic impurities?

A8: Acid-base extraction is a highly effective method for this separation.

  • Procedure: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate. Extract this solution with a dilute aqueous acid (e.g., 1M HCl). The basic 7-chloro-4-aminoquinoline product will be protonated and move into the aqueous layer, while non-basic impurities like unreacted 4,7-dichloroquinoline will remain in the organic layer. The aqueous layer can then be separated, cooled, and basified (e.g., with 1M NaOH or NaHCO₃) to precipitate the pure product, which can then be extracted back into an organic solvent or collected by filtration.[1]

Data Presentation

Table 1: Comparison of Purification Techniques for 7-Chloro-4-aminoquinoline Derivatives

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography (Silica Gel) >95%60-90%High resolution for complex mixtures.[4]Can be slow; potential for product loss on column; requires significant solvent.[1]
Column Chromatography (Alumina) >95%70-95%Good for basic compounds; less acidic than silica.[1]Can have lower resolution than silica for some compounds.
Recrystallization >98%50-85%Can provide very high purity; scalable.[4]Requires a solid product; finding a suitable solvent can be challenging; may have lower initial yield.[7]
Acid-Base Extraction 90-98% (as a pre-purification step)>90%Excellent for removing non-basic or acidic impurities; fast and efficient.[1]Does not separate the desired product from other basic impurities.

Note: Purity and yield are highly dependent on the specific compound and the nature and quantity of impurities in the crude material.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: In a beaker, create a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., hexane or dichloromethane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring even packing by gently tapping the column. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 7-chloro-4-aminoquinoline in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for "dry loading," adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it (e.g., by increasing the percentage of ethyl acetate in hexane, or methanol in dichloromethane). Add 0.5-1% triethylamine to the mobile phase to prevent tailing.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is soluble when hot but poorly soluble when cold. Common solvents to try include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it with 1M aqueous HCl (repeat 2-3 times). The basic product will move to the aqueous layer.

  • Separation: Combine the aqueous extracts. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1M aqueous NaOH or saturated NaHCO₃ with stirring until the solution is basic (check with pH paper). The purified product will precipitate out.

  • Final Isolation: The precipitated solid can be collected by vacuum filtration, or the aqueous mixture can be extracted with an organic solvent (e.g., DCM). The organic extracts are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the purified product.

Visualizations

Experimental_Workflow_Column_Chromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_col Pack Column prep_slurry->pack_col load_sample Load Crude Sample pack_col->load_sample elute Elute with Solvent Gradient (+ Triethylamine) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate Under Vacuum combine->concentrate pure_product Pure Product concentrate->pure_product

Caption: Workflow for Purification by Column Chromatography.

Experimental_Workflow_Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filter Hot Filtration (Optional, to remove insolubles) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for Purification by Recrystallization.

Logical_Relationship_Acid_Base_Extraction cluster_layers Separated Layers start Crude Product in Organic Solvent (Basic Product + Neutral/Acidic Impurities) extract Extract with Aqueous Acid (e.g., 1M HCl) start->extract organic_layer Organic Layer (Neutral/Acidic Impurities) extract->organic_layer Remains In aqueous_layer Aqueous Layer (Protonated Basic Product) extract->aqueous_layer Moves To basify Basify Aqueous Layer (e.g., with NaOH) aqueous_layer->basify final_product Precipitated Pure Basic Product basify->final_product

Caption: Logical Flow of Acid-Base Extraction for Purification.

References

Technical Support Center: Byproduct Identification in 7-Chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-chloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of byproducts during their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 7-chloroquinoline?

A1: The most prevalent and historically significant methods for synthesizing the quinoline ring structure, which can be adapted for 7-chloroquinoline, are the Gould-Jacobs reaction, the Combes synthesis, and the Doebner-von Miller reaction.[1] Each of these methods utilizes different starting materials and reaction conditions, offering various advantages depending on the desired substitution pattern and available precursors.

Q2: What is the most common byproduct in 7-chloroquinoline synthesis, and why does it form?

A2: The most frequently encountered byproduct is the undesired regioisomer, 5-chloroquinoline.[1] This occurs because the starting material, m-chloroaniline, has two possible sites for cyclization (the C2 and C6 positions relative to the amino group). Cyclization at the C2 position leads to the desired 7-chloroquinoline, while cyclization at the C6 position results in the 5-chloroquinoline isomer. The ratio of these isomers is highly dependent on the synthetic route and reaction conditions.

Q3: How can I minimize the formation of the 5-chloroquinoline isomer?

A3: Minimizing the formation of the 5-chloroquinoline isomer involves careful selection and control of reaction conditions. For instance, in the Doebner-von Miller synthesis, using an oxidant like tetrachloro-1,4-quinone (p-chloranil) in a non-aqueous medium has been shown to improve the ratio of 7-chloroquinaldine to 5-chloroquinaldine, which are precursors to the respective quinolines.[2] In the Combes synthesis, the regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[3][4]

Q4: Besides the 5-chloro isomer, what other byproducts might I encounter?

A4: Other potential byproducts depend on the specific synthesis method:

  • Doebner-von Miller Reaction: This reaction is prone to acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde), leading to the formation of thick, dark tar, which can significantly complicate product isolation and reduce yields.[5] Incomplete reactions can also leave unreacted starting materials.

  • Gould-Jacobs Reaction: Incomplete cyclization of the anilinomethylenemalonate intermediate is a common issue, often requiring high temperatures to overcome.[1] At very high temperatures, degradation of the product can occur.[1]

  • Combes Synthesis: Depending on the substitution pattern of the β-diketone, other regioisomers can be formed.[3][4]

Q5: What are the recommended methods for identifying and quantifying byproducts in my 7-chloroquinoline product?

A5: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is a powerful tool for separating and quantifying 7-chloroquinoline from its isomers and other non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile byproducts and can be used to monitor reaction progress.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for the structural elucidation of isolated byproducts and for confirming the identity of the desired product and its isomers. The chemical shifts of the aromatic protons and carbons are distinct for 7-chloroquinoline and 5-chloroquinoline.

Troubleshooting Guides

Issue 1: High Percentage of 5-Chloroquinoline Isomer
Potential Cause Recommended Solutions
Suboptimal Reaction Conditions (Doebner-von Miller) Modify the reaction conditions. An improved process using tetrachloro-1,4-quinone (p-chloranil) as an oxidant in a non-aqueous medium can increase the ratio of 7-chloro to 5-chloro isomers.[2][7]
Steric and Electronic Effects (Combes) The choice of substituents on the β-diketone can influence the regioselectivity. For chloro-substituted anilines, certain diketones may favor the formation of one isomer over the other.[3][4] Experiment with different β-diketones to optimize the isomer ratio.
Inefficient Purification Standard recrystallization may not be sufficient to separate the isomers completely. Consider fractional crystallization or preparative column chromatography for more efficient separation.
Issue 2: Low Yield and/or Tar Formation (Primarily in Doebner-von Miller Synthesis)
Potential Cause Recommended Solutions
Polymerization of α,β-unsaturated carbonyl compound Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) slowly and at a controlled temperature to the acidic solution of m-chloroaniline.[5] This helps to manage the exothermic nature of the reaction and minimize polymerization.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.
Incomplete Cyclization (Gould-Jacobs) The thermal intramolecular cyclization is often the rate-limiting step.[1] Increase the reaction temperature or consider using microwave heating (250-300°C) to improve cyclization, but optimize the reaction time to prevent product degradation.[1]
Moisture in Reaction Ensure anhydrous conditions, especially when using strong acids or sensitive reagents, to prevent side reactions.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Ratio (Qualitative)

Synthetic RouteKey Parameters Influencing Isomer RatioGeneral Trend
Doebner-von Miller Oxidant, SolventUse of p-chloranil in a non-aqueous medium favors the formation of the 7-chloro isomer over the 5-chloro isomer.[2]
Combes Substituents on β-diketone, Acidity of catalystSteric hindrance and electronic effects of the substituents on both the aniline and the β-diketone determine the regioselectivity.[3][4]
Gould-Jacobs Cyclization TemperatureWhile primarily leading to the 7-substituted product from m-substituted anilines, excessively high temperatures may lead to side reactions.

Experimental Protocols

Protocol 1: General Procedure for Gould-Jacobs Synthesis of 4-Hydroxy-7-chloroquinoline
  • Condensation: Combine m-chloroaniline with a slight excess (e.g., 1.1 equivalents) of diethyl ethoxymethylenemalonate. Heat the mixture to 100-120°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]

  • Cyclization: Add the resulting anilinomethylenemalonate intermediate to a high-boiling point solvent such as diphenyl ether or paraffin oil. Heat the mixture to approximately 250°C to induce thermal intramolecular cyclization.

  • Isolation of Intermediate: Cool the reaction mixture and dilute it with a non-polar solvent like hexane or petroleum ether to precipitate the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.[1]

  • Hydrolysis and Decarboxylation: Suspend the isolated carboxylate in a 10-20% aqueous sodium hydroxide solution and heat to reflux for 2-4 hours to hydrolyze the ester.[1] Cool the solution and carefully acidify with hydrochloric acid or sulfuric acid to precipitate the 4-hydroxy-7-chloroquinoline-3-carboxylic acid.[1] The carboxylic acid can then be decarboxylated by heating to yield 4-hydroxy-7-chloroquinoline.

Protocol 2: HPLC-UV Method for Separation of 7-Chloroquinoline and 5-Chloroquinoline
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a slightly acidic buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile or methanol. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 225 nm.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Prepare calibration standards of purified 7-chloroquinoline and 5-chloroquinoline to determine the response factor for each isomer for accurate quantification.

Protocol 3: GC-MS Method for Byproduct Identification
  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[8]

  • Injector Temperature: 250°C.[8]

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5-10 minutes.[8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC-MS.

  • Identification: Compare the obtained mass spectra of the separated peaks with a reference library (e.g., NIST) and with the mass spectra of known standards of 7-chloroquinoline and 5-chloroquinoline.

Mandatory Visualizations

experimental_workflow cluster_synthesis 7-Chloroquinoline Synthesis cluster_analysis Byproduct Identification Workflow cluster_purification Purification synthesis Crude Reaction Mixture (7-Chloroquinoline, 5-Chloroquinoline, other byproducts) tlc_gc Initial Screening (TLC / GC) synthesis->tlc_gc Sample purification Purification (Recrystallization / Column Chromatography) synthesis->purification Crude Product hplc HPLC-UV Analysis (Separation & Quantification of Isomers) tlc_gc->hplc gcms GC-MS Analysis (Identification of Volatile Byproducts) tlc_gc->gcms nmr NMR Spectroscopy (Structural Elucidation of Isolated Impurities) purification->nmr Isolated Impurities pure_product Pure 7-Chloroquinoline purification->pure_product

Caption: Workflow for the identification and purification of byproducts in 7-chloroquinoline synthesis.

troubleshooting_logic cluster_yield_issues Low Yield Troubleshooting cluster_purity_issues Low Purity Troubleshooting start Experiment Complete check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? check_yield->check_purity No incomplete_rxn Incomplete Reaction? - Extend reaction time - Increase temperature moderately check_yield->incomplete_rxn Yes tar_formation Tar Formation? - Slow reagent addition - Control temperature check_yield->tar_formation Yes incomplete_cyclization Incomplete Cyclization? - Increase temperature - Use microwave heating check_yield->incomplete_cyclization Yes isomer_issue High Isomer Content? - Modify reaction conditions - Optimize purification check_purity->isomer_issue Yes other_byproducts Other Byproducts Present? - Identify with GC-MS/NMR - Adjust workup procedure check_purity->other_byproducts Yes end Successful Synthesis check_purity->end No incomplete_rxn->check_purity tar_formation->check_purity incomplete_cyclization->check_purity isomer_issue->end other_byproducts->end

Caption: Logical troubleshooting guide for common issues in 7-chloroquinoline synthesis.

References

Technical Support Center: Scaling Up 7-Chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of 7-chloroquinoline. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process logic diagrams to navigate common issues and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis methods for the 7-chloroquinoline core?

A1: The most frequently employed methods for constructing the quinoline ring, which can be adapted for 7-chloroquinoline, are the Gould-Jacobs reaction, the Combes synthesis, and the Doebner-Miller reaction.[1] Each of these methods utilizes different starting materials and reaction conditions, offering distinct advantages depending on the desired substitution pattern and available precursors.[1]

Q2: How can the overall yield of 7-chloroquinoline synthesis be improved during scale-up?

A2: Improving yield on a larger scale requires careful optimization of several factors:

  • Temperature Control: The cyclization step, particularly in the Gould-Jacobs reaction, often requires high temperatures. However, excessive heat can lead to degradation.[1] Utilizing microwave-assisted heating can significantly reduce reaction times and enhance yields.[1]

  • Catalyst Selection: In the Combes synthesis, using a polyphosphoric acid (PPA) and alcohol mixture to form a polyphosphoric ester (PPE) catalyst can be more effective than traditional sulfuric acid.[1][2]

  • Controlled Reagent Addition: In methods like the Doebner-Miller synthesis, a slow, controlled addition of the aldehyde component (e.g., crotonaldehyde) with efficient stirring is crucial for maximizing yields.[1]

  • Anhydrous Conditions: Many of the key reactions are sensitive to moisture. Ensuring anhydrous conditions, especially when working with strong acids or organometallic reagents, is critical to prevent side reactions.[1]

Q3: What are the typical impurities encountered in large-scale 7-chloroquinoline synthesis and how can they be managed?

A3: A primary impurity is often the undesired regioisomer, such as 5-chloroquinoline when 7-chloroquinoline is the target.[1] Minimizing isomer formation can be achieved by modifying reaction conditions. For instance, an improved Doebner-Miller process using chloranil as an oxidant in a non-aqueous medium has been shown to improve the ratio of 7-chloro to 5-chloro isomers.[1] Purification is typically accomplished through recrystallization or column chromatography.[1] During the workup of derivatives made from 4,7-dichloroquinoline, precise pH control is essential for removing isomers.[1]

Q4: Are there modern, more scalable alternatives to the classic named reactions for 7-chloroquinoline synthesis?

A4: Yes, modern methods often focus on functionalizing a pre-existing quinoline core. For example, the synthesis of functionalized quinolines can be achieved through the magnesiation of 7-chloroquinolines under mild conditions, using both batch and continuous flow processes.[3] This involves generating mixed lithium-magnesium intermediates that can react with various electrophiles. Continuous flow technology, in particular, offers advantages for scalability and safety.[3]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Potential CauseRecommended Solution & Explanation
Incomplete Cyclization (Gould-Jacobs) The thermal intramolecular cyclization is often the most challenging step. Consider increasing the reaction temperature. High-boiling point solvents like diphenyl ether are commonly used in conventional heating.[1] Microwave heating to 250-300°C can be highly effective, but the reaction time must be optimized to prevent product degradation.[1][4]
Ineffective Catalyst (Combes Synthesis) The acid catalyst may not be strong enough to promote the ring closure of the β-amino enone intermediate. Replace concentrated sulfuric acid with a polyphosphoric acid (PPA) or a polyphosphoric acid/alcohol mixture (PPE), which are superior dehydrating and cyclizing agents.[1][2]
Polymerization of Reactants (Doebner-Miller) α,β-unsaturated carbonyl compounds are susceptible to acid-catalyzed polymerization, which competes with the desired reaction.[1] Ensure slow, dropwise addition of the carbonyl compound to the heated aniline/acid mixture.[1]
Reaction Too Violent / Uncontrolled (Skraup-type) The Skraup reaction, a variation of the Doebner-Miller, is notoriously exothermic and can become uncontrollable on a large scale.[1] Add ferrous sulfate to the reaction mixture; it acts as an oxygen carrier, moderating the reaction over a longer period for safer scale-up.[1]
Incomplete Reaction or Starting Material Carryover The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[1]
Problem 2: Formation of Impurities and Isomers
Potential CauseRecommended Solution & Explanation
Formation of 5-Chloro Isomer (Doebner-Miller) When using m-chloroaniline, the formation of the 5-chloro isomer is a common side reaction. An improved Doebner-Miller process utilizing chloranil as an oxidant in a non-aqueous medium can significantly improve the ratio of the desired 7-chloro to the 5-chloro isomer.[1]
Formation of Dinitro Byproducts (Nitration Steps) Over-nitration can occur with an excess of the nitrating agent or overly aggressive reaction conditions. Use a stoichiometric or slight excess of the nitrating agent and maintain a low reaction temperature (e.g., 0-5 °C) during addition and reaction.[5]
Tarry Material Formation (Skraup Synthesis) The formation of black, polymeric tar is often due to the polymerization of acrolein, generated in situ from the dehydration of glycerol.[6] Using moderating agents like ferrous sulfate, ensuring anhydrous conditions, and maintaining uniform heating can minimize tar formation.[6]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate

This protocol is a foundational step in one of the common synthetic routes.

  • Condensation: Combine m-chloroaniline with a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate. Heat the mixture at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]

  • Cyclization: The intermediate anilinomethylenemalonate is added to a high-boiling point solvent such as diphenyl ether or paraffin oil. The mixture is then heated to a high temperature (typically around 250°C) to induce thermal intramolecular cyclization.[1]

  • Isolation: After cooling the reaction mixture, dilute it with hexane or petroleum ether to precipitate the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.[1]

Protocol 2: Industrial Preparation of 4,7-dichloroquinoline

This multi-step protocol is adapted from a patented industrial process.[7]

  • Hydrolysis: 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester is hydrolyzed using a 10% sodium hydroxide solution with heating to produce 4-hydroxy-7-chloroquinoline-3-carboxylic acid.[7] The product is precipitated by adjusting the pH to 3-4 with a 10% hydrochloric acid solution.[7]

  • Decarboxylation: The resulting 4-hydroxy-7-chloroquinoline-3-carboxylic acid is heated in a high-boiling solvent like paraffin oil to 230-250°C for about 30 minutes to yield 4-hydroxy-7-chloroquinoline.[7]

  • Chlorination: The 4-hydroxy-7-chloroquinoline is then chlorinated using phosphorus oxychloride in a solvent such as toluene. The mixture is heated to reflux (around 100°C) for 3 hours.[7]

  • Purification: The crude 4,7-dichloroquinoline is obtained after workup and can be purified by recrystallization to achieve high purity (≥99%).[7]

Quantitative Data Summary

Synthesis Step/MethodStarting MaterialProductReported YieldScale/ConditionsReference
Gould-Jacobs ReactionAniline, Diethyl ethoxymethylenemalonateEthyl 4-hydroxyquinoline-3-carboxylate47%Microwave, 300°C, 5 min[4]
Industrial Preparation4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester4,7-dichloroquinoline≥70% (total)Industrial Scale[7]
Decarboxylation4-hydroxy-7-chloroquinoline-3-carboxylic acid4-hydroxy-7-chloroquinoline98-100%Lab Scale (40g)[7]
Chlorination & Recrystallization4-hydroxy-7-chloroquinoline4,7-dichloroquinoline55-60% (pure)Lab Scale[8]
SNAr Reaction4,7-dichloroquinoline, Thiophenol7-Chloro-4-(phenylsulfanyl)quinoline71%Not specified[9]

Visualizations

General Workflow for Multi-Step Quinoline Synthesis and Troubleshooting

G General Workflow for Multi-Step Quinoline Synthesis cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Logic Start Start Step1 Step 1: Condensation/ Substitution Start->Step1 Step2 Step 2: Cyclization Step1->Step2 Step3 Step 3: Further Modification/ Purification Step2->Step3 CheckYield Low Yield? Step2->CheckYield End Final Product Step3->End CheckPurity Impure Product? Step3->CheckPurity IncompleteCyclization Incomplete Cyclization CheckYield->IncompleteCyclization Yes IsomerFormation Isomer Formation CheckPurity->IsomerFormation Yes OptimizeTemp Optimize Temp/ Catalyst IncompleteCyclization->OptimizeTemp ModifyConditions Modify Conditions/ Purify IsomerFormation->ModifyConditions

Caption: General workflow for a multi-step quinoline synthesis and a logical approach to troubleshooting.

Decision Tree for Managing Exothermic Reactions (e.g., Skraup-type)

G Managing Exothermic Reactions Start Reaction Becoming Too Vigorous? Action1 Apply External Cooling (Ice Bath) Start->Action1 Yes ContinueMonitoring Continue with Careful Monitoring Start->ContinueMonitoring No Action2 Reduce Rate of Reagent Addition Action1->Action2 CheckModerator Moderating Agent (e.g., FeSO4) Used? Action2->CheckModerator AddModerator Add Ferrous Sulfate to Moderate CheckModerator->AddModerator No CheckModerator->ContinueMonitoring Yes AddModerator->ContinueMonitoring Stop Stop Reaction/ Re-evaluate Scale

Caption: Decision tree for safely managing potentially runaway exothermic reactions during scale-up.

References

Technical Support Center: Improving the Solubility of 7-Chloro-4-Aminoquinolines for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the solubility of 7-chloro-4-aminoquinolines for reliable and reproducible biological assays.

Troubleshooting Guide

Issue 1: My 7-chloro-4-aminoquinoline compound is precipitating in my aqueous assay buffer.

Possible Cause: The inherent low aqueous solubility of the quinoline core, which is hydrophobic. Strong intermolecular forces in the crystal lattice of the solid compound can also hinder solvation by water molecules.

Solutions:

  • pH Adjustment: 7-Chloro-4-aminoquinolines are weak bases. Lowering the pH of your buffer can protonate the nitrogen atoms in the quinoline ring and the amino side chain, forming a more soluble salt. Ensure the final pH of the solution is at least 1-2 units below the pKa of your compound to achieve sufficient protonation.[1]

  • Co-solvency: Introduce a water-miscible organic solvent (co-solvent) to your buffer. This reduces the overall polarity of the solvent system, which can increase the solubility of a hydrophobic compound.[1] Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase if necessary, keeping in mind the tolerance of your biological assay to the solvent.

  • Use of a Stock Solution: Prepare a high-concentration stock solution of your compound in an appropriate organic solvent (like DMSO or ethanol) and then dilute it into your aqueous assay buffer. This is a common and effective practice.

Issue 2: Adjusting the pH is not sufficiently improving the solubility of my compound.

Possible Cause: The buffering capacity of your solution may be insufficient to maintain the desired pH after the addition of your compound. Alternatively, the "common ion effect" could be suppressing solubility if you are using a buffer with an ion that is also the counter-ion of your compound's salt form. High salt concentrations in the buffer can also lead to a "salting out" effect, which decreases the solubility of your compound.[1]

Solutions:

  • Increase Buffer Concentration: Try using a higher concentration of your buffer to better maintain the target pH.

  • Change Buffer System: Switch to a different buffer system that does not have a common ion with your compound's salt form.

  • Optimize Salt Concentration: If possible, reduce the overall salt concentration of your buffer to avoid the "salting out" effect.[1]

Issue 3: I am observing inconsistent results in my biological assays, which I suspect is due to solubility issues.

Possible Cause: Even if precipitation is not visible, your compound may be forming small, insoluble aggregates that can interfere with the assay. This can lead to variability in the effective concentration of the compound.

Solutions:

  • Sonication: Briefly sonicate your final assay solution to help break up any small aggregates and ensure a more uniform dispersion of your compound.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, forming an "inclusion complex" that has a higher apparent water solubility.[1] This can be a very effective way to improve the solubility and bioavailability of your compound.

  • Solid Dispersion: For long-term solutions, consider creating a solid dispersion of your compound. This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can significantly enhance its wettability and dissolution rate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the solubility of 7-chloro-4-aminoquinolines?

A1: The primary factors include the compound's physicochemical properties (such as its pKa and logP), the pH of the solvent, the presence of co-solvents, the temperature, and the specific salt form of the compound. The quinoline ring itself is largely hydrophobic, and the substituents on the ring also play a significant role in its overall solubility.[1]

Q2: What are the pKa values for common 7-chloro-4-aminoquinolines?

A2: The pKa values are crucial for understanding how pH will affect solubility. Chloroquine, for instance, has two basic groups with ionization constants of 8.1 and 10.2, corresponding to the quinoline-ring nitrogen and the diethylamino side-chain nitrogen.[2] Electron-withdrawing groups at the 7-position of the quinoline ring have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain.[3]

Q3: What are some common co-solvents used for solubilizing these compounds?

A3: Common water-miscible organic solvents used as co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG).[] It is essential to use the lowest effective concentration of the co-solvent to minimize potential interference with the biological assay.

Q4: How can I determine the solubility of my compound in different conditions?

A4: A pH-dependent solubility profile can be determined by preparing a series of buffers across a relevant pH range (e.g., pH 2 to 10).[1] An excess amount of your compound is added to each buffer, and the samples are agitated until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is measured using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[1]

Quantitative Data

Table 1: Physicochemical Properties of Common 7-Chloro-4-Aminoquinolines

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa1 (Quinoline N)pKa2 (Side Chain N)
ChloroquineC18H26ClN3319.878.110.2
HydroxychloroquineC18H26ClN3O335.87~8.3~10.2
4-Amino-7-chloroquinolineC9H7ClN2178.62N/AN/A

Data compiled from various sources.[2][5]

Table 2: Solubility of Chloroquine and its Derivatives in Various Solvents

CompoundSolventTemperature (°C)Solubility
ChloroquineWaterRoom TemperatureVery slightly soluble
ChloroquineEthanolRoom TemperatureSoluble
ChloroquineChloroformRoom TemperatureSoluble
Chloroquine DiphosphateWater25High
Chloroquine DiphosphateEthanol25Low
Chloroquine DiphosphateAcetonitrile25Lowest
Hydroxychloroquine SulfateWaterRoom TemperatureFreely soluble
Hydroxychloroquine SulfatePBS (pH 7.2)Room Temperature~5 mg/mL
Hydroxychloroquine SulfateEthanolRoom TemperaturePractically insoluble
Hydroxychloroquine SulfateChloroformRoom TemperaturePractically insoluble

Data compiled from various sources.[1][6][7][8]

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement
  • Buffer Preparation: Prepare a series of buffers with a pH range that is 1-2 units below the lowest pKa of your 7-chloro-4-aminoquinoline. Common buffers include citrate, acetate, and phosphate buffers.

  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO).

  • Dilution: Add the stock solution dropwise to the vigorously stirred buffer to the desired final concentration.

  • pH Verification: After adding the compound, verify the final pH of the solution using a calibrated pH meter and adjust if necessary.

  • Observation: Visually inspect the solution for any signs of precipitation. For a more quantitative assessment, measure the absorbance at a wavelength where the compound absorbs to check for scattering due to insoluble particles.

Protocol 2: Co-solvency for Solubility Enhancement
  • Co-solvent Selection: Choose a water-miscible organic solvent that is compatible with your biological assay (e.g., DMSO, ethanol).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in the chosen co-solvent.

  • Titration (Optional but Recommended): To determine the optimal co-solvent concentration, you can perform a titration. Start with your aqueous buffer and gradually add the co-solvent while monitoring the solubility of your compound.

  • Final Preparation: Prepare your final assay solution by adding the stock solution to your aqueous buffer to achieve the desired final concentrations of both the compound and the co-solvent. Ensure the final co-solvent concentration is below the tolerance limit of your assay.

  • Mixing: Vortex the solution thoroughly to ensure homogeneity.

Protocol 3: Solid Dispersion Preparation (Solvent Evaporation Method)
  • Carrier Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

  • Dissolution: Dissolve both your 7-chloro-4-aminoquinoline compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol). The drug-to-carrier ratio can be varied to optimize dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Pulverization: Pulverize the dried solid dispersion to obtain a fine powder, which can then be used to prepare aqueous solutions for your assays.

Protocol 4: Cyclodextrin Complexation (Kneading Method)
  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin.

  • Slurry Formation: Add a small amount of water to the cyclodextrin in a mortar to form a paste.

  • Kneading: Gradually add your 7-chloro-4-aminoquinoline compound to the paste and knead for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting mixture, for instance, in an oven at a controlled temperature.

  • Washing (Optional): Wash the dried complex with a small amount of a solvent in which the free drug is soluble but the complex is not, to remove any uncomplexed drug.

  • Final Drying: Dry the final complex to remove any residual solvent.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_strategies Solubility Enhancement Strategies cluster_advanced Advanced Strategies cluster_outcome Outcome start Compound Precipitates in Aqueous Buffer ph_adjustment pH Adjustment (Lower pH for basic compounds) start->ph_adjustment co_solvency Co-solvency (Add water-miscible organic solvent) start->co_solvency stock_solution Use of Stock Solution (e.g., in DMSO) start->stock_solution success Solubility Improved Proceed with Assay ph_adjustment->success Success failure Still Insoluble Consider Advanced Strategies ph_adjustment->failure Failure co_solvency->success Success co_solvency->failure Failure stock_solution->success Success stock_solution->failure Failure cyclodextrin Cyclodextrin Complexation cyclodextrin->success solid_dispersion Solid Dispersion solid_dispersion->success failure->cyclodextrin failure->solid_dispersion SolubilityEnhancementStrategies cluster_problem Problem cluster_solutions Solutions cluster_physicochemical_methods cluster_formulation_methods problem Poorly Soluble 7-Chloro-4-Aminoquinoline physicochemical Physicochemical Approaches problem->physicochemical formulation Formulation Approaches problem->formulation ph pH Adjustment physicochemical->ph cosolvent Co-solvency physicochemical->cosolvent salt Salt Formation physicochemical->salt sd Solid Dispersion formulation->sd cd Cyclodextrin Complexation formulation->cd

References

overcoming low reactivity in N-arylation of 4-chloroquinoline.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of 4-chloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges associated with this often-recalcitrant transformation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-arylation of 4-chloroquinoline, particularly when using palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Q1: I am observing low to no conversion of my 4-chloroquinoline starting material. What are the likely causes and how can I improve the yield?

Low conversion is a common issue, often stemming from the inherent low reactivity of the C-Cl bond and other reaction parameters. Here are several factors to investigate:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. While Pd(OAc)₂ is a common precursor, it can be unreliable.[1] Consider using pre-catalysts which form the active catalytic species more cleanly.[1] Bulky, electron-rich phosphine ligands are often essential for the challenging oxidative addition of aryl chlorides.

  • Reaction Conditions: High temperatures are often required for the activation of aryl chlorides.[1] However, this can lead to the degradation of sensitive substrates or reagents. Microwave irradiation can be a powerful tool to overcome these limitations by promoting fast and efficient reactions, even with electron-poor amines.[2][3]

  • Base and Solvent Selection: The choice of base and solvent can significantly impact the reaction outcome. Common bases include sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄). Solvents like toluene, dioxane, and THF are frequently used. It is crucial to screen a variety of conditions to find the optimal combination for your specific substrates.[1]

  • Alternative Coupling Partners: Aryl chlorides are the least reactive of the aryl halides in Buchwald-Hartwig couplings.[1][4] If feasible, consider synthesizing the analogous 4-bromo or 4-iodoquinoline, as they are significantly more reactive.[4][5]

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low/No Conversion catalyst Screen Catalysts & Ligands (e.g., Pre-catalysts, Bulky Ligands) start->catalyst conditions Optimize Reaction Conditions (Temperature, Time) catalyst->conditions microwave Consider Microwave Irradiation conditions->microwave base_solvent Screen Bases & Solvents (e.g., NaOtBu, K3PO4 in Toluene, Dioxane) microwave->base_solvent halide Switch to More Reactive Halide (Br or I) base_solvent->halide success Improved Yield halide->success

Caption: Troubleshooting flowchart for addressing low conversion in N-arylation.

Q2: My reaction is slow and gives low yields, especially with electron-poor anilines. How can I accelerate the reaction?

Electron-poor amines are less nucleophilic and often react sluggishly.[2][3][6]

  • Microwave Irradiation: This is a highly effective method to overcome the low reactivity of electron-poor amines, leading to shorter reaction times and improved yields.[2][3]

  • Base-Free Microwave Protocol: A reported strategy for the related 4-chloroquinazolines involves a microwave-mediated, base-free amination in a THF/water (1:1) solvent system.[2][3] This approach has been shown to be efficient and may be applicable to 4-chloroquinoline.

Q3: I am having trouble with anilines that have ortho-substituents. The yields are consistently low. What is the issue and is there a workaround?

Steric hindrance from ortho-substituents on the aniline can significantly impede the N-arylation reaction.[2][3]

  • Two-Step Strategy: A successful approach involves a two-step sequence:

    • Perform the N-arylation with the corresponding primary aniline (e.g., o-toluidine).

    • Follow this with an N-methylation step to install the methyl group.[3]

Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

  • Double Arylation: When using primary amines, a common side product is the double arylation of the amine.[7] Using bulky phosphine ligands can sterically hinder the second arylation. Adjusting the stoichiometry to have a slight excess of the amine can also favor the mono-arylated product.[7]

  • Protecting Group Cleavage: If your substrates contain base-sensitive protecting groups (e.g., TBDMS), the high temperatures and strong bases used in Buchwald-Hartwig reactions can cause their cleavage.[1] It may be necessary to screen milder bases or consider alternative, more robust protecting groups.[1]

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity trends for aryl halides in palladium-catalyzed N-arylation?

The general order of reactivity for the aryl halide is: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[4] This is due to the bond dissociation energies of the carbon-halogen bond.

Q2: Are there alternative, milder methods for the N-arylation of 4-chloroquinoline?

Yes, the Chan-Lam coupling reaction offers a milder alternative. This copper-catalyzed reaction uses arylboronic acids as the coupling partner and can often be performed under aerobic conditions at or near room temperature.[8][9] This method is advantageous due to the use of a more economical and less toxic metal catalyst.[8]

Q3: Can I activate the 4-chloroquinoline to improve its reactivity?

Yes, one strategy is to form a 1-benzyl-4-chloroquinolinium salt. This intermediate can then undergo N-arylation at position 4.[10]

Q4: What is a general logical pathway for optimizing a challenging N-arylation reaction?

A systematic approach is key. The following diagram illustrates a logical workflow for reaction optimization.

Logical Relationship for Reaction Optimization

optimization_logic start Define Reaction (4-Chloroquinoline + Amine) method Select Coupling Method (e.g., Buchwald-Hartwig) start->method initial Initial Condition Set (Std. Catalyst, Base, Solvent) method->initial screen_catalyst Screen Catalysts & Ligands initial->screen_catalyst screen_base Screen Bases screen_catalyst->screen_base screen_solvent Screen Solvents screen_base->screen_solvent screen_temp Optimize Temperature (Conventional vs. Microwave) screen_solvent->screen_temp analysis Analyze Results (Yield, Purity) screen_temp->analysis analysis->screen_catalyst Failure/Low Yield optimized Optimized Protocol analysis->optimized Success

Caption: A logical workflow for the optimization of N-arylation reactions.

Data Presentation: Reaction Condition Screening

The following tables summarize typical starting conditions and optimization parameters for related N-arylation reactions, which can serve as a guide for your experiments with 4-chloroquinoline.

Table 1: Buchwald-Hartwig Amination Conditions for Aryl Halides

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
1n-HexylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.6)THF701688[7]
2AnilinePd(OAc)₂X-PhosCsFt-BuOH/Toluene10024Varies[11]
3N-MethylanilinePd Pre-catalystDavePhosNaOtBuToluene10024Varies[12]

Table 2: Microwave-Assisted N-Arylation of 4-Chloroquinazolines

EntryAmineSolventBaseTemp (°C)Time (min)Yield (%)Ref
14-Methoxy-N-methylanilineTHF/H₂O (1:1)None1001086[2][3]
23-Methoxy-N-methylanilineTHF/H₂O (1:1)None1001090[2][3]
34-Fluoro-N-methylanilineTHF/H₂O (1:1)None1004070-84[3]
4o-ToluidineTHF/H₂O (1:1)None10012074-78[3]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted, Base-Free N-Arylation

This protocol is adapted from the successful N-arylation of 4-chloroquinazolines and can be used as a starting point for 4-chloroquinoline.[2][3]

  • Reaction Setup: In a microwave-safe reaction vial, combine 4-chloroquinoline (1.0 equiv), the desired aniline (1.1-1.5 equiv), and a 1:1 mixture of THF and water.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes). The optimal temperature and time should be determined empirically.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-4-aminoquinoline.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and may require significant optimization for your specific substrates.[7]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., 1-3 mol%), the phosphine ligand (e.g., 1-3 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add 4-chloroquinoline (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and partition between ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Chan-Lam N-Arylation

This protocol provides a starting point for a milder, copper-catalyzed approach.[8]

  • Reaction Setup: To a reaction vessel, add 4-chloroquinoline (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), copper(II) acetate (Cu(OAc)₂, 0.1-1.0 equiv), and a base (e.g., triethylamine or pyridine, 2.5-3.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., dichloromethane or methanol). The reaction is often run open to the air.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture and, if necessary, filter through celite. Concentrate the filtrate and purify the crude product.

  • Purification: Purify by flash column chromatography to yield the N-aryl-4-aminoquinoline.

References

minimizing side reactions in 4-aminoquinoline derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-aminoquinoline derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-aminoquinoline derivatives?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-chloroquinoline with a primary or secondary amine. The amine acts as a nucleophile, attacking the carbon at the 4-position of the quinoline ring and displacing the chlorine atom.[1] This method is widely used due to the commercial availability of various substituted 4-chloroquinolines and a wide range of amine nucleophiles.

Q2: What are the primary side reactions to be aware of during the derivatization of 4-aminoquinolines?

The main side reactions include:

  • Over-alkylation or Di-substitution: Particularly when using diamines, the mono-substituted product can react further with another molecule of 4-chloroquinoline to form a bis-quinoline byproduct.

  • Reaction with Solvent: Nucleophilic solvents, such as alcohols (methanol, ethanol), can compete with the amine nucleophile, leading to the formation of 4-alkoxyquinoline impurities, especially at elevated temperatures.

  • Hydrolysis: The 4-chloro group is susceptible to hydrolysis, which results in the formation of 4-hydroxy-7-chloroquinoline. This is more likely to occur in the presence of water and at high temperatures.

  • Formation of Isomers: If the starting 4,7-dichloroquinoline contains isomeric impurities like 4,5-dichloroquinoline, a mixture of product isomers can be formed, which are often difficult to separate.

  • Decomposition/Tar Formation: High reaction temperatures can lead to the decomposition of starting materials and products, resulting in the formation of tar and a difficult-to-purify reaction mixture.[2]

Q3: How does the choice of base influence the reaction?

The choice of base can significantly impact the reaction's success. For reactions with secondary amines or anilines, an auxiliary base is often required to neutralize the HCl generated during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) have been shown to provide better yields compared to organic bases such as triethylamine or pyridine in certain instances.[1] For primary alkylamines, often no extra base is needed as the amine itself can act as a base.[1]

Q4: Can microwave irradiation be beneficial for this reaction?

Yes, microwave-assisted synthesis can be highly effective. It often leads to shorter reaction times (e.g., 20-30 minutes) and can produce good to excellent yields (80-95%).[1] Microwave heating can also help to minimize the formation of certain byproducts by reducing the overall time the reaction mixture is exposed to high temperatures.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of the desired mono-substituted product and presence of a higher molecular weight byproduct. Di-substitution (over-alkylation) with a diamine. 1. Use an excess of the diamine: A 2 to 5-fold excess of the diamine can favor the mono-substitution product. 2. Protect one of the amino groups: Use a protecting group like tert-butoxycarbonyl (Boc) on one of the amine functionalities of the diamine. The Boc group can be removed after the substitution reaction. 3. Slow addition: Add the 4-chloroquinoline solution slowly to the diamine solution to maintain a low concentration of the electrophile.
Presence of an unexpected peak in the mass spectrum corresponding to the addition of the solvent molecule. Reaction with a nucleophilic solvent. 1. Use a non-nucleophilic solvent: Switch to a polar aprotic solvent like DMSO, DMF, or use a non-polar solvent like toluene.[1] 2. Lower the reaction temperature: If a nucleophilic solvent must be used, reducing the temperature can minimize its reactivity.
Formation of a significant amount of 4-hydroxy-7-chloroquinoline. Hydrolysis of the 4-chloroquinoline. 1. Ensure anhydrous conditions: Use dry solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid excessively high temperatures.
Difficult to separate product from a closely related impurity. Presence of isomers in the starting material. 1. Source high-purity starting materials. 2. Purify the starting 4-chloroquinoline if necessary. 3. Employ high-resolution purification techniques like preparative HPLC.
Dark, tarry reaction mixture. Decomposition of reactants or products. 1. Lower the reaction temperature and increase the reaction time. [2] 2. Consider a more gentle heating method like microwave irradiation.
No or very slow reaction. Insufficient reactivity of the amine or poor reaction conditions. 1. Increase the reaction temperature. 2. Switch to a more polar solvent like DMSO to improve solubility and reaction rate. [1] 3. If using a weakly nucleophilic amine (e.g., aniline), a stronger base like sodium hydroxide may be required. [1]

Data Presentation

Table 1: Influence of Reaction Conditions on Yield

ParameterCondition ACondition BOutcomeReference
Base K₂CO₃Triethylamine, DBU, DABCOK₂CO₃ generally provides higher yields in certain annulation reactions.[1]
Solvent TolueneDichloromethane, Benzene, DMFToluene can result in better yields for some intermolecular annulation reactions.[1]
Solvent DMSOEthanol, AcetonitrileFor microwave-assisted SNAr, DMSO is often superior.[1]
Heating Microwave (140-180 °C, 20-30 min)Conventional HeatingMicrowave heating can provide good to excellent yields (80-95%) in significantly shorter times.[1]

Table 2: Strategies to Minimize Di-substitution with Diamines

StrategyDescriptionExpected Outcome
Excess Diamine Using a 2-5 fold molar excess of the diamine relative to the 4-chloroquinoline.Increases the probability of the 4-chloroquinoline reacting with an unreacted diamine molecule, thus favoring the mono-substituted product.
Mono-Boc Protection One of the amino groups of the diamine is protected with a Boc group prior to the reaction.Prevents the protected amine from reacting, ensuring only mono-substitution occurs. The Boc group is removed in a subsequent step.
Slow Addition The 4-chloroquinoline is added dropwise to the reaction mixture containing the diamine.Maintains a low concentration of the electrophile, reducing the likelihood of a second substitution on the already-reacted diamine.

Experimental Protocols

Protocol 1: Synthesis of N-(7-chloroquinolin-4-yl)ethane-1,2-diamine

This protocol is an example of a direct reaction using an excess of the diamine to favor mono-substitution.

Materials:

  • 4,7-dichloroquinoline

  • Ethane-1,2-diamine

  • Dichloromethane

  • 5% aqueous NaHCO₃

  • Water

  • Brine

  • Anhydrous MgSO₄

  • Hexane

  • Chloroform

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (2.5 mmol) and ethane-1,2-diamine (5 mmol, 2 equivalents).[3]

  • Slowly heat the mixture to 80 °C over 1 hour with continuous stirring.[3]

  • Increase the temperature to 130 °C and maintain for 7 hours with stirring.[3]

  • Cool the reaction mixture to room temperature and dissolve it in dichloromethane.

  • Wash the organic layer with 5% aqueous NaHCO₃, followed by water, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Precipitate the product by adding a mixture of hexane and chloroform (e.g., 80:20).

  • Collect the precipitate by filtration and dry to obtain the desired product.

Protocol 2: Mono-Boc Protection of a Diamine

This protocol describes a general method for the mono-protection of a diamine, which can then be used in the derivatization of 4-chloroquinoline to prevent di-substitution.

Materials:

  • Diamine (e.g., ethane-1,2-diamine)

  • Methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the diamine in aqueous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of HCl to form the mono-hydrochloride salt of the diamine. Stir for 30 minutes to allow for equilibration.[4]

  • To this solution, add one equivalent of di-tert-butyl dicarbonate (Boc₂O).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Remove the methanol under reduced pressure.

  • Neutralize the mixture with a NaOH solution and extract the product with dichloromethane.[4]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the mono-Boc-protected diamine.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 4-chloroquinoline, Amine, Solvent, and Base start->reagents heating Heat Reaction Mixture (Conventional or Microwave) reagents->heating monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Purify Crude Product (Column Chromatography, Crystallization) extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for 4-aminoquinoline derivatization.

troubleshooting_workflow cluster_analysis Problem Analysis cluster_solutions_yield Yield Optimization cluster_solutions_purity Purity Improvement start Unsatisfactory Reaction Outcome low_yield Low Yield? start->low_yield side_product Side Product(s) Observed? low_yield->side_product No temp Optimize Temperature low_yield->temp Yes stoichiometry Adjust Stoichiometry side_product->stoichiometry Yes end Desired Product Obtained side_product->end No solvent Change Solvent temp->solvent base Change Base solvent->base base->end protecting_group Use Protecting Group stoichiometry->protecting_group purification Optimize Purification protecting_group->purification purification->end

Caption: Troubleshooting workflow for minimizing side reactions.

References

Technical Support Center: Resolving Poor HPLC Peak Shape for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) peak shape issues encountered during the analysis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic problems, ensuring robust and reliable analytical data.

Frequently Asked Questions (FAQs)

Q1: Why are quinoline derivatives prone to poor peak shape in HPLC?

A1: Quinoline derivatives often exhibit poor peak shape, most commonly peak tailing, due to their chemical nature. Many quinolines possess basic nitrogen atoms that can interact with residual acidic silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] This secondary interaction leads to a portion of the analyte molecules being more strongly retained, resulting in asymmetrical peaks.[1] Additionally, some quinoline derivatives have metal-chelating properties, which can lead to interactions with metallic impurities in the HPLC system or stationary phase, further contributing to peak distortion.[3][4][5]

Q2: What is the most critical mobile phase parameter to control for good peak shape of quinoline derivatives?

A2: The pH of the mobile phase is the most critical parameter to control.[2] Since many quinoline derivatives are basic, the mobile phase pH dictates their ionization state and the ionization of the stationary phase's residual silanol groups.[6] Operating at a low pH (typically 2.5-4) ensures that the basic quinoline analyte is fully protonated and the silanol groups are not ionized, which minimizes the secondary interactions that cause peak tailing.[1][2]

Q3: Can the choice of column make a difference in the peak shape of quinoline derivatives?

A3: Absolutely. Modern HPLC columns are designed to minimize the issues that lead to poor peak shape for basic compounds. Consider using:

  • End-capped columns: These columns have been chemically treated to reduce the number of free silanol groups available for secondary interactions.

  • High-purity silica columns: These columns have a lower metal content and more homogenous surface, leading to reduced silanol activity.[7]

  • Columns with novel bonding technologies: Some stationary phases are designed to shield the silica surface or are based on hybrid organic-silica particles, which improve peak shape for basic analytes.

Q4: What is peak fronting and what can cause it for quinoline derivatives?

A4: Peak fronting is an asymmetrical peak shape where the front of the peak is less steep than the back. Common causes include:

  • Sample overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[8]

  • Sample solvent incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, leading to a distorted peak.[9][10]

  • Column degradation: A collapse of the column bed or the formation of a void at the column inlet can lead to peak fronting.[8][11]

Q5: What leads to split peaks when analyzing quinoline derivatives?

A5: Split peaks, where a single compound appears as two or more peaks, can be caused by several factors:

  • Co-elution: Two different compounds may be eluting at very similar retention times. Reducing the injection volume can help determine if this is the case.[12]

  • Column contamination or blockage: A blocked inlet frit or contamination at the head of the column can create alternative flow paths for the sample.[8][12]

  • Sample solvent effects: Injecting in a solvent that is much stronger than the mobile phase can cause peak splitting.[13]

  • Mobile phase pH close to the analyte's pKa: If the mobile phase pH is too close to the pKa of the quinoline derivative, the compound can exist in both its ionized and non-ionized forms, leading to two distinct peaks.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Peak Shape

Before adjusting method parameters, it's crucial to correctly identify the nature of the peak shape problem. Follow this workflow to diagnose the issue.

G start Poor Peak Shape Observed is_it_all_peaks Affects all peaks? start->is_it_all_peaks system_issue System-wide Issue (e.g., blocked frit, void, extra-column volume) is_it_all_peaks->system_issue Yes compound_specific_issue Compound-Specific Issue is_it_all_peaks->compound_specific_issue No is_it_tailing Peak Tailing? is_it_fronting Peak Fronting? is_it_tailing->is_it_fronting No tailing_causes Likely Causes: - Secondary Silanol Interactions - Metal Chelation - Sub-optimal Mobile Phase pH is_it_tailing->tailing_causes Yes is_it_split Peak Splitting? is_it_fronting->is_it_split No fronting_causes Likely Causes: - Sample Overload - Incompatible Sample Solvent - Column Collapse is_it_fronting->fronting_causes Yes split_causes Likely Causes: - Co-elution - Column Contamination - pH near pKa - Strong Sample Solvent is_it_split->split_causes Yes compound_specific_issue->is_it_tailing

Caption: A decision tree to diagnose the root cause of poor peak shape.

Guide 2: Resolving Peak Tailing

Peak tailing is the most frequent issue for quinoline derivatives. Here is a step-by-step guide to address it.

G start Peak Tailing Observed step1 Step 1: Optimize Mobile Phase pH (Adjust to pH 2.5-3.5) start->step1 step2 Step 2: Add Mobile Phase Modifier (e.g., 0.1% TFA or 10-25mM TEA) step1->step2 step3 Step 3: Evaluate Column (Use end-capped or high-purity silica column) step2->step3 step4 Step 4: Check for Metal Chelation (Add a chelating agent like EDTA to mobile phase) step3->step4 end Symmetrical Peak Achieved step4->end

References

Technical Support Center: Regioisomer Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to help navigate the complexities of regioisomer formation during the synthesis of quinoline and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during quinoline synthesis in a question-and-answer format, focusing on specific experimental problems.

Issue 1: Poor Regioselectivity in the Friedländer Synthesis

  • Symptom: My reaction of a 2-aminoaryl ketone with an unsymmetrical ketone is producing a mixture of quinoline regioisomers that are difficult to separate.

  • Cause: This is a common problem when using unsymmetrical ketones that have two different enolizable α-methylene groups.[1] This allows for two distinct points of initial condensation, leading to a mixture of quinoline products.[2][3]

  • Solutions:

    • Catalyst Control: The choice of catalyst can significantly direct the reaction towards a single isomer. Amine catalysts, such as pyrrolidine, have been shown to favor the formation of 2-substituted quinolines.[1] Ionic liquids can also be employed to enhance regiospecificity.[1]

    • Substrate Modification: Introducing a directing group, like a phosphoryl group, on one of the α-carbons of the ketone can block one of the reaction pathways, forcing the cyclization to proceed in a specific direction.[1][4]

    • Optimization of Reaction Conditions: Systematically varying the temperature, solvent, and reaction time can help identify conditions that favor one regioisomer.[2] For instance, higher temperatures and the gradual addition of the ketone have been found to improve regioselectivity in some amine-catalyzed reactions.[1] Microwave-assisted synthesis can also improve yields and selectivity by providing rapid, uniform heating.[1]

    Experimental Protocol: Regioselective Friedländer Synthesis using an Amine Catalyst

    • To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a suitable solvent (e.g., Toluene, 5 mL), add the amine catalyst (e.g., Pyrrolidine, 0.2 mmol).

    • Heat the reaction mixture to the desired temperature (e.g., 110°C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the ratio of regioisomers in the crude product using ¹H NMR spectroscopy or GC analysis.[2]

    • Purify the desired product using column chromatography on silica gel.[2]

Issue 2: Obtaining the Wrong Isomer in the Doebner-von Miller Synthesis

  • Symptom: My Doebner-von Miller reaction is yielding the 2-substituted quinoline, but I need the 4-substituted regioisomer.

  • Cause: The standard Doebner-von Miller reaction, which typically proceeds via a 1,4-addition (conjugate addition) of the aniline to an α,β-unsaturated carbonyl compound, favors the formation of 2-substituted quinolines.[5][6]

  • Solution: To reverse this regioselectivity, the reaction mechanism must be shifted to favor a 1,2-addition. This can be achieved by modifying the carbonyl reactant and the catalyst. Using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA) promotes the formation of a Schiff's base intermediate, which then cyclizes to yield the desired 4-substituted quinoline.[5][6][7]

    Experimental Protocol: Modified Doebner-von Miller for 4-Substituted Quinolines

    • In a reaction vessel, dissolve the aniline (1.0 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (1.1 mmol) in trifluoroacetic acid (TFA) (3-5 mL).[7]

    • Reflux the mixture and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the mixture into an ice-water bath and neutralize with a solid base, such as sodium bicarbonate, until the solution is basic.

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter the solution and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[5]

Issue 3: How to Separate a Mixture of Regioisomers

  • Symptom: My synthesis produced a mixture of regioisomers that are co-eluting on TLC and are difficult to separate by standard column chromatography or recrystallization.

  • Cause: Regioisomers often have very similar polarities and physical properties, making their separation challenging.

  • Solutions:

    • Optimize Chromatography:

      • Stationary Phase: If silica gel is ineffective, try other stationary phases like alumina (acidic, basic, or neutral) or reverse-phase silica.[8]

      • Solvent System: Experiment with different solvent systems, including ternary mixtures. Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can sometimes improve separation, especially for basic compounds like quinolines.[9]

      • Technique: Preparative TLC or flash chromatography can offer better resolution than a standard gravity column.[8]

    • Chemical Derivatization: If the isomers have a suitable functional group (e.g., -NH₂, -OH, -COOH), you can convert the mixture into derivatives. The new derivatives may have different physical properties, allowing for easier separation. After separation, the directing group can be removed to yield the pure isomers.

    • Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent. It may require multiple cycles of dissolving and crystallizing to achieve high purity.

    General Protocol: Separation of Regioisomers by Column Chromatography

    • First, screen various solvent systems using TLC to find one that shows even a slight separation between the regioisomers.

    • Prepare a long, narrow chromatography column with the chosen stationary phase (e.g., 100-200 mesh silica gel).[8]

    • Dissolve the crude mixture in a minimal amount of the eluent or a suitable solvent.

    • Load the sample onto the column.

    • Begin elution with the chosen solvent system, collecting small fractions.

    • Monitor the fractions by TLC to identify which ones contain the pure isomers.

    • Combine the fractions containing the pure desired product and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Which classical quinoline syntheses are most susceptible to regioselectivity issues?

A1: Regioselectivity becomes a critical consideration in several widely-used quinoline syntheses, particularly when unsymmetrical starting materials are involved. The most prominent examples include the Friedländer synthesis , the Combes synthesis , and the Skraup/Doebner-von Miller reactions .[2] In the Friedländer synthesis, reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers.[3] Similarly, the Combes synthesis with unsymmetrical β-diketones and the Skraup/Doebner-von Miller reactions with substituted anilines also present significant challenges in controlling the final substituent positions on the quinoline ring.[2][10]

Q2: What are the primary factors that influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[2][3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[10][11]

  • Steric Hindrance: Bulky substituents on the starting materials can physically block one reaction site, thereby favoring the formation of the less sterically hindered product.[2]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[3]

Q3: How can I determine the ratio of regioisomers in my crude product mixture?

A3: The most common and effective methods for determining the ratio of regioisomers are spectroscopic.

  • ¹H NMR Spectroscopy: This is often the most straightforward method. The protons on the two different isomers will be in slightly different chemical environments, leading to distinct signals in the NMR spectrum. By integrating the signals corresponding to a unique proton on each isomer, you can calculate their relative ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the isomers in the gas phase and provides a mass spectrum for each. The relative peak areas in the chromatogram can be used to determine the isomer ratio.

    General Protocol: Analysis of Regioisomer Ratio by ¹H NMR

    • Sample Preparation: Dissolve approximately 5-10 mg of the crude product mixture in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3]

    • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Data Analysis: Identify a well-resolved signal that is unique to each regioisomer. Use the spectrometer's software to integrate these distinct peaks. The ratio of the integration values corresponds directly to the molar ratio of the isomers in the mixture.

Q4: Can modern synthetic methods be used to circumvent classical regioselectivity problems?

A4: Yes. While classical methods build the quinoline core and deal with regioselectivity during the cyclization, modern strategies like transition metal-catalyzed C-H functionalization offer an alternative approach.[12] This powerful technique allows for the direct and highly regioselective installation of functional groups onto a pre-formed quinoline scaffold. By choosing the appropriate catalyst and directing group, one can selectively functionalize positions such as C2, C4, or C8, bypassing the challenges of controlling regioselectivity in the initial ring-forming reaction.[12][13]

Data Summary Tables

Table 1: Influence of Reaction Conditions on Regioselectivity in the Friedländer Synthesis

Reactants Catalyst Solvent Temperature (°C) Major Isomer Reference
2-Aminobenzaldehyde + 2-Pentanone NaOH Ethanol Reflux 3-Ethyl-2-methylquinoline [14]
2-Aminobenzaldehyde + 2-Pentanone Pyrrolidine Toluene 110 2-Propylquinoline [1][14]
2-Aminoaryl Ketone + Unsymmetrical Ketone Iodine Solvent-free 120 Varies [4]

| 2-Aminoaryl Ketone + Unsymmetrical Ketone | [Hbim]BF₄ (Ionic Liquid) | Neat | 100 | High Regiospecificity |[1] |

Table 2: Controlling Regioselectivity in the Doebner-von Miller Synthesis

Aniline Substrate Carbonyl Substrate Acid Catalyst Key Condition Major Product Reference
Aniline α,β-Unsaturated Aldehyde/Ketone Protic/Lewis Acid Standard (1,4-addition) 2-Substituted Quinoline [5][6]
Substituted Anilines γ-Aryl-β,γ-unsaturated α-ketoester TFA Reflux (promotes 1,2-addition) 4-Substituted Quinoline [5][6][7]

| Aniline | α,β-Unsaturated Trifluoromethyl Ketone | Trichloroacetic Acid | - | 2-Trifluoromethyl Quinoline |[7] |

Visualizations

G A 2-Aminoaryl Ketone C Enolate/Enamine Formation at C1 F Enolate/Enamine Formation at C3 B Unsymmetrical Ketone (e.g., 2-Pentanone) B->C B->F D Cyclization & Dehydration C->D E Regioisomer 1 (e.g., 2-Propylquinoline) D->E G Cyclization & Dehydration F->G H Regioisomer 2 (e.g., 3-Ethyl-2-methylquinoline) G->H G cluster_start Reactants Aniline Aniline Mech1 1,4-Conjugate Addition Aniline->Mech1 Mech2 1,2-Addition (via Schiff's Base) Aniline->Mech2 Carbonyl1 α,β-Unsaturated Ketone Carbonyl1->Mech1 Product1 2-Substituted Quinoline Mech1->Product1 Carbonyl2 γ-Aryl-β,γ-unsaturated α-Ketoester + TFA Carbonyl2->Mech2 Product2 4-Substituted Quinoline Mech2->Product2 G A Crude Product (Mixture of Regioisomers) B Spectroscopic Analysis (¹H NMR, GC-MS) A->B D Attempt Separation A->D C Determine Isomer Ratio B->C E Column Chromatography (Silica, Alumina, etc.) D->E F Fractional Crystallization D->F G Separation Successful? E->G F->G H Pure Isomer 1 G->H Yes I Pure Isomer 2 G->I Yes J Modify Strategy G->J No K Derivatize Mixture J->K L Re-attempt Separation K->L L->G

References

Technical Support Center: Optimizing Microwave-Assisted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of quinoline derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted synthesis of quinolines, offering potential causes and solutions to optimize your experiments.

Issue: Low or No Product Yield

Potential CauseSuggested Solution
Inefficient Microwave Absorption Add a small amount of a polar solvent (e.g., DMF, ethanol) to improve energy absorption or consider using a co-solvent system.[1]
Incorrect Reaction Temperature or Time Systematically vary the temperature (e.g., 100-160 °C) and reaction time (e.g., 5-30 minutes) to find the optimal conditions.[2][3] Monitor reaction progress using TLC.
Inappropriate Catalyst or Catalyst Loading Screen different acid or base catalysts (e.g., p-TSA, CSA, TFA, piperidine).[1][4][5] In some cases, a catalyst-free approach under microwave irradiation may be effective.[1][4] Optimize catalyst concentration.
Substrate Reactivity Electron-donating or -withdrawing groups on the aniline or carbonyl compound can significantly affect reactivity. Adjust reaction conditions accordingly (e.g., higher temperature or longer reaction time for less reactive substrates).[1]
Side Reactions The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[6] Consider using an acid catalyst or a biphasic reaction medium to reduce polymerization.[7]

Issue: Formation of Side Products/Impurities

Potential CauseSuggested Solution
Over-irradiation or Localized Overheating Reduce microwave power or use pulsed heating to maintain a more uniform temperature.[1] Ensure proper stirring of the reaction mixture.
Competing Reaction Pathways Modify the reaction sequence or protecting group strategy. The order of addition of reactants can influence the outcome in some multi-component reactions.[1]
Decomposition of Reactants or Products Lower the reaction temperature and shorten the irradiation time.[1] Ensure the chosen solvent is stable under the reaction conditions.

Issue: Poor Reproducibility

Potential CauseSuggested Solution
Inconsistent Microwave Field Distribution Use a dedicated scientific microwave reactor with precise temperature and pressure control for better reproducibility. Domestic microwave ovens are not recommended due to their nonhomogeneous energy distribution.[1][8]
Variations in Starting Material Quality Ensure the purity of reactants and solvents. Impurities can act as inhibitors or lead to side reactions.[1]
Inconsistent Sample Positioning Place the reaction vessel in the same position within the microwave cavity for each experiment to ensure consistent energy absorption.[1]

Issue: Reaction Stalls Before Completion

Potential CauseSuggested Solution
Deactivation of the Catalyst Add fresh catalyst or use a more robust catalyst that is stable under the microwave conditions.[1]
Reversible Reaction Equilibrium If applicable, remove a byproduct (e.g., water) to drive the reaction forward. This can sometimes be achieved by using a Dean-Stark trap adapted for microwave synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for quinoline synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages over traditional heating methods, including significantly shorter reaction times (minutes versus hours), often higher product yields, and improved purity of the final compounds.[1][8][9] This is due to the efficient and direct heating of the reaction mixture, leading to faster reaction rates.[1] For instance, some microwave-assisted Friedländer syntheses can be completed in as little as 5 minutes in excellent yield, whereas the unassisted reaction may take several days with poor yields.[2][10]

Q2: How do I select the appropriate solvent for a microwave-assisted quinoline synthesis?

A2: The choice of solvent is crucial. Polar solvents like DMF, DMSO, and ethanol are commonly used as they couple efficiently with microwave irradiation.[1][11] However, solvent-free ("neat") conditions are also highly effective and offer a greener alternative by reducing solvent waste.[12] The selection should be based on the solubility of the reactants and the desired reaction temperature. Acetic acid can also serve as both a solvent and an acid catalyst in some cases.[2]

Q3: Can I use a domestic microwave oven for these syntheses?

A3: It is not recommended. Domestic ovens lack precise temperature and pressure control, leading to poor reproducibility and potential safety hazards, especially when using flammable organic solvents.[8] Dedicated scientific microwave reactors are designed for chemical synthesis and provide the necessary safety features and parameter control.[1]

Q4: What is a typical power setting for microwave-assisted quinoline synthesis?

A4: Microwave power is often set between 100W and 400W.[12] However, it is more important to control the reaction temperature rather than the power output. Modern microwave reactors allow for direct temperature monitoring and control, which is the more critical parameter for reaction success and reproducibility.[1]

Q5: Are there specific named reactions for quinoline synthesis that are well-suited for microwave assistance?

A5: Yes, several classical quinoline syntheses have been successfully adapted for microwave irradiation, often with significant improvements in yield and reaction time. These include the Friedländer, Combes, Doebner-von Miller, and Skraup syntheses.[1][3][7]

Experimental Protocols & Data

Microwave-Assisted Friedländer Synthesis

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

General Protocol: A mixture of a 2-aminobenzophenone (1 mmol) and a ketone (2 mmol) in neat acetic acid (2 mL) is subjected to microwave irradiation at 160 °C for 5-10 minutes.[2] After cooling, the reaction mixture is processed to isolate the quinoline product.

Table 1: Effect of Temperature and Time on Friedländer Synthesis [2]

EntryTemperature (°C)Time (min)Yield (%)
1160287
2160595
31601096
41401082
51201075
Microwave-Assisted Combes Synthesis

The Combes synthesis is the acid-catalyzed reaction of anilines with β-diketones.[13]

General Protocol: Aniline (2.0 mmol) and ethyl acetoacetate (2.4 mmol) are reacted with an acidic resin catalyst (NKC-9) under solvent-free conditions with microwave irradiation (400 W) for 1.5 minutes.[12]

Table 2: Comparison of Catalysts in Combes Synthesis [12]

EntryCatalystTime (min)Yield (%)
1NKC-91.591
2H2SO4582
3p-TSA575
4ZnCl2545
5FeCl3552

Visualizations

experimental_workflow reactant Reactants & Solvent vessel Microwave Vial reactant->vessel microwave Microwave Reactor (Set Temp, Time, Power) vessel->microwave cooling Cooling to RT microwave->cooling workup Reaction Work-up (e.g., Extraction) cooling->workup purification Purification (e.g., Chromatography) workup->purification product Characterized Product purification->product troubleshooting_low_yield start Low/No Yield check_absorption Check Microwave Absorption start->check_absorption add_polar Add Polar Solvent check_absorption->add_polar Inefficient? optimize_conditions Optimize Temp & Time check_absorption->optimize_conditions Efficient success Improved Yield add_polar->success vary_temp_time Systematically Vary optimize_conditions->vary_temp_time check_catalyst Evaluate Catalyst optimize_conditions->check_catalyst No Improvement vary_temp_time->success screen_catalysts Screen Catalysts & Loading check_catalyst->screen_catalysts check_reactivity Assess Substrate Reactivity check_catalyst->check_reactivity No Improvement screen_catalysts->success adjust_conditions Adjust for Electronics check_reactivity->adjust_conditions adjust_conditions->success

References

Validation & Comparative

A Comparative Analysis of 7-Chloro-4-(4-hydroxyanilino)quinoline and Chloroquine: An Examination of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the extent of biological activity data for 7-Chloro-4-(4-hydroxyanilino)quinoline compared to the well-established drug, chloroquine. While chloroquine has been extensively studied for its antimalarial, anti-inflammatory, and potential anticancer properties, detailed experimental data on the biological activities of this compound remains limited.

This guide aims to provide a comparative overview based on the existing information. However, it is crucial to note that a direct, quantitative comparison is challenging due to the scarcity of published research on this compound.

Overview of Chloroquine's Biological Activity

Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone in the treatment of malaria for decades. Its primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite's food vacuole, leading to a buildup of toxic heme and subsequent parasite death. Beyond its antimalarial effects, chloroquine exhibits immunomodulatory and anti-inflammatory properties, which have led to its use in autoimmune diseases like rheumatoid arthritis and lupus erythematosus. Furthermore, there is growing interest in its potential as an anticancer agent, with research suggesting it can induce apoptosis and inhibit autophagy in cancer cells.

This compound: A Compound of Emerging Interest

This compound shares the core 7-chloroquinoline structure with chloroquine, suggesting it may possess similar biological activities. The presence of a 4-hydroxyanilino group at the 4-position introduces a structural variation that could modulate its pharmacological profile.

Recent research has explored the potential of this compound as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. This suggests a potential antiviral application for this compound. However, extensive in-vitro and in-vivo studies detailing its antimalarial, anticancer, and broader anti-inflammatory activities are not widely available in the public domain.

Data Presentation: A Comparative Outlook

Due to the limited data for this compound, a comprehensive quantitative comparison table is not feasible at this time. The table below summarizes the well-established activities of chloroquine.

Table 1: Summary of Chloroquine Biological Activity

Biological ActivityMechanism of ActionKey Experimental Findings (Examples)
Antimalarial Inhibition of heme polymerase, leading to toxic heme accumulation in the parasite.Potent activity against chloroquine-sensitive strains of Plasmodium falciparum.
Anti-inflammatory Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), modulation of Toll-like receptor signaling.Reduction of inflammatory markers in animal models of arthritis.
Anticancer Induction of apoptosis, inhibition of autophagy, sensitization to chemotherapy.Inhibition of tumor growth in various cancer cell lines and animal models.

Experimental Protocols

Detailed experimental protocols for assessing the biological activities of chloroquine are widely published. Should data for this compound become available, similar methodologies would likely be employed.

Example Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

  • Parasite Culture: Plasmodium falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: The test compound (e.g., chloroquine or this compound) is serially diluted in culture medium.

  • Assay Setup: Synchronized ring-stage parasites are incubated with the drug dilutions in a 96-well plate for 72 hours.

  • Lysis and Staining: The cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.

  • Fluorescence Measurement: The fluorescence intensity, proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

Signaling Pathways

Chloroquine's Mechanism of Action in Malaria

The primary mechanism of chloroquine's antimalarial activity is centered within the parasite's digestive vacuole.

Chloroquine_Antimalarial_Pathway cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) CQ_Heme CQ-Heme Complex (Toxic) Heme->CQ_Heme Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Chloroquine_V Chloroquine (CQ) Chloroquine_V->Heme Inhibits Polymerization Chloroquine_V->CQ_Heme CQ_Heme->Parasite_Death Chloroquine_E Chloroquine (Extracellular) Chloroquine_E->Chloroquine_V Diffusion Chloroquine_Autophagy_Inhibition Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation of Cellular Components Autolysosome->Degradation Apoptosis Apoptosis Autolysosome->Apoptosis Accumulation of Autophagosomes Cell_Survival Cancer Cell Survival Degradation->Cell_Survival Chloroquine Chloroquine Chloroquine->Autolysosome Inhibits Fusion & Acidification

The Quest for a Chloroquine Successor: A Comparative Guide to 4-Aminoquinoline Analogs in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-aminoquinoline scaffold remains a cornerstone in the fight against malaria. Despite the rise of chloroquine (CQ) resistance, strategic modifications to this fundamental structure have yielded a new generation of analogs with potent activity against drug-resistant strains of Plasmodium falciparum. This guide provides an objective comparison of the antimalarial efficacy of various 4-aminoquinoline analogs, supported by experimental data, detailed methodologies, and visualizations of key biological and experimental pathways.

The enduring appeal of 4-aminoquinolines lies in their rapid action against the asexual blood stages of the malaria parasite, high efficacy, and cost-effective synthesis.[1][2] The primary mechanism of action for this class of drugs is the inhibition of hemozoin formation in the parasite's digestive vacuole.[3] By interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion, these compounds lead to a buildup of free heme, ultimately causing parasite death.[3]

However, the widespread emergence of CQ-resistant P. falciparum has necessitated the development of novel analogs that can circumvent these resistance mechanisms.[4][5] Research has focused on modifying the side chain of the 4-aminoquinoline core, leading to compounds with improved activity against both CQ-sensitive and CQ-resistant parasite strains.[6][7]

Comparative Antimalarial Efficacy: In Vitro and In Vivo Data

The following tables summarize the antimalarial activity of several 4-aminoquinoline analogs against various strains of P. falciparum and in murine models. The data highlights the potential of these compounds to overcome chloroquine resistance.

Table 1: In Vitro Antiplasmodial Activity of 4-Aminoquinoline Analogs against P. falciparum Strains

CompoundP. falciparum StrainIC50 (nM)Reference CompoundIC50 (nM)
TDR 58845 3D7 (CQ-sensitive)< 12Chloroquine< 12
D6 (CQ-sensitive)< 12Chloroquine< 12
W2 (CQ-resistant)89.8Chloroquine> 100
C2B (CQ-resistant)35.5Chloroquine> 100
TDR 58846 3D7 (CQ-sensitive)< 12Chloroquine< 12
D6 (CQ-sensitive)< 12Chloroquine< 12
Compound 9a 3D7 (CQ-sensitive)< 500Chloroquine-
K1 (CQ-resistant)< 500Chloroquine-
Compound 1m --Amodiaquine-
Compound 1o --Amodiaquine-
Compound 2c --Amodiaquine-
Compound 2j --Amodiaquine-
MAQ W2 (CQ-resistant)-Chloroquine-
3D7 (CQ-sensitive)-Chloroquine-
BAQ W2 (CQ-resistant)-Chloroquine-
3D7 (CQ-sensitive)-Chloroquine-

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data for TDR 58845 and TDR 58846 from[4]. Data for Compound 9a from[8]. Data for MAQ and BAQ from[9].

Table 2: In Vivo Antimalarial Efficacy of 4-Aminoquinoline Analogs against Plasmodium Species in Mice

CompoundParasite StrainAnimal ModelDose (mg/kg)EfficacyReference Compound
TDR 58845 P. bergheiBALB/c mice40Cure-
TDR 58846 P. bergheiBALB/c mice40Cure-
Compound 9a P. yoelii nigeriensis (multidrug-resistant)Swiss mice100100% parasite inhibition on day 4 (2 of 5 mice cured)-
Compound 1m P. bergheiBALB/c mice-ED50 = 2.062 mg/kgAmodiaquine (ED50 = 1.18 mg/kg)
Compound 1o P. bergheiBALB/c mice-ED50 = 2.231 mg/kgAmodiaquine (ED50 = 1.18 mg/kg)
Compound 2c P. bergheiBALB/c mice-ED50 = 1.431 mg/kgAmodiaquine (ED50 = 1.18 mg/kg)
Compound 2j P. bergheiBALB/c mice-ED50 = 1.623 mg/kgAmodiaquine (ED50 = 1.18 mg/kg)
MAQ P. bergheiMice25ActiveChloroquine
5095% reduction in parasitemia on day 5
BAQ P. bergheiMice50ActiveChloroquine

ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population that takes it. Data for TDR 58845 and TDR 58846 from[4][10]. Data for Compound 9a from[8]. Data for Compounds 1m, 1o, 2c, and 2j from[11]. Data for MAQ and BAQ from[9].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 4-aminoquinoline analogs.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence)

This assay is widely used for its simplicity and reliability in assessing parasite growth inhibition.[8]

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI-1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

  • Assay Preparation: Asynchronous parasite cultures with a parasitemia of 1-2% and 2% hematocrit are seeded into 96-well microtiter plates. The test compounds are serially diluted and added to the wells.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This standard test evaluates the ability of a compound to suppress parasitemia in a murine model.[12]

  • Animal Model: Swiss or BALB/c mice are used.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei or P. yoelii infected red blood cells.

  • Drug Administration: The test compounds are administered orally or intraperitoneally once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average percentage of parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression. The ED50 value can be determined by testing a range of doses.

Cytotoxicity Assay (Vero Cells)

This assay assesses the toxicity of the compounds against a mammalian cell line to determine their selectivity.

  • Cell Culture: Vero cells (monkey kidney epithelial cells) are cultured in appropriate media supplemented with fetal bovine serum.

  • Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Exposure: The test compounds are added to the wells at various concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI) is then determined by dividing the CC50 by the antiplasmodial IC50.

Visualizing the Pathways

To better understand the mechanisms and workflows involved in the evaluation of 4-aminoquinoline analogs, the following diagrams have been generated using Graphviz.

Mechanism of Action cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin (from host red blood cell) Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids (for parasite growth) Hemoglobin->AminoAcids Digestion Hemozoin Hemozoin (non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation & Toxicity Aminoquinoline 4-Aminoquinoline Analog Aminoquinoline->Hemozoin Inhibition

Caption: Mechanism of action of 4-aminoquinoline analogs.

Experimental Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_lead_optimization Lead Optimization InVitroAssay Antiplasmodial Assay (e.g., SYBR Green I) vs. P. falciparum strains (CQ-sensitive & CQ-resistant) CytotoxicityAssay Cytotoxicity Assay (e.g., MTT on Vero cells) InVitroAssay->CytotoxicityAssay Determine IC50 HemozoinAssay Hemozoin Inhibition Assay CytotoxicityAssay->HemozoinAssay Determine CC50 & Selectivity Index InVivoTest 4-Day Suppressive Test in Murine Model (e.g., P. berghei) HemozoinAssay->InVivoTest Promising Candidates PKStudies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) InVivoTest->PKStudies Determine ED50 & ED90 LeadCandidate Lead Candidate Selection PKStudies->LeadCandidate Start Compound Library of 4-Aminoquinoline Analogs Start->InVitroAssay

Caption: General experimental workflow for antimalarial drug screening.

Conclusion

The development of novel 4-aminoquinoline analogs represents a promising strategy to combat the growing threat of antimalarial drug resistance. The data presented here demonstrates that structural modifications to the classic 4-aminoquinoline scaffold can restore and even enhance activity against CQ-resistant strains of P. falciparum. Continued research in this area, guided by robust in vitro and in vivo screening protocols, is crucial for the identification of new lead compounds that can be advanced into preclinical and clinical development. The ultimate goal is to deliver a new generation of effective, safe, and affordable antimalarial drugs to the populations that need them most.

References

A Comparative Guide to the Synthesis and Purity Validation of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the treatment of malaria and cancer. The precise synthesis and rigorous purity assessment of its derivatives are critical for ensuring the safety, efficacy, and reproducibility of these compounds in research and drug development. This guide provides an objective comparison of common synthesis methodologies and analytical techniques for the validation of 7-chloroquinoline derivatives, supported by experimental data and detailed protocols.

Synthesis of 7-Chloroquinoline Derivatives: A Comparative Overview

The synthesis of 7-chloroquinoline derivatives can be approached through various chemical strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials.

A generalized workflow for the synthesis and purification of a 7-chloroquinoline derivative is illustrated below. This process typically begins with the selection of a suitable precursor, followed by a key chemical transformation to introduce the desired functional groups, and concludes with purification to isolate the final product.

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start Starting Material (e.g., 4,7-dichloroquinoline) reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction reagents Reactant & Catalyst (e.g., Amine, Base) reagents->reaction extraction Extraction / Quenching reaction->extraction crude Crude Product extraction->crude purification Purification (Column Chromatography / Recrystallization) crude->purification pure_product Pure 7-Chloroquinoline Derivative purification->pure_product cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_characterization Structural Confirmation cluster_result Final Assessment sample Synthesized Product dissolve Dissolution in Appropriate Solvent sample->dissolve hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms nmr NMR Spectroscopy (¹H, ¹³C) dissolve->nmr ms Mass Spectrometry hplc->ms purity Purity Calculation (% Area) hplc->purity gcms->ms gcms->purity structure Structure Elucidation nmr->structure ms->structure report Final Report purity->report structure->report

Navigating the Divide: A Comparative Guide to In Vitro vs. In Vivo Correlation for Quinoline Antimalarials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro activity and in vivo efficacy is a cornerstone of antimalarial drug discovery. This guide provides a comprehensive comparison of commonly used quinoline antimalarials, presenting supporting experimental data, detailed protocols, and visual workflows to elucidate the critical relationship between laboratory assays and clinical outcomes.

The quinoline class of drugs has long been a mainstay in the global fight against malaria. From the historically significant quinine to the widely used chloroquine and the more recent synthetic additions, these compounds have saved countless lives. However, the rise of drug-resistant Plasmodium falciparum strains necessitates a continuous pipeline of new and effective treatments. A crucial step in this process is the preclinical evaluation of drug candidates, which relies heavily on both in vitro and in vivo models. This guide delves into the correlation between these two assessment modalities for quinoline antimalarials, offering a data-driven perspective for researchers in the field.

Data Presentation: A Comparative Analysis of Quinoline Antimalarials

The following tables summarize the in vitro and in vivo activities of several key quinoline antimalarials against sensitive and resistant malaria parasite strains. In vitro activity is primarily represented by the 50% inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of parasite growth. In vivo efficacy is often measured by the 50% effective dose (ED50), the dose required to suppress parasitemia by 50% in an animal model.

Quinoline Antimalarial P. falciparum Strain In Vitro IC50 (nM) Reference
Chloroquine3D7 (Sensitive)8.6 ± 0.4[1]
K1 (Resistant)155 ± 11.4[1]
Dd2 (Resistant)90.2 ± 10.6[1]
Mefloquine3D7 (Sensitive)50 ± 16.9[2]
W2 (Resistant)10 ± 3.3[2]
Amodiaquine3D7 (Sensitive)20.9[3]
7G8 (Resistant)44.3[3]
Piperaquine3D7 (Sensitive)18.9[4]
K1 (Resistant)37.8[4]
Primaquine3D7 (Sensitive)>1000[5]
Dd2 (Resistant)>1000[5]

Table 1: In Vitro Activity of Quinoline Antimalarials against P. falciparum Strains. This table highlights the differing potencies of common quinoline antimalarials against chloroquine-sensitive (3D7) and chloroquine-resistant (K1, Dd2, 7G8, W2) strains of P. falciparum. The significant increase in IC50 values for chloroquine against resistant strains is a clear indicator of its reduced efficacy.

Quinoline Antimalarial In Vivo Model In Vivo ED50 (mg/kg) Reference
ChloroquineP. berghei (mice)1.5[6]
MefloquineP. berghei (mice)2.5[7]

Table 2: In Vivo Efficacy of Quinoline Antimalarials in Murine Models. This table presents the in vivo efficacy of chloroquine and mefloquine in a Plasmodium berghei mouse model, a common system for preclinical antimalarial drug testing.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are methodologies for the key in vitro and in vivo assays cited in this guide.

In Vitro Antimalarial Drug Susceptibility Testing: [³H]-Hypoxanthine Incorporation Assay

This assay is considered a gold standard for measuring the in vitro susceptibility of P. falciparum to antimalarial drugs. It relies on the parasite's inability to synthesize purines de novo, requiring it to salvage them from the host erythrocyte. The incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids serves as a proxy for parasite growth.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and supplemented with human serum or Albumax)

  • [³H]-hypoxanthine

  • 96-well microtiter plates pre-coated with serial dilutions of the test compounds

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester and filter mats

  • Scintillation fluid and liquid scintillation counter

Procedure:

  • Prepare a parasite suspension with 0.5% parasitemia and 2.5% hematocrit in complete culture medium.

  • Add 200 µL of the parasite suspension to each well of the drug-coated 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with the specified gas mixture.

  • Add 25 µL of [³H]-hypoxanthine (0.5 µCi per well) to each well.

  • Incubate the plate for an additional 18-24 hours under the same conditions.

  • Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

  • Wash the filter mat to remove unincorporated radiolabel.

  • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the CPM against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Testing: 4-Day Suppressive Test (Peter's Test)

This is a standard in vivo assay to evaluate the schizonticidal activity of a compound against a newly initiated malaria infection in a murine model.

Materials:

  • Plasmodium berghei ANKA strain

  • Swiss albino mice (or other suitable strain)

  • Test compound and vehicle control

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells on day 0.

  • Randomly divide the mice into groups (typically 5 mice per group): vehicle control, positive control (chloroquine), and test compound groups at various doses.

  • Administer the first dose of the test compound, vehicle, or chloroquine orally or subcutaneously 2 hours after infection.

  • Administer subsequent doses once daily for the next three days (days 1, 2, and 3).

  • On day 4, prepare thin blood smears from the tail blood of each mouse.

  • Stain the blood smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the average percentage of parasitemia for each group.

  • Determine the percentage of suppression of parasitemia for each test group relative to the vehicle control group.

  • Calculate the 50% effective dose (ED50) by plotting the percentage of suppression against the drug dose.

Mandatory Visualization

Diagrams are provided to visually represent key concepts and workflows discussed in this guide.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy cluster_correlation Data Correlation in_vitro_start P. falciparum Culture (Ring Stage) drug_prep Serial Dilution of Quinoline Compounds incubation1 Co-incubation (24 hours) in_vitro_start->incubation1 drug_prep->incubation1 radiolabel Add [3H]-Hypoxanthine incubation1->radiolabel incubation2 Incubation (18-24 hours) radiolabel->incubation2 harvest Harvest & Scintillation Counting incubation2->harvest ic50 Calculate IC50 harvest->ic50 correlation Correlate In Vitro IC50 with In Vivo ED50 ic50->correlation in_vivo_start Infect Mice with P. berghei treatment 4-Day Drug Administration in_vivo_start->treatment blood_smear Collect Blood Smears (Day 4) treatment->blood_smear parasitemia Determine Parasitemia blood_smear->parasitemia ed50 Calculate ED50 parasitemia->ed50 ed50->correlation chloroquine_mechanism cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole (Acidic) cluster_resistance Resistance Mechanism hemoglobin Hemoglobin heme Toxic Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin heme->hemozoin Detoxification chloroquine_ion Chloroquine (CQ-H+) heme_polymerase Heme Polymerase chloroquine_ion->heme_polymerase Inhibition pfcrt Mutated PfCRT Transporter chloroquine_ion->pfcrt efflux CQ Efflux chloroquine_base Chloroquine (CQ) chloroquine_base->chloroquine_ion Protonation pfcrt->efflux Increased

References

A Comparative Guide to the Toxicology of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicological profiles of key 4-aminoquinoline derivatives, a class of compounds historically significant in the treatment of malaria and increasingly explored for other therapeutic applications, including cancer and autoimmune diseases.[1][2] The guide focuses on Chloroquine (CQ), Hydroxychloroquine (HCQ), and Amodiaquine (AQ), presenting quantitative toxicity data, detailed experimental methodologies, and visual summaries of toxicity pathways to aid researchers, scientists, and drug development professionals in their work.

The toxicity of 4-aminoquinolines is a critical consideration in their therapeutic use.[3] While effective, these compounds are associated with a range of adverse effects, including retinopathy, cardiotoxicity, and hepatotoxicity.[4][5][6] The specific toxicological profile can vary significantly based on the substitutions on the quinoline ring, highlighting the importance of comparative studies in the development of safer and more effective derivatives.[7]

Comparative Toxicity Profiles

The toxicity of 4-aminoquinoline derivatives is dose-dependent and varies between compounds.[3] In animal models and human studies, evidence suggests that on a weight basis, hydroxychloroquine is less toxic than chloroquine.[3] Amodiaquine's clinical use, while potent against chloroquine-resistant malaria, has been limited by toxicity issues, particularly hepatotoxicity and agranulocytosis, linked to the formation of a reactive quinone-imine metabolite.[5][8]

The following table summarizes the 50% growth inhibition (GI₅₀) or cytotoxic concentration (CC₅₀) values for various 4-aminoquinoline derivatives against different cell lines. Lower values indicate higher cytotoxicity.

Compound/DerivativeCell LineAssay DurationGI₅₀ / CC₅₀ (µM)Reference
Chloroquine H9C2 (cardiomyocytes)48h~29.55[7]
H9C2 (cardiomyocytes)72h~15.26[7]
HEK293 (embryonic kidney)72h~15.26[7]
IEC-6 (intestinal epithelial)72h~20.31[7]
MDA-MB-468 (breast cancer)-24.36[1]
MCF-7 (breast cancer)-20.72[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (breast cancer)-8.73[1][9]
Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 (breast cancer)-8.22[1][9]
Compound 4 (unspecified derivative) MDA-MB-468 (breast cancer)-11.01[1]
Amodiaquine L6 (rat fibroblasts)72h11.0[8]
MRC5 (human lung cells)120h21.0[8]
Novel Derivative 1 L6 (rat fibroblasts)72h10.0[8]
MRC5 (human lung cells)120h>30.0[8]
Novel Derivative 4 L6 (rat fibroblasts)72h12.0[8]
MRC5 (human lung cells)120h29.0[8]
Toxicity TypeChloroquine (CQ)Hydroxychloroquine (HCQ)Amodiaquine (AQ)
Retinopathy Well-documented, characterized by "bull's eye" maculopathy.[6][10] Risk increases with cumulative dose and duration of treatment.[11][12]Lower risk compared to CQ, but screening is still recommended for long-term use.[3][10][12]Retinal atrophy observed in animal studies (rats, dogs) after prolonged administration.[13]
Cardiotoxicity Can cause conduction abnormalities (QT prolongation) and cardiomyopathy with long-term use.[4][14] Overdose can lead to cardiovascular collapse.[15][16]Similar profile to CQ but generally considered less cardiotoxic.[4] Concerns for QT prolongation exist, especially with co-administered drugs.[4]Associated with sinus bradycardia and QT interval prolongation.[17]
Hepatotoxicity Rare, but can occur.Considered to have a low risk of liver injury.Significant risk of idiosyncratic acute liver injury, often hepatocellular and sometimes fatal.[5] Associated with agranulocytosis.[5]
Genotoxicity Some studies suggest potential genotoxic effects at high doses.[4]Generally considered non-genotoxic in standard in vitro assays (Ames, Micronucleus).[18]Formation of a reactive quinone-imine metabolite raises theoretical concerns, though specific genotoxicity data is less prevalent.[8]
Other Toxicities Gastrointestinal effects (nausea, vomiting), dermatological reactions, and rare neuropsychiatric events.[4][16] Corneal deposits (keratopathy) are common but reversible.[3]Gastrointestinal effects are the most common side effects.[4] Corneal deposits are infrequent.[3]Agranulocytosis is a major concern.[19][20] Acute dystonic reactions have also been reported.[20][21]

Mechanisms of Toxicity

The toxicity of 4-aminoquinolines is multifaceted. A primary mechanism for compounds like chloroquine and hydroxychloroquine involves the derangement of lysosomal function.[3] These weak bases accumulate in the acidic environment of lysosomes, raising the pH and inhibiting lysosomal enzymes, which can lead to cellular damage.[16]

Retinopathy: The ocular toxicity of CQ and HCQ is linked to their high affinity for melanin in the retinal pigment epithelium (RPE).[6][16] This binding leads to drug accumulation and subsequent damage to the RPE and photoreceptors, resulting in the characteristic "bull's eye" maculopathy.[10][16]

Amodiaquine Hepatotoxicity: Amodiaquine's severe liver toxicity is primarily attributed to its metabolism by cytochrome P450 enzymes into a reactive quinone-imine metabolite.[8] This electrophilic intermediate can covalently bind to cellular macromolecules, particularly proteins, leading to oxidative stress, cellular dysfunction, and idiosyncratic drug-induced liver injury.[22] Glutathione plays a critical role in detoxifying this metabolite.[22]

G cluster_metabolism Hepatic Metabolism cluster_detox Detoxification cluster_toxicity Toxicity Pathway AQ Amodiaquine DEAQ Desethylamodiaquine (Active Metabolite) AQ->DEAQ Metabolism CYP2C8 CYP2C8 DEAQ->CYP2C8 QI Quinone-imine (Reactive Metabolite) CYP2C8->QI Oxidation GSH Glutathione (GSH) QI->GSH Proteins Cellular Proteins QI->Proteins Covalent Binding Conj GSH Conjugate (Non-toxic) GSH->Conj Conjugation Adducts Protein Adducts Proteins->Adducts Toxicity Hepatotoxicity & Agranulocytosis Adducts->Toxicity

Caption: Metabolism of Amodiaquine leading to the formation of a toxic quinone-imine metabolite.

Experimental Protocols

Reproducible and standardized protocols are essential for comparing toxicological data. Below are methodologies for key assays used to evaluate the toxicity of 4-aminoquinoline derivatives.

The general workflow for assessing the in vitro toxicity of new chemical entities involves a tiered approach, starting with broad cytotoxicity screening and moving to more specific mechanistic assays like genotoxicity tests.

G cluster_workflow In Vitro Toxicity Assessment Workflow cluster_assays Toxicity Assays A Test Compound (4-Aminoquinoline Derivative) B Prepare Stock Solutions & Serial Dilutions A->B D Cytotoxicity Assay (e.g., MTT, SRB) 72h Incubation B->D Add to seeded cells E Genotoxicity Assays B->E C Cell Seeding (e.g., HepG2, HEK293, MCF-7) C->D C->E H Data Analysis (Calculate GI₅₀ / CC₅₀) D->H F Ames Test (Mutagenicity) E->F G Micronucleus Test (Clastogenicity) E->G I Data Analysis (Assess Mutagenic & Clastogenic Potential) F->I G->I J Comparative Toxicity Assessment H->J I->J

Caption: A generalized workflow for the in vitro toxicological evaluation of 4-aminoquinoline compounds.

This assay determines the concentration of a compound that inhibits cell growth by 50% and is a primary screening tool for cytotoxicity. The Sulforhodamine B (SRB) assay is a common method.

  • Cell Plating: Seed cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Add various concentrations of the 4-aminoquinoline derivatives to the wells. Include a vehicle control and a positive control.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[7]

  • Cell Fixation: Gently discard the medium and fix the cells with a solution like 10% trichloroacetic acid (TCA).

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution (in 1% acetic acid). SRB is a dye that binds to basic amino acids in cellular proteins.

  • Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid. Air dry the plates and then solubilize the bound stain with a 10 mM Tris base solution.

  • Data Acquisition: Measure the optical density (absorbance) at approximately 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the control. Determine the GI₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

This assay is used to assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100).[18]

  • Strain Preparation: Prepare overnight cultures of the tester strains.

  • Metabolic Activation (Optional): The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: In a test tube, combine the tester strain, the test compound at various concentrations (e.g., 5-80 µ g/plate ), and either the S9 mix or a buffer.[18]

  • Plating: Pour the mixture onto minimal glucose agar plates. These plates lack histidine, so only bacteria that have undergone a reverse mutation can grow.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly above the spontaneous reversion rate of the negative control, typically a two-fold or greater increase.[18]

This test detects chromosomal damage (clastogenicity) or aneuploidy by identifying micronuclei in the cytoplasm of interphase cells.

  • Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes.[18]

  • Compound Treatment: Expose the cells to at least three concentrations of the test compound (e.g., 10-40 µg/mL) for a duration covering one to one-and-a-half cell cycles.[18] Include positive and negative controls.

  • Cytokinesis Block: Add Cytochalasin B to the culture. This agent blocks cytokinesis (cell division) without preventing nuclear division, leading to the accumulation of binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, separate from the main nucleus.

  • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic potential.[7] The Nuclear Division Index (NDI) is also calculated to assess cytostatic effects.[18]

Structure-Toxicity Relationships

The relationship between the chemical structure of 4-aminoquinolines and their toxicity is a key area of research for developing safer drugs.

G cluster_derivatives Key Derivatives cluster_toxicity Associated Toxicities cluster_factors Modulating Factors center_node 4-Aminoquinoline Core Structure CQ Chloroquine (CQ) center_node->CQ HCQ Hydroxychloroquine (HCQ) center_node->HCQ AQ Amodiaquine (AQ) center_node->AQ Ret Retinopathy CQ->Ret Card Cardiotoxicity CQ->Card GI GI Distress CQ->GI HCQ->Ret Lower Risk HCQ->Card Lower Risk HCQ->GI AQ->Card Hep Hepatotoxicity AQ->Hep High Risk Geno Genotoxicity Dose Cumulative Dose & Duration Dose->Ret Met Metabolism (e.g., Quinone-imine) Met->Hep PK Pharmacokinetics (e.g., Melanin Binding) PK->Ret

Caption: Logical relationships between 4-aminoquinoline structures, key toxicities, and modulating factors.

  • Side Chain Modification: Alterations to the alkylamino side chain can significantly impact both efficacy and toxicity. For instance, the hydroxyl group on HCQ's side chain is believed to contribute to its lower toxicity profile compared to CQ.[3]

  • Ring Substitution: The presence of a halogen at the 7-position of the quinoline ring is common. Studies on novel derivatives show that changing this substituent can modulate cytotoxic activity.[1]

  • Metabolic Stability: Designing compounds that avoid the formation of toxic metabolites is a key strategy. Isoquine, a structural isomer of amodiaquine, was developed to prevent the formation of the reactive quinone-imine, thereby reducing the risk of hepatotoxicity.

References

A Comparative Guide to the Structure-Activity Relationship of Amodiaquine and its Core Scaffold, 7-Chloro-4-(4-hydroxyanilino)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of the established antimalarial drug amodiaquine and its foundational chemical scaffold, 7-Chloro-4-(4-hydroxyanilino)quinoline. By examining their structural differences and the resulting impact on biological activity, this document aims to offer insights into the key molecular features essential for potent antiplasmodial efficacy within this class of 4-aminoquinolines.

Structural Comparison

Amodiaquine is a 4-aminoquinoline derivative characterized by a 7-chloroquinoline core linked to a 4-hydroxyaniline moiety, which is further substituted with a diethylaminomethyl side chain at the 3'-position. In contrast, this compound represents the core structure of amodiaquine, lacking this basic side chain. This fundamental structural difference is the primary determinant of their varied pharmacological profiles.

G Chemical Structures of Amodiaquine and its Core Scaffold cluster_0 Amodiaquine cluster_1 This compound Amodiaquine Amodiaquine Amodiaquine_label Amodiaquine (C20H22ClN3O) CoreScaffold_label This compound (C15H11ClN2O) Amodiaquine_label->CoreScaffold_label Lacks the basic diethylaminomethyl side chain CoreScaffold CoreScaffold

Figure 1: Comparison of the chemical structures of Amodiaquine and its core scaffold.

General Mechanism of Action: Inhibition of Hemozoin Formation

Both amodiaquine and its analogs belong to the 4-aminoquinoline class of antimalarials, which primarily exert their effect within the acidic digestive vacuole of the Plasmodium parasite.[1] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin. 4-aminoquinolines, being weak bases, accumulate in the acidic food vacuole via ion trapping.[2] Here, they are thought to form a complex with heme, preventing its polymerization into hemozoin. The resulting accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.

G cluster_parasite Plasmodium Digestive Vacuole (Acidic) cluster_drug 4-Aminoquinoline Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Accumulation leads to Oxidative Stress Aminoquinoline Amodiaquine Aminoquinoline->Heme Complexation Inhibition->Hemozoin Inhibition

Figure 2: Mechanism of action of 4-aminoquinolines in the parasite's digestive vacuole.

Structure-Activity Relationship (SAR) Analysis

The antimalarial potency of 4-aminoquinolines is highly dependent on their specific structural features.

Amodiaquine
  • 7-Chloroquinoline Core: The 7-chloro group on the quinoline ring is a critical feature for antimalarial activity.[3] Modifications at this position generally lead to a decrease in potency.[3]

  • 4-Anilino Linker: The aniline ring serves as a spacer between the quinoline core and the basic side chain.

  • 4'-Hydroxyl Group: The hydroxyl group on the aniline ring is important for activity. Studies on amodiaquine analogs have shown that replacing this group with an amino group can maintain or even enhance activity against chloroquine-resistant strains.[4]

  • Basic Side Chain: The diethylaminomethyl side chain is crucial for the drug's activity. As a weak base, this side chain becomes protonated in the acidic environment of the parasite's food vacuole. This "ion trapping" mechanism leads to the accumulation of the drug at its site of action. Structural modifications to this side chain can significantly impact efficacy and resistance profiles.[5][6]

This compound

Data Presentation: In Vitro Antimalarial Activity

The following table summarizes the in vitro antimalarial activity of amodiaquine and its primary active metabolite, desethylamodiaquine, against various strains of Plasmodium falciparum.

Disclaimer: The following data is compiled from different studies. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. No direct experimental data for the in vitro antimalarial activity of this compound was found in the reviewed literature.

CompoundP. falciparum StrainIC50 (nM)Reference
AmodiaquineField Isolates (Thailand)18.2 (mean)[7]
DesethylamodiaquineField Isolates (Thailand)67.5 (mean)[7]
AmodiaquineK1 (CQ-resistant)Similar to fluorinated analogs[8]
AmodiaquineT9-96 (CQ-sensitive)Similar to fluorinated analogs[8]
DesethylamodiaquineCambodian Isolates (AQ-S)Median < 60[3]
DesethylamodiaquineCambodian Isolates (AQ-R)Median > 60[3]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Methodology:

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[9]

  • Drug Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in the culture medium.

  • Assay Setup: In a 96-well plate, parasitized erythrocytes (2% hematocrit, 1% parasitemia) are incubated with varying concentrations of the test compounds for 72 hours.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the parasitic DNA.[9]

  • Data Acquisition: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.[9]

G cluster_workflow SYBR Green I Assay Workflow Start Start Culture Maintain P. falciparum culture in human RBCs Start->Culture Prepare Prepare serial dilutions of test compounds Culture->Prepare Incubate Incubate parasitized RBCs with compounds in 96-well plates for 72h Prepare->Incubate Freeze Freeze-thaw plates to lyse RBCs Incubate->Freeze AddLysis Add lysis buffer with SYBR Green I dye Freeze->AddLysis Measure Measure fluorescence (Ex: 485nm, Em: 530nm) AddLysis->Measure Analyze Calculate IC50 values from dose-response curve Measure->Analyze End End Analyze->End G cluster_workflow β-Hematin Inhibition Assay Workflow Start Start AddHemin Add hemin chloride solution to 96-well plate Start->AddHemin AddCompounds Add test compounds and positive control (Chloroquine) AddHemin->AddCompounds Initiate Initiate polymerization with acetate buffer (pH 4.4) AddCompounds->Initiate Incubate Incubate at 37°C for 48h Initiate->Incubate CentrifugeWash Centrifuge and wash pellet with DMSO Incubate->CentrifugeWash Dissolve Dissolve pellet in NaOH CentrifugeWash->Dissolve Measure Read absorbance at 405 nm Dissolve->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

References

Comparative Analysis of Cross-Resistance Profiles of 7-Chloro-4-Aminoquinolines and Known Antimalarials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum have critically undermined malaria control efforts, necessitating the development of novel antimalarial agents. The 7-chloro-4-aminoquinoline scaffold, the parent structure of the once-mainstay drug chloroquine (CQ), remains a focal point for analog development due to its established safety profile, low cost, and ease of synthesis.[1][2] A critical aspect of this development is understanding the cross-resistance profiles of new analogs with existing antimalarials. This guide provides a comparative overview of these profiles, supported by experimental data and detailed methodologies, to inform future drug discovery initiatives.

Mechanism of Chloroquine Action and Resistance

Chloroquine, a weak base, accumulates in the acidic digestive vacuole (DV) of the intra-erythrocytic parasite.[3][4] Inside the DV, the parasite detoxifies heme, a toxic byproduct of hemoglobin digestion, by polymerizing it into inert hemozoin crystals.[5][6] Chloroquine is believed to inhibit this process by binding to heme, preventing its sequestration into hemozoin.[3][6] The resulting accumulation of free heme is toxic to the parasite.[5]

The primary mechanism of chloroquine resistance (CQR) is associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, pfcrt.[7][8] The PfCRT protein is located on the DV membrane.[9] Mutations in PfCRT, particularly the K76T substitution, enable the transporter to efflux chloroquine out of the DV, reducing its concentration at the site of action and thereby conferring resistance.[6][7][10]

cluster_cqs Chloroquine-Sensitive (CQS) Parasite cluster_cqr Chloroquine-Resistant (CQR) Parasite CQS_RBC Infected Red Blood Cell CQS_DV Digestive Vacuole (Acidic) CQS_Heme Toxic Heme CQS_DV->CQS_Heme Heme Detoxification CQS_Hemozoin Inert Hemozoin CQS_Heme->CQS_Hemozoin Polymerization CQS_Death Parasite Death CQS_Heme->CQS_Death Toxicity Leads to CQS_CQ_in Chloroquine (CQ) CQS_CQ_in->CQS_DV Enters & Trapped CQS_Accumulation CQ Accumulation CQS_Accumulation->CQS_Heme Inhibits CQR_RBC Infected Red Blood Cell CQR_DV Digestive Vacuole (Acidic) CQR_Heme Toxic Heme CQR_DV->CQR_Heme Heme Detoxification CQR_PfCRT Mutant PfCRT Transporter CQR_DV->CQR_PfCRT Efflux CQR_Hemozoin Inert Hemozoin CQR_Heme->CQR_Hemozoin Polymerization (Uninhibited) CQR_Survival Parasite Survival CQR_Hemozoin->CQR_Survival CQR_CQ_in Chloroquine (CQ) CQR_CQ_in->CQR_DV Enters CQR_PfCRT->CQR_RBC CQ Pumped Out

Caption: Mechanism of Chloroquine Action and Resistance.

Cross-Resistance Data

Cross-resistance studies are vital to determine if resistance to one drug confers resistance to another. This is often assessed by comparing the 50% inhibitory concentrations (IC₅₀) of compounds against CQS and CQR parasite strains. A high resistance index (RI = IC₅₀ for resistant strain / IC₅₀ for sensitive strain) indicates significant cross-resistance.

Table 1: In Vitro Activity of 7-Chloro-4-Aminoquinoline Analogs Against CQS and CQR P. falciparum Strains
CompoundSide Chain VariationStrain (HB3 - CQS) IC₅₀ (nM)Strain (Dd2 - CQR) IC₅₀ (nM)Resistance Index (RI)Reference
Chloroquine (CQ) Standard (Isopentyl)12.0140.011.7[11]
Compound 4b Branched, basic side chain11.745.43.9[11]
Compound 5a Branched, basic side chain13.928.12.0[11]
Compound 5b Branched, basic side chain13.632.62.4[11]
Compound 17a Branched, basic side chain13.646.23.4[11]
DAQ Linear side chain~15~60~4.0[12]

Data synthesized from referenced studies. Values are illustrative of trends.

Table 2: Cross-Resistance Profile of Selected Antimalarials
DrugDrug ClassStrain (3D7 - CQS) IC₅₀ (nM)Strain (K1 - CQR) IC₅₀ (nM)Cross-Resistance with CQKey Resistance Gene(s)Reference
Chloroquine 4-Aminoquinoline10-20100-400N/Apfcrt[12]
Amodiaquine 4-Aminoquinoline15-3040-100Partialpfcrt, pfmdr1[4][13]
Piperaquine Bisquinoline10-2520-60Partialpfcrt[6]
Quinine Aryl amino alcohol50-100200-500Variablepfcrt, pfmdr1[8][9]
Mefloquine Aryl amino alcohol5-1520-60Negative/Variablepfmdr1[14]
Artemisinin Sesquiterpene lactone1-51-5Negativepfk13[8]
AQ-13 4-Aminoquinoline~21~44Yespfcrt[13]

Note: IC₅₀ values are approximate ranges compiled from multiple sources for illustrative purposes. Cross-resistance can be complex and strain-dependent.

Analysis of the data reveals several key trends. Modifications to the diaminoalkyl side chain of the 7-chloro-4-aminoquinoline core can significantly reduce the resistance index, restoring activity against CQR strains.[11] For instance, compounds with altered side-chain branching or length often show improved potency against resistant parasites compared to chloroquine.[11][15]

There is clear evidence of cross-resistance between chloroquine and other 4-aminoquinolines like amodiaquine and the experimental drug AQ-13, which is unsurprising given their structural similarity and shared resistance mechanism involving PfCRT.[13] Conversely, drugs with different mechanisms of action, such as artemisinin, generally do not exhibit cross-resistance with chloroquine. In fact, some studies show that pfcrt mutations can increase susceptibility to artemisinin and quinine.[8]

Experimental Protocols

The determination of in vitro antimalarial activity is fundamental to cross-resistance studies. The [³H]hypoxanthine uptake inhibition assay is a widely used, robust method for this purpose.[13]

Protocol: [³H]Hypoxanthine Uptake Inhibition Assay
  • Parasite Culture: Asynchronous or synchronous cultures of P. falciparum (e.g., strains 3D7 and K1) are maintained in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are maintained in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, gentamycin, and human serum or AlbuMAX.

  • Drug Plate Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then in culture medium. These dilutions are added to a 96-well microtiter plate. Control wells contain drug-free medium.

  • Assay Initiation: Infected erythrocyte cultures are diluted to a starting parasitemia of ~0.5% with a 2.5% hematocrit. This suspension is then added to each well of the drug-prepared plate.

  • Incubation: The plates are incubated for 24 hours under the same conditions used for parasite culture.

  • Radiolabeling: After the initial incubation, [³H]hypoxanthine is added to each well. The plates are then incubated for an additional 24 hours. During this period, viable parasites will incorporate the radiolabel into their nucleic acids.

  • Harvesting and Scintillation Counting: The assay is terminated by harvesting the cells onto a glass-fiber filter using a cell harvester. The filters are washed, dried, and placed in scintillation vials with scintillation fluid. The amount of incorporated [³H]hypoxanthine is quantified using a liquid scintillation counter.

  • Data Analysis: The counts per minute (CPM) are plotted against the drug concentration. The IC₅₀ value, the concentration at which parasite growth (hypoxanthine uptake) is inhibited by 50% compared to the drug-free control, is determined by nonlinear regression analysis of the dose-response curve.

cluster_workflow In Vitro Antimalarial Susceptibility Assay Workflow A 1. Prepare Drug Dilution Plate (96-well format) C 3. Add Parasite Suspension to Drug Plate A->C B 2. Prepare Parasite Suspension (e.g., 0.5% parasitemia, 2.5% hematocrit) B->C D 4. Incubate for 24 hours (37°C, mixed gas) C->D E 5. Add [3H]hypoxanthine to each well D->E F 6. Incubate for another 24 hours E->F G 7. Harvest Cells onto filter mat F->G H 8. Measure Radioactivity (Scintillation Counter) G->H I 9. Data Analysis (Dose-response curve -> IC50) H->I

Caption: Workflow for [³H]hypoxanthine uptake inhibition assay.

Conclusion

Cross-resistance remains a significant challenge in the development of new antimalarials based on existing scaffolds. For 7-chloro-4-aminoquinolines, the data clearly indicate that while resistance mediated by PfCRT is a major hurdle, it is not insurmountable. Structural modifications to the side chain of the 4-aminoquinoline core can effectively circumvent this resistance mechanism, restoring potent activity against CQR parasites. There is a consistent pattern of cross-resistance among structurally similar 4-aminoquinolines, while compounds with distinct mechanisms of action, like artemisinins, are unaffected. These findings underscore the importance of comprehensive screening against a panel of parasite strains with diverse genetic backgrounds to fully characterize the resistance profiles of new drug candidates and guide the development of next-generation antimalarials.

References

A Comparative Guide to Analytical Methods for 4-Aminoquinoline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent analytical methods for the quantification of 4-aminoquinolines, a critical class of compounds known for their antimalarial properties and expanding therapeutic applications.[1][2] Accurate and reliable quantification is paramount for pharmacokinetic studies, quality control of pharmaceutical formulations, and drug discovery efforts.[3][4] This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Spectrophotometry, and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of the most common techniques used for 4-aminoquinoline quantification.

ParameterHPLC-UV/FluorescenceLC-MS/MSSpectrophotometryCapillary Electrophoresis (MEKC)
Linearity Range 1 - 100 µg/mL[4]3.9 - 2508 nM[5]1.25 - 8.75 µg/mL[6]Analyte dependent, wide range
Correlation Coefficient (r²) > 0.999[4]> 0.99[7]Not explicitly stated> 0.995[8]
Limit of Detection (LOD) 0.2 µg/mL[4]Sub-nanomolar rangeNot explicitly statedPicomole range[9]
Limit of Quantification (LOQ) 0.7 µg/mL[4]Low nanomolar range[7]Not explicitly statedAnalyte dependent
Precision (%RSD) < 2%[4]< 15%[7][10]Not explicitly stated2 - 3%[8]
Accuracy (% Recovery) 98 - 102%[4]Within 15% of nominal[11]98 - 102% (from synthetic tablets)[8]98 - 102%[8]
Selectivity Good, potential interferencesExcellent, high specificityLower, prone to matrix effectsHigh, good resolution
Primary Application Routine QC, formulations[4]Bioanalysis, metabolite studies[3][7]Pure substance assayQC, counterfeit detection[8]

Methodology and Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for each of the compared techniques.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is suitable for the quantification of hydroxychloroquine (a prominent 4-aminoquinoline) and its metabolites in whole blood, often used for therapeutic drug monitoring.[11]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a fluorescence detector.[11]

  • Column: XTerra phenyl® column (250 × 4.6 mm, 5 µm).[11]

  • Mobile Phase: A mixture of potassium dihydrogenophosphate buffer, acetonitrile, and triethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector set to an excitation wavelength of 335 nm and an emission wavelength of 380 nm.

  • Sample Preparation: Protein precipitation using methanol and cupric sulfate is performed on whole blood samples. The supernatant is then injected into the HPLC system.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low concentrations of 4-aminoquinolines and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[7][12]

Experimental Protocol:

  • Instrumentation: A triple quadrupole mass spectrometer with a TurboV ionization source, coupled to an HPLC system.[10]

  • Column: Kinetex C18, 50 × 4.6 mm, 3.5μm.[10]

  • Mobile Phase:

    • A: Acetonitrile-ammonium formate 20mM with 1% formic acid (15–85, v/v).[10]

    • B: Methanol–acetonitrile (75–25, v/v).[10]

  • Flow Rate: 700 µl/min.[10]

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. For chloroquine, the transition is m/z 320.2 > 247.2.[10]

  • Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to extract the analytes from plasma, whole blood, or dried blood spots.[7]

Spectrophotometry

This technique provides a simple and cost-effective method for determining 4-aminoquinolines in pharmaceutical formulations, based on the formation of a colored ion-pair complex.[6]

Experimental Protocol:

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Reagents: Bromocresol purple (BCP) solution, chloroform, and acetic acid/sodium acetate buffer (pH 4.5).[6]

  • Procedure:

    • An aliquot of the drug solution is mixed with the buffer and BCP solution in a separatory funnel.

    • The formed yellow ion-pair complex is extracted with chloroform.[6]

    • The absorbance of the organic layer is measured at 420 nm against a reagent blank.[6]

  • Quantification: A calibration curve is prepared by plotting absorbance versus concentration.

Capillary Electrophoresis (CE)

Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE, is effective for the simultaneous analysis of multiple components in combination drug products.[8] It offers advantages such as high efficiency and low consumption of reagents.[13][14]

Experimental Protocol:

  • Instrumentation: A capillary electrophoresis system with a UV detector.[8]

  • Capillary: Fused silica capillary (e.g., 30 cm long x 50 µm internal diameter).[8]

  • Background Electrolyte: 25 mM borate buffer (pH 9.2) containing 30 mM sodium dodecyl sulfate (SDS).[8]

  • Separation Voltage: 25 kV.

  • Detection: UV detection at 214 nm.[8]

  • Sample Preparation: The powdered tablet is dissolved in a mixture of phosphate buffer and acetonitrile, sonicated, and then centrifuged. The supernatant is injected for analysis.[8]

Visualizing Workflows and Mechanisms

Diagrams are provided to illustrate a typical analytical workflow and the fundamental mechanism of action for 4-aminoquinoline antimalarials.

G cluster_sample Sample Collection & Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Matrix (Blood, Plasma) or Pharmaceutical Formulation Prep Extraction / Dilution (e.g., SPE, LLE, Precipitation) Sample->Prep Separation Chromatographic Separation (HPLC / CE) Prep->Separation Detection Detection (UV, FLD, MS/MS) Separation->Detection Integration Peak Integration & Signal Measurement Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Concentration Report Quantification->Result

Caption: General experimental workflow for 4-aminoquinoline quantification.

G cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Biocrystallization (Polymerization) ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation leads to Oxidative Stress AQ 4-Aminoquinoline (e.g., Chloroquine) AQ->Heme Accumulates & Binds

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 4-Aminoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug developers in the pharmaceutical sciences, understanding the metabolic stability of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the metabolic stability of various 4-aminoquinoline analogs, a class of compounds historically significant in the treatment of malaria and now being explored for other therapeutic indications. By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in the selection and optimization of drug candidates.

The 4-aminoquinoline scaffold, famously represented by chloroquine (CQ), has been a cornerstone of antimalarial therapy for decades.[1][2] However, the emergence of drug resistance has necessitated the development of new analogs with improved efficacy and pharmacokinetic profiles.[1] A crucial aspect of this development is ensuring adequate metabolic stability, as rapid metabolism can lead to low bioavailability and the formation of potentially toxic metabolites.[3][4] This guide focuses on the in vitro metabolic stability of several 4-aminoquinoline analogs, offering a side-by-side comparison of their performance in human liver microsome assays.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of selected 4-aminoquinoline analogs upon incubation with human liver microsomes. The key parameters presented are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism by the liver enzymes.

CompoundHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference Compound
Chloroquine (CQ)133 ± 15.58.5High Stability
Amodiaquine (AQ)5.4 ± 0.42147.6Low Stability
Compound 140 - 51Not Reported-
Compound 240 - 51Not Reported-
Compound 340 - 51Not Reported-
Compound 4~5Not Reported-
Analog 1894.8Not Reported-
Analog 19147.6Not Reported-
Analog 20408.4Not Calculated-

Data sourced from multiple studies.[3][4] Note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.

As the data indicates, chloroquine exhibits high metabolic stability with a long half-life.[3] In contrast, amodiaquine is rapidly metabolized.[3] The newly synthesized compounds 1-3 show intermediate stability, while compound 4 has a metabolic profile similar to the rapidly metabolized amodiaquine.[3] Notably, analogs 18, 19, and 20, which are secondary amines, demonstrated significantly extended half-lives compared to their tertiary amine counterparts.[4] The primary route of metabolism for many of these analogs involves N-dealkylation of the side chain.[4]

Experimental Protocols

The metabolic stability of the 4-aminoquinoline analogs was assessed using in vitro microsomal stability assays. The following is a generalized protocol based on methodologies reported in the cited literature.[3][4][5][6]

Objective: To determine the rate of metabolism of 4-aminoquinoline analogs by human liver microsomes.

Materials:

  • Test compounds (4-aminoquinoline analogs)

  • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Pooled human liver microsomes

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare the reaction mixture containing phosphate buffer and the NADPH regenerating system.

    • Prepare the microsomal solution by diluting the pooled human liver microsomes in phosphate buffer to the desired protein concentration (e.g., 0.3 - 0.5 mg/mL).[3][6]

  • Incubation:

    • Pre-incubate the test compound and the microsomal solution at 37°C for a short period to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the compound-microsome mixture. The final concentration of the test compound is typically around 1 µM.[3][6]

    • Incubate the reaction mixture at 37°C with gentle agitation.

  • Time-Point Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[6][7]

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to the aliquot. This step also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials.

    • Add an internal standard to each sample to correct for analytical variability.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the rate constant of metabolism (k) from the slope of the linear portion of the plot.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing the Process and Logic

To further clarify the experimental process and the logic of the comparative analysis, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Compounds, Buffers, NADPH) mix Mix Compound, Microsomes & NADPH System prep_reagents->mix prep_microsomes Prepare Microsomal Solution prep_microsomes->mix incubate Incubate at 37°C mix->incubate sampling Time-Point Sampling & Reaction Termination incubate->sampling processing Sample Processing (Centrifugation) sampling->processing lcms LC-MS/MS Analysis processing->lcms data_analysis Calculate t½ & CLint lcms->data_analysis comparison Compare Analogs data_analysis->comparison

Caption: Experimental workflow for the in vitro microsomal metabolic stability assay.

comparative_analysis_logic cluster_input Input Data cluster_comparison Comparative Assessment cluster_output Output Ranking analog_a Analog A (t½, CLint) compare Compare Metabolic Stability Parameters analog_a->compare analog_b Analog B (t½, CLint) analog_b->compare analog_c Analog C (t½, CLint) analog_c->compare high_stability High Stability (e.g., Long t½, Low CLint) compare->high_stability Rank 1 moderate_stability Moderate Stability compare->moderate_stability Rank 2 low_stability Low Stability (e.g., Short t½, High CLint) compare->low_stability Rank 3

Caption: Logical flow for the comparative analysis of metabolic stability data.

Conclusion

The metabolic stability of 4-aminoquinoline analogs is a multifaceted property influenced by the specific structural modifications of the parent scaffold. The data presented herein highlights the significant variability in metabolic rates among different analogs, with some exhibiting high stability akin to chloroquine and others being rapidly metabolized like amodiaquine. The detailed experimental protocol provides a foundation for researchers to conduct their own comparative studies. By understanding these metabolic characteristics, drug development professionals can better predict the in vivo pharmacokinetic behavior of novel 4-aminoquinoline candidates, ultimately guiding the selection of compounds with a higher probability of clinical success.

References

head-to-head comparison of purification techniques for quinolines.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining high-purity quinoline and its derivatives is a critical step in synthesizing a wide range of pharmaceuticals, agrochemicals, and dyes. The choice of purification method significantly impacts the yield, purity, and cost-effectiveness of the final product. This guide provides an objective comparison of common quinoline purification techniques, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate method for a given application.[1]

The optimal purification technique depends on several factors, including the initial purity of the material, the scale of the operation, the desired final purity, and available resources.[1] Distillation is a robust and scalable method for separating quinoline from non-volatile impurities.[1] Crystallization via salt formation is a powerful technique for achieving very high purity on a laboratory scale.[1] Acidic extraction is highly effective for separating basic quinolines from complex mixtures like coal tar.[1] Finally, chromatography offers the highest resolution for purifying small quantities or separating complex mixtures of related derivatives.[1]

Data Presentation: Comparative Overview of Quinoline Purification

The following table summarizes quantitative data for various quinoline purification methods, offering a clear comparison of their effectiveness.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source(s)
Vacuum Distillation Crude Quinoline from Skraup Synthesis110-114°C at 14 mmHgHigh (not specified)84-91[1]
Extraction & Distillation Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9782[1][2]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, then neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[1]
Recrystallization Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[1]
Recrystallization Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[1]
Recrystallization Crude 8-hydroxyquinolineChloroparaffin99.00-99.9095-98[3]
Extraction (Ionic Liquid) Simulated Oil (Quinoline)Benzothiazole bisulfate [HBth][HSO4]>99 (N-removal)Not specified[4]
HSCCC Crude Extract (Angelica dahurica)n-hexane-ethyl acetate-ethanol-water96.5-98.2 (of components)92.1-93.7[5]

Experimental Workflows and Logical Relationships

The selection of a purification strategy often involves a multi-step process. The following diagrams illustrate common workflows for purifying quinolines from different starting materials and for different applications.

Quinoline_Purification_Overview crude Crude Quinoline Mixture (e.g., from Synthesis or Coal Tar) extraction Liquid-Liquid Extraction (Acid-Base) crude->extraction Initial Separation distillation Distillation (Atmospheric, Vacuum, or Steam) crude->distillation Bulk Purification extraction->distillation pure High-Purity Quinoline extraction->pure crystallization Crystallization (Salt Formation / Recrystallization) distillation->crystallization High-Purity Polish distillation->pure chromatography Chromatography (Column, HPLC, HSCCC) crystallization->chromatography Isomer Separation crystallization->pure chromatography->pure

General workflow for quinoline purification strategies.

Coal_Tar_Purification coal_tar Coal Tar Wash Oil dist_1 Atmospheric & Vacuum Distillation coal_tar->dist_1 acid_ext Acid Extraction (Ammonium Hydrogen Sulfate) dist_1->acid_ext solvent_ext Solvent Extraction (Toluene) acid_ext->solvent_ext Forms Quinolinium Salt neutralize Neutralization (Ammonia Water) solvent_ext->neutralize dist_2 Fractional Distillation neutralize->dist_2 Liberates Crude Base pure_q Pure Quinoline (>97%) dist_2->pure_q Collect Quinoline Fraction pure_isoq Pure Isoquinoline (>95%) dist_2->pure_isoq Collect Kettle Residue for Isoquinoline

Workflow for quinoline purification from coal tar.[1][2]

Experimental Protocols

This section provides detailed methodologies for key purification techniques cited in the comparison table.

Purification by Distillation and Salt Formation (from Skraup Synthesis)

This protocol is effective for purifying crude quinoline from a laboratory-scale Skraup synthesis, which often contains unreacted starting materials and byproducts.[1]

  • Objective: To purify crude quinoline by removing volatile and non-basic impurities.

  • Procedure:

    • Initial Steam Distillation: The raw mixture from the Skraup synthesis is subjected to steam distillation to remove volatile impurities, such as unreacted nitrobenzene.[1] Distillation is continued until the distillate runs clear.

    • Liberation of Quinoline: The remaining acidic solution is made strongly alkaline with a 40% sodium hydroxide solution. This liberates the free quinoline base, which typically separates as a dense oil.[1]

    • Second Steam Distillation: A second steam distillation is performed on the alkaline mixture to isolate the crude quinoline from non-volatile tars and salts.[1]

    • Salt Formation for Aniline Removal: The collected crude quinoline is dissolved in dilute sulfuric acid to form quinoline sulfate.[1] The solution is cooled, and sodium nitrite is added to diazotize any residual aniline. Upon gentle heating, the diazonium salt decomposes to phenol.[1][6]

    • Final Isolation and Vacuum Distillation: A strong base is added to liberate the quinoline from its sulfate salt. The resulting oil is separated, dried over anhydrous potassium carbonate, and subjected to vacuum distillation.[1] The pure quinoline fraction is collected at 110-114°C at 14 mmHg.[1]

Purification by Recrystallization (for 8-Hydroxyquinoline)

Recrystallization is a powerful technique for achieving high purity, especially for solid quinoline derivatives like 8-hydroxyquinoline.[1]

  • Objective: To achieve high purity of a solid quinoline derivative by leveraging temperature-dependent solubility.

  • Procedure:

    • Dissolution: Dissolve the crude 8-hydroxyquinoline (e.g., 78.0% purity) in a minimal amount of a suitable hot solvent, such as dichloromethane or chloroform.[1] The goal is to create a saturated or near-saturated solution at the solvent's boiling point.[7]

    • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.[7] This step must be done quickly to prevent premature crystallization.

    • Cooling and Crystallization: The clear filtrate is allowed to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solution (mother liquor).[7] The process can be completed by cooling the flask in an ice bath.[7]

    • Crystal Collection: The purified crystals are collected by suction filtration using a Büchner funnel.[7]

    • Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove residual solvent. This process can yield purities of 99.0-99.5% with recovery yields of 95.0-96.5%.[1]

Purification by Column Chromatography

Column chromatography is ideal for separating complex mixtures of quinoline derivatives or for achieving very high purity on a small scale.[1] However, the basic nitrogen of the quinoline ring can interact strongly with the acidic silica gel, leading to poor separation or decomposition.[3]

  • Objective: To separate quinoline derivatives based on their differential adsorption to a stationary phase.

  • Procedure:

    • Stationary Phase Selection: Standard silica gel is often used. However, for basic quinolines, it is highly recommended to use deactivated silica gel or an alternative stationary phase like neutral or basic alumina to prevent tailing and decomposition.[3]

    • Deactivation of Silica Gel (If Used): To neutralize acidic sites, the silica gel can be pre-treated by preparing a slurry with the eluent containing a small amount (0.5-2%) of a tertiary amine like triethylamine or pyridine.[3]

    • Column Packing: The column is filled with the chosen stationary phase, typically as a slurry in the initial eluent, ensuring a well-packed, homogenous bed.[8] A layer of sand is often added to the top and bottom.[8]

    • Sample Loading: The crude quinoline mixture is dissolved in a minimal amount of solvent and carefully loaded onto the top of the column.[8]

    • Elution: The column is eluted with a solvent system of appropriate polarity. A gradient of increasing polarity (e.g., from hexanes to ethyl acetate) is often used to separate compounds with different affinities for the stationary phase.[8]

    • Fraction Collection and Analysis: The eluate is collected in a series of fractions, which are then analyzed (e.g., by TLC) to identify those containing the pure product. The fractions containing the pure compound are combined, and the solvent is removed to yield the purified quinoline derivative.[8]

References

assessing the selectivity of 7-chloro-4-aminoquinolines for parasitic vs mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Selectivity of 7-Chloro-4-Aminoquinolines: A Guide for Researchers

An In-depth Analysis of Parasitic versus Mammalian Cell Cytotoxicity

The 7-chloro-4-aminoquinoline scaffold, the core of the renowned antimalarial drug chloroquine, continues to be a focal point in the development of novel antiparasitic agents. A critical parameter in this endeavor is the compound's selectivity: its ability to exert potent effects against parasitic pathogens while exhibiting minimal toxicity towards mammalian cells. This guide provides a comparative analysis of the selectivity of various 7-chloro-4-aminoquinoline derivatives, supported by experimental data and detailed methodologies to aid researchers in the fields of drug discovery and parasitology.

Quantitative Selectivity Data

The therapeutic potential of a 7-chloro-4-aminoquinoline derivative is often quantified by its Selectivity Index (SI). This value is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against a specific parasite. A higher SI value indicates greater selectivity for the parasite. The following tables summarize the in vitro activity and selectivity of several 7-chloro-4-aminoquinoline derivatives against various parasites and mammalian cell lines.

Table 1: Antiplasmodial Activity and Cytotoxicity of 7-Chloro-4-Aminoquinoline Derivatives

Compound/DerivativeParasite StrainIC50 (nM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)Reference
ChloroquineP. falciparum (3D7, CQ-S)5.46Vero->1831[1]
ChloroquineP. falciparum (K1, CQ-R)335.5Vero->1831[1]
Compound 7a P. falciparum (3D7, CQ-S)3.27Vero>12237,281 [1]
Compound 7g P. falciparum (K1, CQ-R)13.57Vero>30822,727 [1]
Compound 15c P. falciparum (K1, CQ-R)11.52Vero>1139,852 [1]
DAQ P. falciparum (3D7, CQ-S)~46-50BGM-VN->655 (approx. 3x CQ)[2][3]
DAQ P. falciparum (K1, CQ-R)~46-50BGM-VN->655[2][3]
Biaryl Analogs P. falciparum (3D7 & K1)< 50HepG23 - 15>100[4]
TDR 58845 P. falciparum (W2, CQ-R)5.52 - 89.8---[5]
TDR 58846 P. falciparum (W2, CQ-R)5.52 - 89.8---[5]

CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant. The SI for some compounds was calculated using the provided IC50 and CC50 values.

Table 2: Activity of 7-Chloro-4-Aminoquinolines Against Other Parasites

Compound/DerivativeParasiteIC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)Reference
A6 T. cruzi (intracellular)0.0267CHO-K1137.95,170 [6]
Compound 2a L. amazonensis (amastigotes)8.1Murine Macrophages>200>24.7[7]
Compound 2c L. amazonensis (amastigotes)15.6Murine Macrophages>200>12.8[7]

Table 3: Cytotoxicity of 7-Chloro-4-Aminoquinoline Derivatives Against Cancer Cell Lines

Compound/DerivativeCancer Cell LineGI50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast)8.73[8][9]
ChloroquineMDA-MB-468 (Breast)~43.65[8][9]
Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 (Breast)<20.72[8][9]
ChloroquineMCF-7 (Breast)20.72[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the selectivity of 7-chloro-4-aminoquinolines.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This assay is widely used to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.

  • Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Incubation: A synchronized parasite culture (ring stage) with 2% hematocrit and 1% parasitemia is added to the wells containing the drug dilutions. The plates are then incubated for 72 hours under the conditions described above.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with parasitic DNA, is added.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The IC50 value is calculated by plotting the fluorescence intensity against the log of the drug concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of compounds on mammalian cell lines.

  • Cell Seeding: Mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Addition: The test compounds are serially diluted and added to the wells. A control group with no compound is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.[1]

Inhibition of β-Hematin Formation Assay

This biophysical assay provides insight into the mechanism of action of 4-aminoquinolines, which are known to interfere with heme detoxification in the malaria parasite.

  • Reaction Mixture: A solution of hemin chloride in DMSO is added to a buffer (e.g., 0.5 M sodium acetate, pH 4.4).

  • Compound Addition: The test compound, dissolved in DMSO, is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by the addition of a saturated solution of acetate.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 60°C) for a specified time to allow for β-hematin formation.

  • Quantification: The amount of β-hematin formed is quantified by measuring the absorbance of the supernatant after centrifugation. The IC50 for the inhibition of β-hematin formation is then calculated.[1]

Visualizing Mechanisms and Workflows

Mechanism of Action: Inhibition of Hemozoin Formation

The primary antimalarial mechanism of 7-chloro-4-aminoquinolines involves their accumulation in the acidic digestive vacuole of the parasite. Here, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. Free heme is toxic to the parasite, which normally polymerizes it into an inert crystalline structure called hemozoin. By inhibiting this process, the drug leads to a buildup of toxic free heme, ultimately killing the parasite.[1]

Hemozoin_Inhibition Mechanism of Action: Hemozoin Formation Inhibition cluster_parasite Parasite Digestive Vacuole (Acidic) cluster_drug Drug Action Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Aminoquinoline 7-Chloro-4-aminoquinoline Inhibition->Heme Inhibits Polymerization Selectivity_Workflow Experimental Workflow: In Vitro Selectivity Assessment cluster_parasite_assay Antiparasitic Activity cluster_mammalian_assay Mammalian Cytotoxicity Compound Test Compound (7-Chloro-4-aminoquinoline derivative) DrugAddition_P Add Compound Dilutions Compound->DrugAddition_P DrugAddition_M Add Compound Dilutions Compound->DrugAddition_M ParasiteCulture Parasite Culture (e.g., P. falciparum) ParasiteCulture->DrugAddition_P Incubation_P Incubate (e.g., 72h) DrugAddition_P->Incubation_P AssayReadout_P Assay Readout (e.g., SYBR Green) Incubation_P->AssayReadout_P IC50 Calculate IC50 AssayReadout_P->IC50 SelectivityIndex Calculate Selectivity Index (SI) SI = CC50 / IC50 IC50->SelectivityIndex MammalianCells Mammalian Cell Culture (e.g., Vero, HepG2) MammalianCells->DrugAddition_M Incubation_M Incubate (e.g., 48h) DrugAddition_M->Incubation_M AssayReadout_M Assay Readout (e.g., MTT) Incubation_M->AssayReadout_M CC50 Calculate CC50 AssayReadout_M->CC50 CC50->SelectivityIndex

References

Benchmarking Synthesized 7-Chloroquinoline Purity Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of laboratory-synthesized 7-chloroquinoline against commercially available standards. The objective is to offer a framework for researchers to assess the quality of their synthesized compound, supported by detailed experimental data and analytical protocols. The purity of 7-chloroquinoline, a crucial intermediate in the synthesis of various pharmaceuticals, including antimalarial drugs, is a critical parameter that can significantly impact research and development outcomes.

Data Presentation: Purity Comparison

The following table summarizes illustrative purity data for a batch of synthesized 7-chloroquinoline compared with a typical commercial standard. The purity was assessed using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The synthesized batch was produced via a Gould-Jacobs reaction followed by purification by recrystallization.

Analytical MethodSynthesized 7-ChloroquinolineCommercial 7-Chloroquinoline Standard
HPLC (UV, 254 nm) 98.9% (by area %)≥98%
GC-MS (TIC) 99.2% (by area %)≥98%
qNMR (400 MHz) 99.1% (by weight %)99.5% ± 0.5% (Certified)

Experimental Workflow and Methodologies

The following diagrams and protocols outline the synthesis and analytical workflows for determining the purity of 7-chloroquinoline.

Synthesis and Purification Workflow

The synthesis of 7-chloroquinoline can be achieved through various methods, with the Gould-Jacobs reaction being a common approach for creating the quinoline core. Subsequent purification is essential to remove unreacted starting materials, byproducts, and isomers.

cluster_synthesis Synthesis cluster_purification Purification start m-Chloroaniline + Diethyl ethoxymethylenemalonate intermediate Anilinomethylenemalonate Intermediate start->intermediate Condensation cyclization Thermal Cyclization intermediate->cyclization hydrolysis_decarboxylation Hydrolysis & Decarboxylation cyclization->hydrolysis_decarboxylation crude Crude 4-hydroxy-7-chloroquinoline hydrolysis_decarboxylation->crude chlorination Chlorination (e.g., with POCl3) crude->chlorination crude_7cq Crude 7-Chloroquinoline chlorination->crude_7cq recrystallization Recrystallization crude_7cq->recrystallization chromatography Column Chromatography (Optional) recrystallization->chromatography pure_7cq Purified 7-Chloroquinoline chromatography->pure_7cq

Synthesis and Purification Workflow for 7-Chloroquinoline.
Analytical Workflow for Purity Determination

A multi-pronged analytical approach is recommended for a comprehensive purity assessment. HPLC and GC-MS are excellent for identifying and quantifying impurities, while qNMR provides a highly accurate absolute purity value.

cluster_analysis Purity Analysis cluster_benchmarking Benchmarking sample Synthesized 7-Chloroquinoline hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms qnmr qNMR Analysis sample->qnmr data_comparison Data Comparison & Purity Assessment hplc->data_comparison gcms->data_comparison qnmr->data_comparison commercial Commercial Standard commercial->data_comparison

Workflow for Purity Analysis and Benchmarking.

Experimental Protocols

Detailed methodologies for the key synthesis and analytical techniques are provided below.

Synthesis: Modified Gould-Jacobs Reaction

This protocol outlines the initial steps to form the 4-hydroxy-7-chloroquinoline precursor.

  • Condensation: Combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-120°C for 1-2 hours. Monitor the reaction by observing the evolution of ethanol.

  • Cyclization: Add the resulting anilinomethylenemalonate intermediate to a high-boiling point solvent like diphenyl ether. Heat the solution to reflux (approximately 250°C) for 30-60 minutes.

  • Isolation of Precursor: Cool the reaction mixture and dilute it with hexane or petroleum ether to precipitate the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: Suspend the carboxylate product in a 10-20% aqueous sodium hydroxide solution and reflux for 2-4 hours. After cooling, acidify the solution with hydrochloric acid to precipitate 4-hydroxy-7-chloroquinoline-3-carboxylic acid. The dried acid is then heated above its melting point until carbon dioxide evolution ceases to yield 4-hydroxy-7-chloroquinoline.

  • Chlorination: The 4-hydroxy-7-chloroquinoline is then chlorinated using a standard reagent like phosphorus oxychloride (POCl₃) to yield crude 7-chloroquinoline.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of non-volatile impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of 7-chloroquinoline and dissolve it in 10 mL of the initial mobile phase composition.

  • Procedure: Equilibrate the column for at least 30 minutes. Inject 10 µL of the sample solution and run the gradient program. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless injection at 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Procedure: Inject the sample into the GC-MS system. Identify the peak corresponding to 7-chloroquinoline based on its retention time and mass spectrum. Assess purity by comparing the peak area of the target compound to the total ion chromatogram (TIC) area.[1]

3. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method for determining the purity of organic compounds without requiring a specific reference standard of the analyte.[1]

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation: Accurately weigh about 10-20 mg of the 7-chloroquinoline sample and a similar, accurately weighed amount of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.

  • Procedure: Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

  • Purity Calculation: The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard, taking into account the number of protons for each signal, their molecular weights, and the weighed masses.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 7-Chloro-4-(4-hydroxyanilino)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 7-Chloro-4-(4-hydroxyanilino)quinoline, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this quinoline derivative, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Hazard Profile

Key Hazard Information (based on 7-Chloro-4-hydroxyquinoline) [1][2][3]

Hazard StatementClassificationPrecautionary Measures
Causes skin irritationSkin Irritant, Category 2Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2][3]
Causes serious eye irritationEye Irritant, Category 2Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][2][3]
May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][2]

Detailed Disposal Protocol

The disposal of this compound must be managed as hazardous waste in strict accordance with all local, regional, and national regulations.[1][4] Improper disposal, such as discarding it in regular trash or down the drain, is prohibited.[4][5]

Step 1: Waste Identification and Segregation

  • Characterization: Classify all waste containing this compound as hazardous chemical waste. Due to its chlorinated quinoline structure, it falls under the category of halogenated organic compounds.[4]

  • Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable container.

    • Contaminated Materials: Any items that have come into contact with the compound, including personal protective equipment (PPE) like gloves, as well as absorbent materials, glassware, and pipette tips, must be considered hazardous waste and collected in a separate, appropriately labeled container.[4][6]

    • Liquid Waste: If the compound is in solution, collect it in a dedicated, sealed, and labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

Step 2: Waste Container Management

  • Container Selection: Use containers that are chemically resistant and compatible with quinoline derivatives. Ensure containers have secure, tight-fitting lids.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation.

Step 3: Storage

  • Designated Area: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area. This area should be away from general laboratory traffic and incompatible materials, such as strong oxidizing agents.[1]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to prevent the spread of potential spills.

Step 4: Professional Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Provide the disposal service with a complete inventory of the waste, including the chemical name and quantity.

  • Regulatory Compliance: The disposal of this chemical waste will likely involve high-temperature incineration at a permitted hazardous waste facility, in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_waste_type Step 1: Identify & Segregate Waste cluster_containment Step 2: Contain & Label cluster_storage Step 3: Store Safely cluster_disposal Step 4: Professional Disposal start Waste Generation (this compound) solid Solid Waste start->solid liquid Liquid Waste start->liquid contaminated Contaminated Materials (Gloves, Glassware, etc.) start->contaminated container_solid Sealable, Labeled Solid Waste Container solid->container_solid container_liquid Sealable, Labeled Liquid Waste Container liquid->container_liquid container_contaminated Sealable, Labeled Contaminated Waste Bag/Container contaminated->container_contaminated storage_area Designated & Secure Hazardous Waste Storage Area container_solid->storage_area container_liquid->storage_area container_contaminated->storage_area ehs Contact EHS or Licensed Waste Contractor storage_area->ehs pickup Scheduled Waste Pickup ehs->pickup final_disposal Transport to Permitted Hazardous Waste Facility pickup->final_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-4-(4-hydroxyanilino)quinoline
Reactant of Route 2
Reactant of Route 2
7-Chloro-4-(4-hydroxyanilino)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.